AC-262536
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]naphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-11-12-5-8-18(17-4-2-1-3-16(12)17)20-13-6-7-14(20)10-15(21)9-13/h1-5,8,13-15,21H,6-7,9-10H2/t13-,14+,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKWLNSCJYLXPF-YIONKMFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=CC=C(C4=CC=CC=C43)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2C3=CC=C(C4=CC=CC=C43)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336168 | |
| Record name | 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870888-46-3 | |
| Record name | AC-262536 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870888463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC-262536 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AC-262536 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8VS41J5O6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of AC-262536 on Androgen Receptors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available data. The detailed experimental protocols from the primary characterization study by Piu et al. (2008) were not accessible and are therefore summarized based on available information.
Executive Summary
AC-262536 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects with a favorable safety profile in preclinical studies. Developed by Acadia Pharmaceuticals, it acts as a potent and selective partial agonist of the androgen receptor (AR).[1][2][3] This tissue-selective action, promoting muscle growth while having minimal effects on androgenic tissues like the prostate, positions this compound as a compound of interest for conditions such as muscle wasting and osteoporosis.[4][5] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional activity, and the preclinical evidence supporting its selective anabolic effects.
Core Mechanism of Action at the Androgen Receptor
This compound functions as a selective modulator of the androgen receptor.[6][7] Unlike traditional anabolic steroids, which are full agonists and can lead to a range of undesirable side effects, this compound exhibits partial agonism.[1][2] This means it binds to the androgen receptor and initiates a cellular response, but to a lesser degree than endogenous androgens like testosterone (B1683101).[1] This nuanced interaction is believed to be the basis for its tissue-selective effects.[8]
Binding Affinity and Selectivity
This compound demonstrates a high binding affinity for the androgen receptor, with a reported Ki value of 5 nM.[7] This affinity is comparable to or greater than some natural androgens, indicating a strong interaction with the receptor.[7] Critically, this compound shows no significant affinity for other tested receptors, highlighting its selectivity for the androgen receptor.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 5 nM | [7] |
| Nature of Activity | Partial Agonist | [1][2] |
| In Vivo Anabolic Activity (vs. Testosterone) | Value | Reference |
| Maximal Anabolic Effect (Levator Ani Muscle) | ~66% of Testosterone | [7] |
| In Vivo Androgenic Activity (vs. Testosterone) | Value | Reference |
| Maximal Androgenic Effect (Prostate Gland) | ~27% of Testosterone | [7] |
| Anabolic:Androgenic Ratio | Approximately 2.45:1 |
| Effect on Luteinizing Hormone (LH) in Castrated Rats | Value | Reference |
| LH Suppression | Potent suppression of elevated LH levels | [1][2] |
| Dosage for 40% LH Decrease | 3 mg/kg | [6] |
| ED50 for LH Suppression | 2.8 mg/kg | [6] |
| In Vitro Activity in LNCaP Prostate Cancer Cells | Value | Reference |
| Effect | Functional antagonist | [6] |
| Inhibition of DHT-induced proliferation (at 100 nM) | 47.2 ± 12.2% | [6] |
| Inhibition of DHT-induced proliferation (at 1 µM) | 50.7 ± 7.6% | [6] |
Experimental Protocols Overview
While the full detailed experimental protocols from the primary literature were not accessible, the following is a summary of the methodologies used based on available abstracts and secondary sources.
In Vitro Characterization
-
Functional Cell-Based Assays: The initial identification and characterization of this compound were performed using a functional cell-based assay.[1][2] These assays typically involve cells that are engineered to express the human androgen receptor and a reporter gene (e.g., luciferase) linked to an androgen-responsive promoter. The activity of the compound as an agonist or antagonist is determined by measuring the expression of the reporter gene.
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for the androgen receptor, competitive radioligand binding assays were likely conducted. These assays measure the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the androgen receptor.
In Vivo Efficacy and Selectivity
-
Animal Model: A 2-week chronic study was conducted in castrated male rats.[1][2] Castration induces muscle atrophy and an increase in luteinizing hormone (LH) levels, providing a model to assess both the anabolic and hormonal effects of the compound.
-
Anabolic Activity Assessment: The primary endpoint for anabolic activity was the measurement of the wet weight of the levator ani muscle, a well-established indicator of the anabolic effects of androgens in this model.[1][2]
-
Androgenic Activity Assessment: The androgenic effects were evaluated by measuring the wet weights of the prostate and seminal vesicles.[1][2] The lower impact on these tissues compared to testosterone demonstrates the tissue selectivity of this compound.
-
Hormonal Activity Assessment: The effect on the hypothalamic-pituitary-gonadal (HPG) axis was assessed by measuring the suppression of elevated plasma LH levels.[1][2]
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of this compound at the Androgen Receptor
Caption: Signaling pathway of this compound as a partial agonist of the androgen receptor.
Experimental Workflow for Characterization of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
AC-262536: A Technical Overview of its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-262536, also known as Accadrine, is a non-steroidal selective androgen receptor modulator (SARM) developed by Acadia Pharmaceuticals.[1][2] It emerged from research efforts seeking to create compounds with the anabolic benefits of androgens, such as testosterone, but with a significantly reduced profile of androgenic side effects. This document provides a comprehensive technical overview of the discovery, mechanism of action, and developmental history of this compound, based on available preclinical data. It is intended for professionals in the fields of pharmaceutical research and drug development.
Discovery and Chemical Profile
The discovery of this compound was the result of research and development initiatives at Acadia Pharmaceuticals aimed at identifying novel, orally bioavailable SARMs.[1][3][4] The objective was to find a compound that could provide the therapeutic benefits of anabolic steroids, such as promoting muscle mass and bone density, while minimizing undesirable androgenic effects like prostatic hypertrophy and virilization.[3]
This compound is chemically classified as a naphthalene (B1677914) derivative.[2] It possesses endo-exo isomerism, with the endo form being the biologically active isomer.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 4-[(1R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]naphthalene-1-carbonitrile |
| Other Names | Accadrine, Demexiptiline |
| CAS Number | 870888-46-3 |
| Chemical Formula | C18H18N2O |
| Molecular Weight | 278.355 g/mol |
Mechanism of Action
This compound functions as a potent, selective partial agonist of the androgen receptor (AR).[1][2] Unlike testosterone, which is a full agonist, this compound activates the AR to a lesser degree.[5] This partial agonism is a key feature of its tissue-selective activity. It demonstrates a high binding affinity for the AR with a dissociation constant (Ki) of 5 nM, showing no significant affinity for other tested steroid hormone receptors.[1][3]
Upon binding to the AR in target tissues like muscle and bone, the this compound-AR complex translocates to the nucleus and modulates the transcription of androgen-responsive genes. This process stimulates anabolic pathways, such as increased protein synthesis, leading to muscle growth (hypertrophy) and has been shown to enhance the differentiation of stem cells into muscle cells.[6]
References
AC-262536: A Technical Whitepaper on a Novel Selective Androgen Receptor Modulator as a Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-262536 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant potential in preclinical studies. It acts as a partial agonist to the androgen receptor (AR), exhibiting tissue-selective anabolic effects with a markedly lower propensity for androgenic side effects compared to traditional anabolic steroids. This document provides a comprehensive technical overview of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of next-generation androgenic compounds.
Introduction
The therapeutic application of androgens is often limited by their undesirable androgenic effects, such as prostatic hypertrophy and virilization. Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents designed to overcome these limitations by eliciting tissue-selective anabolic effects. This compound, developed by Acadia Pharmaceuticals, has emerged as a noteworthy SARM due to its distinct pharmacological profile as a partial agonist of the androgen receptor.[1] This partial agonism is hypothesized to be a key factor in its favorable anabolic-to-androgenic ratio.[2] This whitepaper will delve into the core scientific data and methodologies associated with the characterization of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a comparative perspective on its binding affinity and in vivo efficacy.
Table 1: In Vitro Binding Affinity of this compound
| Compound | Receptor | Binding Affinity (Ki) |
| This compound | Androgen Receptor | 5 nM[1] |
Table 2: In Vivo Anabolic and Androgenic Effects in a Castrated Rat Model (14-Day Study)
| Treatment Group | Dose | Anabolic Effect (Levator Ani Muscle Weight Increase) | Androgenic Effect (Prostate Weight Increase) | Luteinizing Hormone (LH) Suppression |
| This compound | 3 mg/kg | Significant increase | Minimal | ~40% decrease in elevated levels[3] |
| This compound | 10 mg/kg | Dose-dependent increase | Minimal | Data not available |
| This compound | 30 mg/kg | ~66% of Testosterone's effect[1] | ~27% of Testosterone's effect[1] | Data not available |
| Testosterone (B1683101) | Not specified | 100% (Reference) | 100% (Reference) | Significant suppression |
Experimental Protocols
This section outlines the generalized methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard practices in the field and may require optimization for specific laboratory conditions.
Androgen Receptor Binding Assay (Ki Determination)
This assay is performed to determine the binding affinity of a test compound to the androgen receptor.
-
Preparation of Receptor Source: A recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol prepared from rat ventral prostates can be used.[4]
-
Radioligand Preparation: A radiolabeled androgen, such as [³H]-Mibolerone, is prepared in an appropriate assay buffer.[4]
-
Competition Assay Setup:
-
Total Binding: Wells containing the AR source and the radioligand.
-
Non-specific Binding: Wells containing the AR source, radioligand, and a saturating concentration of a non-labeled androgen (e.g., dihydrotestosterone) to determine background binding.[4]
-
Test Compound: Wells containing the AR source, radioligand, and serial dilutions of this compound.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and unbound radioligand are separated using a method such as filtration or precipitation with hydroxyapatite.[4]
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay (Androgen Receptor Agonist Activity)
This assay determines the ability of a compound to activate the androgen receptor and initiate downstream signaling. A common method is the luciferase reporter assay.
-
Cell Culture: A suitable cell line that expresses the androgen receptor (e.g., PC-3, LNCaP) is cultured.
-
Transfection: The cells are transiently transfected with two plasmids:
-
An androgen receptor expression vector.
-
A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV).
-
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound or a reference androgen (e.g., DHT).
-
Cell Lysis: After an incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The intensity of the light produced is proportional to the level of androgen receptor activation.
-
Data Analysis: The dose-response curve is plotted to determine the EC50 (the concentration of the compound that produces 50% of the maximal response).
In Vivo Model for Anabolic and Androgenic Activity (Castrated Rat Model)
This model is the gold standard for assessing the tissue-selective effects of SARMs.
-
Animal Model: Male rats are surgically castrated to remove the endogenous source of androgens.
-
Acclimatization: The animals are allowed to recover from surgery and acclimatize to the housing conditions.
-
Dosing: The castrated rats are then treated with this compound (e.g., at doses of 3, 10, and 30 mg/kg), a vehicle control, or a reference androgen (e.g., testosterone propionate) for a specified period (e.g., 14 days).[3]
-
Tissue Harvesting: At the end of the treatment period, the animals are euthanized, and target tissues are carefully dissected and weighed.
-
Anabolic activity: The weight of the levator ani muscle is measured.
-
Androgenic activity: The weights of the prostate gland and seminal vesicles are measured.[5]
-
-
Hormone Level Analysis: Blood samples are collected to measure serum levels of hormones such as Luteinizing Hormone (LH).
-
Data Analysis: The organ weights are normalized to the body weight of the animals. The effects of this compound are then compared to those of the vehicle control and the reference androgen to determine its anabolic and androgenic potency and selectivity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes discussed in this whitepaper.
Caption: Androgen Receptor Signaling Pathway of this compound.
Caption: Workflow for Androgen Receptor Binding Assay.
Caption: Experimental Workflow for the Castrated Rat Model.
Conclusion
This compound demonstrates a compelling profile as a selective androgen receptor modulator with partial agonist activity. The quantitative data clearly indicate its high affinity for the androgen receptor and its ability to produce significant anabolic effects in muscle tissue with substantially reduced androgenic impact on the prostate. The experimental protocols outlined provide a foundational framework for the further investigation and characterization of this and similar compounds. The continued exploration of this compound and other SARMs holds significant promise for the development of novel therapeutics for a range of conditions, including muscle wasting diseases, osteoporosis, and hypogonadism, offering the potential for improved safety and efficacy over existing androgen therapies. Further research is warranted to fully elucidate the long-term safety and efficacy of this compound in clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Preclinical Profile of AC-262536: A Selective Androgen Receptor Modulator
An In-Depth Technical Guide for Researchers and Drug Development Professionals
AC-262536, a non-steroidal selective androgen receptor modulator (SARM), has emerged as a compound of interest in preclinical research due to its potential to elicit the anabolic benefits of androgens with a greater degree of tissue selectivity, thereby minimizing androgenic side effects. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and visualizing its mechanism of action and experimental workflows.
Core Pharmacological Data
The preclinical evaluation of this compound has centered on its binding affinity for the androgen receptor (AR), its functional activity as a partial agonist, and its in vivo efficacy in animal models. The data consistently demonstrates a favorable profile, with potent anabolic activity in muscle tissue and significantly reduced androgenic effects on the prostate.
In Vitro Profile
This compound exhibits a high binding affinity for the androgen receptor. In functional assays, it acts as a partial agonist, meaning it activates the receptor but to a lesser degree than the endogenous androgen, testosterone (B1683101).[1] An interesting dichotomy has been observed in prostate cancer cell lines, where it can act as a functional antagonist.[2]
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Cell Line/Assay Condition |
| Binding Affinity (Ki) | 5 nM | Not specified |
| Functional Activity | Partial Agonist | Not specified |
| Antagonistic Activity | 47.2 ± 12.2% inhibition of DHT-induced proliferation at 100 nM | LNCaP cells |
| Antagonistic Activity | 50.7 ± 7.6% inhibition of DHT-induced proliferation at 1 µM | LNCaP cells |
In Vivo Efficacy in a Castrated Rat Model
Preclinical studies in a castrated rat model, a standard for assessing androgenic and anabolic activity, have demonstrated the tissue-selective effects of this compound. The compound has been shown to significantly increase the weight of the levator ani muscle, an indicator of anabolic activity, while having a much weaker effect on the prostate and seminal vesicles, which are markers of androgenic activity.[3][4] Furthermore, this compound effectively suppresses elevated luteinizing hormone (LH) levels, a characteristic of androgen receptor activation in the pituitary.[2][3]
Table 2: In Vivo Efficacy of this compound in Castrated Male Rats (14-day study)
| Parameter | This compound (30 mg/kg) | Testosterone |
| Anabolic Activity (Levator Ani Muscle Weight) | ~66% of Testosterone's maximal effect | 100% |
| Androgenic Activity (Prostate Gland Weight) | ~27% of Testosterone's maximal effect | 100% |
| Luteinizing Hormone (LH) Suppression (ED50) | 2.8 mg/kg | Not reported |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not extensively published. However, based on standard methodologies in the field, the following sections outline representative protocols for the key assays used to characterize this SARM.
Radioligand Binding Assay (Representative Protocol)
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the binding affinity of this compound for the androgen receptor.
Materials:
-
Androgen receptor preparation (e.g., from rat prostate or recombinant human AR)
-
Radioligand (e.g., [3H]-Mibolerone or other high-affinity AR ligand)
-
This compound at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
The androgen receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with cold assay buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Cell-Based Assay (Representative Protocol)
This type of assay is used to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
Objective: To characterize the functional activity of this compound at the androgen receptor.
Materials:
-
A mammalian cell line (e.g., CHO, HEK293) stably co-transfected with the human androgen receptor and a reporter gene construct (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Cell culture medium and reagents.
-
This compound at various concentrations.
-
A known AR agonist (e.g., testosterone or dihydrotestosterone) for antagonist testing.
-
Lysis buffer and luciferase assay substrate.
-
Luminometer.
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
For agonist testing, cells are treated with increasing concentrations of this compound.
-
For antagonist testing, cells are co-treated with a fixed concentration of an AR agonist and increasing concentrations of this compound.
-
After an incubation period (e.g., 24 hours), the cells are lysed.
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The data is analyzed to determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of this compound.
In Vivo Efficacy in a Castrated Rat Model (Representative Protocol)
This animal model is the gold standard for assessing the anabolic and androgenic properties of a compound in a living organism.
Objective: To evaluate the in vivo anabolic and androgenic effects of this compound.
Animals:
-
Orchidectomized (castrated) male Sprague-Dawley rats. Animals are allowed to recover for a period (e.g., 7-14 days) to allow for the regression of androgen-dependent tissues.
Treatment:
-
Animals are randomly assigned to treatment groups: Vehicle control, Testosterone (positive control), and various dose levels of this compound.
-
The compounds are administered daily for a specified duration (e.g., 14 days) via an appropriate route (e.g., oral gavage or subcutaneous injection).
Endpoints:
-
Body Weight: Monitored throughout the study.
-
Tissue Weights: At the end of the study, animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate and seminal vesicles.
-
-
Hormone Levels: Blood samples are collected to measure serum levels of luteinizing hormone (LH).
Data Analysis:
-
The weights of the target tissues are normalized to body weight.
-
Statistical analysis is performed to compare the effects of this compound to the vehicle and testosterone control groups.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Androgen Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for an In Vitro Functional Assay.
Caption: Logical Relationship of Preclinical Evaluation Stages.
Pharmacokinetics and Safety Pharmacology
Detailed preclinical pharmacokinetic and safety pharmacology data for this compound in rodent models are not extensively available in the public domain. Studies in horses have identified several phase I metabolites and have shown that the parent compound and its metabolites are primarily found as glucuronide conjugates in urine and plasma.[5] The lack of comprehensive public data on absorption, distribution, metabolism, excretion (ADME), and safety pharmacology in preclinical species represents a significant data gap for a complete developmental profile.
Conclusion
This compound demonstrates a compelling preclinical pharmacological profile as a selective androgen receptor modulator. Its high binding affinity for the androgen receptor, coupled with its partial agonist activity, translates to significant anabolic effects in muscle with a favorable separation from androgenic effects on the prostate in a validated animal model. While the publicly available data on its pharmacokinetics and safety pharmacology are limited, the existing efficacy data suggest its potential as a therapeutic agent for conditions such as muscle wasting. Further research and disclosure of more comprehensive preclinical data will be crucial for its continued development and potential translation to clinical applications.
References
- 1. AC-262,536 - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. umbrellalabs.is [umbrellalabs.is]
- 5. Equine metabolism of the selective androgen receptor modulator this compound in vitro and in urine, plasma and hair following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
AC-262536: A Comprehensive Technical Guide for Researchers
An in-depth examination of the chemical architecture, pharmacological profile, and experimental evaluation of the selective androgen receptor modulator, AC-262536.
This technical guide provides a detailed overview of this compound, a non-steroidal selective androgen receptor modulator (SARM) developed by Acadia Pharmaceuticals. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and scientific understanding of this compound. This document synthesizes key data on its chemical structure, properties, mechanism of action, and the experimental methodologies used for its characterization.
Chemical Structure and Physicochemical Properties
This compound, also known as Accadrine, is a synthetic, non-steroidal molecule designed to selectively target the androgen receptor (AR).[1] Chemically, it is a naphthalene (B1677914) derivative and possesses endo-exo isomerism, with the endo form being the biologically active isomer.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4-[(1R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]naphthalene-1-carbonitrile[1] |
| CAS Number | 870888-46-3 (endo form)[1] |
| Molecular Formula | C₁₈H₁₈N₂O[1] |
| Molar Mass | 278.355 g/mol [1] |
| SMILES | OC1C[C@@H]2CC--INVALID-LINK--N2c3ccc(C#N)c4ccccc34[1] |
| InChI Key | ATKWLNSCJYLXPF-FICVDOATSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Pharmacological Properties and Mechanism of Action
This compound is a selective androgen receptor modulator (SARM) that acts as a partial agonist for the androgen receptor.[1][2] Its mechanism of action involves binding to the AR and modulating its activity in a tissue-selective manner, aiming to elicit the anabolic benefits of androgens with reduced androgenic side effects.[3][4]
Table 3: Pharmacodynamic Profile of this compound
| Parameter | Value | Reference Compound |
| Binding Affinity (Ki) | 5 nM[1] | Testosterone (B1683101) (29 nM), DHT (10 nM)[1] |
| Receptor Selectivity | No significant affinity for 47 other nuclear receptors tested[1] | - |
| Anabolic Activity | ~66% of testosterone's maximal effect (levator ani muscle)[1] | Testosterone |
| Androgenic Potency | ~27% of testosterone's maximal effect (prostate gland)[1] | Testosterone |
| Luteinizing Hormone (LH) Suppression | Significant suppression in castrated rats[2] | - |
Signaling Pathway
This compound exerts its effects by binding to the androgen receptor, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on target genes, thereby modulating their transcription. In tissues like muscle, this leads to an anabolic response. Its partial agonism may contribute to its tissue-selective effects, potentially by recruiting different co-regulators to the AR complex compared to full agonists like testosterone.
Caption: this compound signaling pathway in a target cell.
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound, based on published methodologies.
Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound to the androgen receptor.
Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.
-
Radioligand: [³H]-Mibolerone (a high-affinity synthetic androgen).
-
Androgen Receptor Source: Cytosol extract from cells overexpressing the human AR.
-
Test Compound: Serial dilutions of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the androgen receptor preparation, [³H]-Mibolerone, and varying concentrations of this compound or a control compound.
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separate bound from free radioligand by filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Cell-Based Functional Assay (Luciferase Reporter Assay)
This assay measures the ability of this compound to activate the androgen receptor and induce gene transcription.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in appropriate media.
-
Co-transfect the cells with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., MMTV).
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound or a reference agonist (e.g., testosterone) for 18-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells to release the luciferase enzyme.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence produced using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability.
-
Plot the normalized luciferase activity against the compound concentration.
-
Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response).
-
In Vivo Anabolic and Androgenic Activity in Castrated Male Rats
This animal model assesses the tissue-selective effects of this compound.
Methodology:
-
Animal Model:
-
Use surgically castrated male Sprague-Dawley rats.
-
Allow the animals to recover for a period (e.g., one week) to ensure the regression of androgen-dependent tissues.
-
-
Dosing:
-
Administer this compound, testosterone propionate (B1217596) (positive control), or vehicle (control) to the rats daily for a specified period (e.g., 14 days) via an appropriate route (e.g., oral gavage or subcutaneous injection).
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Dissect and weigh the levator ani muscle (anabolic effect), prostate gland, and seminal vesicles (androgenic effects).
-
Collect blood samples to measure serum luteinizing hormone (LH) levels.
-
-
Data Analysis:
-
Compare the weights of the target tissues and LH levels between the different treatment groups.
-
Calculate the anabolic and androgenic potency of this compound relative to the testosterone-treated group.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the preclinical characterization of a SARM like this compound.
Caption: Preclinical workflow for SARM characterization.
Conclusion
This compound is a potent and selective androgen receptor modulator with a distinct pharmacological profile characterized by significant anabolic effects and reduced androgenic activity in preclinical models. Its ability to selectively stimulate muscle growth while having a lesser impact on prostate and seminal vesicles highlights its potential as a therapeutic agent for conditions such as muscle wasting diseases. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working on the development and understanding of SARMs. Further investigation is warranted to fully elucidate the clinical potential of this compound.
References
- 1. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of AC-262536 on Bone Density in Animal Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AC-262536 is a non-steroidal selective androgen receptor modulator (SARM) developed by Acadia Pharmaceuticals that has demonstrated significant anabolic effects in preclinical studies. As a partial agonist of the androgen receptor, this compound exhibits tissue-selective activity, with a primary focus on muscle and bone. While the foundational research points towards a positive impact on bone health, a comprehensive review of publicly available literature reveals a notable absence of specific quantitative data on bone mineral density (BMD) or bone histomorphometry from dedicated animal studies. This guide synthesizes the available information on this compound's mechanism of action, details from the key preclinical study in a relevant animal model, and discusses the implications for its potential role in bone health.
Introduction: The Promise of SARMs for Bone Health
Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens in target tissues like muscle and bone, while minimizing the androgenic side effects in other tissues, such as the prostate and skin.[1] Androgens are known to play a crucial role in maintaining bone mass by influencing the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). By selectively targeting androgen receptors in bone, SARMs like this compound are being investigated as potential treatments for osteoporosis and other bone-wasting conditions.[1]
This compound: Mechanism of Action
This compound acts as a partial agonist for the androgen receptor with a high affinity (Ki of 5 nM).[2] Unlike testosterone (B1683101), which is a full agonist, the partial agonism of this compound is thought to contribute to its tissue-selective effects. The binding of this compound to the androgen receptor initiates a cascade of downstream signaling events that can modulate gene expression related to bone formation and resorption.
Signaling Pathway of Androgen Receptor Activation in Bone
The activation of the androgen receptor in osteoblasts is a key mechanism through which androgens and SARMs exert their anabolic effects on bone. The following diagram illustrates the generalized signaling pathway.
Caption: Generalized Androgen Receptor Signaling Pathway in Osteoblasts.
Preclinical Evidence in Animal Models
The primary preclinical study evaluating the in vivo effects of this compound was conducted by Piu et al. and published in 2008.[3] While the full text of this seminal paper is not widely available, abstracts and citing articles provide key insights into the experimental design and qualitative outcomes.
Experimental Protocol: Castrated Male Rat Model
The study utilized a castrated (orchiectomized) male rat model. This is a well-established and relevant model for studying male osteoporosis, as the removal of the testes eliminates the primary source of endogenous testosterone, leading to bone loss.
A hypothetical experimental workflow, based on typical SARM studies, is depicted below.
Caption: Hypothetical Experimental Workflow for Preclinical SARM Studies.
Summary of Findings (Qualitative)
The available information from the Piu et al. (2008) study indicates that this compound demonstrated significant anabolic effects on muscle tissue while exhibiting minimal androgenic effects on the prostate. Specifically, in castrated male rats, a 2-week treatment with this compound led to:
-
Increased Anabolic Activity: A dose-dependent increase in the weight of the levator ani muscle, reaching approximately 66% of the effect of testosterone at the highest dose.[2]
-
Reduced Androgenic Activity: A significantly weaker effect on the prostate and seminal vesicle weights compared to testosterone, reaching only about 27% of testosterone's effect.[2]
-
Suppression of Luteinizing Hormone (LH): this compound effectively suppressed the elevated LH levels that occur following castration, with an ED50 of 2.8 mg/kg.[4]
While the study is often cited as demonstrating "bone-promoting effects," specific quantitative data to support this claim, such as changes in bone mineral density, bone volume fraction (BV/TV), or other histomorphometric parameters, are not available in the public domain.[1][5]
Quantitative Data on this compound and Bone Density
A thorough review of the scientific literature, including primary research articles, reviews, and patent databases, did not yield any publicly available quantitative data on the effects of this compound on bone density in animal models. The table below is presented as a template for the type of data that would be expected from such studies, but it is important to note that the values are placeholders and not actual experimental results for this compound.
| Treatment Group | Dose (mg/kg/day) | Change in Femoral BMD (%) | Change in Lumbar Spine BMD (%) | Change in Trabecular BV/TV (%) |
| Sham + Vehicle | - | Data Not Available | Data Not Available | Data Not Available |
| Castrated + Vehicle | - | Data Not Available | Data Not Available | Data Not Available |
| Castrated + this compound | 3 | Data Not Available | Data Not Available | Data Not Available |
| Castrated + this compound | 10 | Data Not Available | Data Not Available | Data Not Available |
| Castrated + this compound | 30 | Data Not Available | Data Not Available | Data Not Available |
| Castrated + Testosterone | N/A | Data Not Available | Data Not Available | Data Not Available |
BMD: Bone Mineral Density; BV/TV: Bone Volume/Total Volume.
Discussion and Future Directions
The preclinical data on this compound strongly suggest a favorable anabolic profile with tissue selectivity for muscle over the prostate. The qualitative mentions of "bone-promoting effects" are encouraging and align with the known mechanism of action of androgens and SARMs on bone metabolism. However, the lack of specific, quantitative data on bone density parameters is a significant gap in the publicly available scientific literature.
For a comprehensive understanding of this compound's potential as a therapeutic agent for osteoporosis or other bone-related conditions, further studies are required to quantify its effects on:
-
Bone mineral density at various skeletal sites (e.g., femur, spine).
-
Trabecular and cortical bone microarchitecture using techniques like micro-computed tomography (µCT).
-
Bone turnover markers in serum and urine (e.g., P1NP, CTX).
-
Biomechanical strength of bone.
Such data would be crucial for establishing a clear dose-response relationship and for comparing the osteoanabolic efficacy of this compound to existing therapies.
Conclusion
This compound remains a compound of significant interest in the field of SARMs due to its demonstrated anabolic selectivity in preclinical models. While its potential to positively impact bone density is supported by its mechanism of action and qualitative descriptions in the literature, the absence of publicly available quantitative data from animal studies on bone parameters prevents a definitive assessment of its efficacy in this regard. Future research providing this critical data will be essential for advancing the development of this compound for the treatment of bone-wasting diseases.
References
An In-Depth Technical Guide to the Tissue Selectivity of AC-262536
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tissue-selective properties of AC-262536, a non-steroidal selective androgen receptor modulator (SARM). By examining its differential effects on anabolic and androgenic tissues, this document serves as a resource for researchers and professionals in the field of drug development. The guide details the quantitative data from preclinical studies, outlines the experimental methodologies employed, and visualizes the underlying molecular mechanisms.
Core Concept: Tissue Selectivity of this compound
This compound is a selective androgen receptor modulator designed to elicit the anabolic benefits of androgens in tissues like skeletal muscle while minimizing the androgenic side effects in tissues such as the prostate.[1][2] This tissue selectivity is the cornerstone of its therapeutic potential. The compound acts as a partial agonist of the androgen receptor (AR), which is believed to contribute to its favorable anabolic-to-androgenic ratio.[3][4]
Quantitative Data on Tissue Selectivity
The tissue selectivity of this compound has been primarily evaluated in preclinical studies using a castrated rat model. In this model, the anabolic activity is typically measured by the increase in weight of the levator ani muscle, while androgenic activity is assessed by the weight of the prostate and seminal vesicles.
Table 1: In Vivo Activity of this compound in Castrated Male Rats (2-Week Study)
| Treatment Group | Dose | Levator Ani Muscle Weight (mg) | Prostate Weight (mg) | Seminal Vesicle Weight (mg) |
| Vehicle (Control) | - | ~70 | ~20 | ~15 |
| Testosterone (B1683101) Propionate (TP) | 0.5 mg/day | ~255 | ~200 | ~450 |
| This compound | 3 mg/kg | Significant increase vs. vehicle | No significant increase vs. vehicle | No significant increase vs. vehicle |
| This compound | 10 mg/kg | - | ~55 | - |
| This compound | 30 mg/kg | ~192 | ~54 | - |
Data compiled from multiple sources. Absolute values are approximate and serve for comparative purposes.
Table 2: Comparative Efficacy and Potency of this compound
| Parameter | This compound | Testosterone |
| Anabolic Activity (Levator Ani) | ~66% of Testosterone's maximal effect | 100% |
| Androgenic Activity (Prostate) | ~27% of Testosterone's maximal effect | 100% |
| Anabolic:Androgenic Ratio | ~2.45:1 | 1:1 |
| Androgen Receptor Binding Affinity (Ki) | 5 nM | 29 nM |
This data highlights the significant dissociation between the anabolic and androgenic effects of this compound compared to testosterone.[1][4][5]
Experimental Protocols
The primary in vivo assay used to determine the tissue selectivity of SARMs like this compound is a variation of the Hershberger bioassay.
Protocol: In Vivo Assessment of Anabolic and Androgenic Activity in Castrated Male Rats
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Age: Peripubertal (approximately 42 days old).
-
Initial State: Animals are surgically castrated to remove endogenous androgen production. A recovery period of 7-14 days is allowed post-castration.
2. Experimental Groups:
-
Vehicle control group (e.g., administered polyethylene (B3416737) glycol).
-
Positive control group (e.g., administered testosterone propionate).
-
Multiple this compound dose groups (e.g., 3, 10, 30 mg/kg/day).
3. Dosing Regimen:
-
Route of Administration: Typically oral gavage or subcutaneous injection.
-
Frequency: Once daily.
-
Duration: 10 to 14 consecutive days.
4. Tissue Collection and Measurement:
-
Approximately 24 hours after the final dose, animals are euthanized.
-
The following tissues are carefully dissected, cleared of adhering fat and connective tissue, and weighed to the nearest 0.1 mg:
-
Anabolic Indicator: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate and seminal vesicles.
-
5. Data Analysis:
-
Tissue weights are normalized to body weight.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different treatment groups to the vehicle control.
-
The relative anabolic and androgenic potency is calculated by comparing the dose-response curves of this compound to that of the positive control (testosterone propionate).
Experimental Workflow for Assessing Tissue Selectivity
Caption: Workflow of the in vivo castrated rat model for evaluating SARM tissue selectivity.
Signaling Pathways and Mechanism of Action
The tissue selectivity of this compound is attributed to its unique interaction with the androgen receptor and the subsequent downstream signaling events. As a partial agonist, this compound is thought to induce a specific conformational change in the AR, which leads to the differential recruitment of co-regulator proteins in a tissue-specific manner.
In anabolic tissues like skeletal muscle, the this compound-AR complex is believed to preferentially recruit co-activators that promote the transcription of genes involved in muscle growth and protein synthesis. Conversely, in androgenic tissues like the prostate, the complex may fail to recruit key co-activators necessary for the full androgenic response, or it may even recruit co-repressors, thus limiting the expression of genes associated with prostate proliferation.
Androgen Receptor Signaling Pathway: Muscle vs. Prostate
Caption: Differential AR signaling by this compound in muscle versus prostate tissue.
Logical Relationships in Tissue-Selective Action
The tissue-selective action of this compound can be understood as a series of cause-and-effect relationships, starting from its molecular interaction with the AR and culminating in a physiological response.
Logical Flow of this compound Tissue Selectivity
Caption: Causal chain illustrating the mechanism of this compound's tissue-selective effects.
Conclusion
The available preclinical data strongly support the tissue-selective anabolic effects of this compound. Its ability to stimulate muscle growth with significantly less impact on the prostate compared to testosterone underscores its potential as a therapeutic agent for conditions such as muscle wasting and sarcopenia. The underlying mechanism, rooted in its partial agonism of the androgen receptor and subsequent differential co-regulator recruitment, provides a compelling model for its observed tissue specificity. Further research, including clinical trials, is necessary to fully elucidate its efficacy and safety profile in humans. This guide provides a foundational understanding for professionals engaged in the ongoing investigation and development of selective androgen receptor modulators.
References
AC-262536: A Potential Novel Avenue in Alzheimer's Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. Selective Androgen Receptor Modulators (SARMs) are emerging as a promising class of compounds with the potential to confer neuroprotection. This document provides a comprehensive overview of the preclinical rationale for investigating the SARM AC-262536 as a potential therapeutic agent in Alzheimer's disease research. While direct experimental evidence for this compound in AD is currently limited, this guide synthesizes data from related SARMs to build a strong theoretical framework and propose concrete experimental avenues. We will delve into the molecular mechanisms, present key preclinical data from analogous compounds, and provide detailed experimental protocols to guide future research in this innovative area.
Introduction: The Rationale for SARMs in Alzheimer's Disease
Androgens have established neuroprotective roles, but their therapeutic application is hampered by undesirable side effects. SARMs offer a promising alternative by selectively targeting androgen receptors in a tissue-specific manner, potentially exerting beneficial anabolic and neuroprotective effects while minimizing androgenic side effects. The decline of androgens with age is correlated with an increased risk for neurodegenerative diseases, including Alzheimer's. Research into other SARMs, such as RAD140 and ACP-105, has demonstrated their capacity to protect neurons from amyloid-beta (Aβ) induced toxicity and improve cognitive function in preclinical models, laying the groundwork for investigating next-generation SARMs like this compound.
This compound: Pharmacological Profile
This compound is a non-steroidal SARM developed by Acadia Pharmaceuticals. It is a partial agonist of the androgen receptor (AR) with high affinity.[1] While its primary investigation has been in the context of muscle wasting, its pharmacological properties warrant exploration in neurodegenerative contexts.[2][3][4]
Table 1: Pharmacodynamic Properties of this compound and Related SARMs
| Compound | Target Receptor | Binding Affinity (Ki) | Agonist/Antagonist Profile | Key Preclinical Findings (Non-Neuro) | Reference |
| This compound | Androgen Receptor (AR) | 5 nM | Partial Agonist | Stimulates anabolic activity in muscle with reduced effects on prostate. | [1][2] |
| Testosterone | Androgen Receptor (AR) | 29 nM | Agonist | Broad anabolic and androgenic effects. | [1] |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | 10 nM | Agonist | Potent androgen with broad physiological effects. | [1] |
| RAD140 | Androgen Receptor (AR) | 7 nM | Agonist | Neuroprotective in cultured neurons and in vivo models. | [5][6] |
| ACP-105 | Androgen Receptor (AR) | Not explicitly stated | Agonist | Improves cognitive performance in mouse models. | [7][8] |
| NEP28 | Androgen Receptor (AR) | Not explicitly stated | Agonist | Increases activity of the Aβ-degrading enzyme neprilysin. | [9] |
Proposed Mechanism of Action in a Neuroprotective Context
Based on preclinical evidence from other SARMs, the neuroprotective effects of this compound in the context of Alzheimer's disease are hypothesized to be mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][10]
MAPK Signaling Pathway
Activation of the androgen receptor by a SARM like this compound is thought to initiate a cascade of intracellular signaling events, leading to the phosphorylation of key proteins like ERK (extracellular signal-regulated kinase). This signaling cascade is crucial for promoting cell survival and resilience against apoptotic insults, such as those induced by amyloid-beta.[5][10][11]
Preclinical Evidence from Related SARMs in Alzheimer's Models
While direct studies on this compound in Alzheimer's models are not yet available, research on other SARMs provides a strong proof-of-concept.
Table 2: Summary of Neuroprotective Effects of SARMs in Preclinical AD Models
| SARM | Model System | Key Findings | Reference |
| RAD140 | Primary rat hippocampal neurons | - Reduced cell death induced by Aβ. - Neuroprotection was dependent on MAPK signaling. | [5][6][12] |
| RAD140 | Kainate-lesioned male rats | - Protected hippocampal neurons from excitotoxic cell death. | [5][6][12] |
| ACP-105 | Triple transgenic mice (3xTg-AD) | - Improved long-term spatial memory. - Decreased anxiety-like behavior. - Increased levels of Aβ-degrading enzymes (neprilysin and insulin-degrading enzyme). - Decreased Aβ levels in the brain. | [7][13] |
| NEP28 | Androgen-depleted mice | - Increased the activity of the Aβ-degrading enzyme neprilysin. | [9] |
Proposed Experimental Protocols for this compound
To rigorously evaluate the potential of this compound in Alzheimer's disease, a phased experimental approach is recommended, progressing from in vitro characterization to in vivo efficacy studies.
In Vitro Neuroprotection Assay
Objective: To determine if this compound can protect cultured neurons from amyloid-beta induced toxicity.
Methodology:
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E18) rat pups and cultured in neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: After 7-10 days in vitro, neurons are pre-treated with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 24 hours.
-
Induction of Toxicity: Soluble oligomers of amyloid-beta 1-42 (Aβ42) are added to the culture medium at a final concentration of 5 µM to induce neurotoxicity.
-
Viability Assessment: After 24 hours of Aβ42 exposure, cell viability is assessed using the MTT assay or by counting surviving neurons immunolabeled with NeuN.
-
Mechanism of Action: To investigate the involvement of the MAPK pathway, a parallel experiment is conducted where neurons are co-treated with this compound and a MEK inhibitor (e.g., U0126).
In Vivo Cognitive Assessment in an Alzheimer's Mouse Model
Objective: To assess the ability of this compound to improve cognitive function in a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: Use a well-established transgenic mouse model of AD, such as the 5XFAD or 3xTg-AD mice, which develop age-dependent amyloid pathology and cognitive deficits.
-
Drug Administration: At an age just prior to the typical onset of cognitive decline, mice are chronically treated with this compound or vehicle control via oral gavage or subcutaneous injection for a period of 3-6 months.
-
Behavioral Testing: A battery of behavioral tests is performed to assess different aspects of cognition:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Y-Maze: To assess short-term working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Biochemical Analysis: Following the completion of behavioral testing, brain tissue is collected for:
-
ELISA: To quantify Aβ40 and Aβ42 levels.
-
Western Blot: To measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) and phosphorylated tau.
-
Immunohistochemistry: To visualize amyloid plaques and neuroinflammation.
-
Future Directions and Conclusion
The investigation of this compound in the context of Alzheimer's disease represents a novel and promising frontier. The foundational evidence from related SARMs strongly suggests that this compound could exert neuroprotective effects through mechanisms such as the activation of the MAPK signaling pathway and potentially by modulating the clearance of amyloid-beta.
Future research should prioritize a systematic evaluation of this compound, beginning with the in vitro protocols outlined in this guide to establish a direct neuroprotective effect. Positive in vitro results would provide a strong rationale for progressing to in vivo studies in transgenic Alzheimer's models to assess cognitive and neuropathological outcomes. Furthermore, detailed pharmacokinetic studies to determine the brain penetrance of this compound are crucial.
References
- 1. AC-262,536 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fitscience.co [fitscience.co]
- 4. direct-sarms.com [direct-sarms.com]
- 5. Selective androgen receptor modulator RAD140 is neuroprotective in cultured neurons and kainate-lesioned male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nonsteroidal Selective Androgen Receptor Modulators and Selective Estrogen Receptor β Agonists Moderate Cognitive Deficits and Amyloid-β Levels in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the SARM ACP-105 on rotorod performance and cued fear conditioning in sham-irradiated and irradiated female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel selective androgen receptor modulator, NEP28, is efficacious in muscle and brain without serious side effects on prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RAD140 provides neuroprotection - ACS Community [communities.acs.org]
- 12. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nonsteroidal selective androgen receptor modulators and selective estrogen receptor β agonists moderate cognitive deficits and amyloid-β levels in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of AC-262536 on Prostate Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the selective androgen receptor modulator (SARM), AC-262536, on prostate cancer cell lines. The information presented is collated from preclinical studies and aims to serve as a comprehensive resource for researchers in oncology and drug development.
Core Concepts: this compound and its Mechanism of Action
This compound is a non-steroidal selective androgen receptor modulator that has demonstrated tissue-selective anabolic effects in preclinical studies.[1][2] It acts as a partial agonist at the androgen receptor (AR), meaning it can bind to and activate the receptor, but with a lower maximal effect compared to endogenous androgens like dihydrotestosterone (B1667394) (DHT).[1][2] This characteristic is particularly relevant in the context of prostate cancer, where AR signaling is a key driver of disease progression.
In the androgen-sensitive prostate cancer cell line, LNCaP, this compound has been shown to act as a functional antagonist. It dose-dependently inhibits the proliferation induced by DHT.[1] This suggests that this compound can compete with androgens for binding to the AR in prostate cancer cells, thereby attenuating the downstream signaling that leads to cell growth.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on the LNCaP human prostate cancer cell line.
| Parameter | Cell Line | Condition | Concentration of this compound | Result | Reference |
| Inhibition of DHT-induced Proliferation | LNCaP | Co-treatment with DHT | 100 nM | 47.2% ± 12.2% inhibition | [1] |
| Inhibition of DHT-induced Proliferation | LNCaP | Co-treatment with DHT | 1 µM | 50.7% ± 7.6% inhibition (plateau) | [1] |
Detailed Experimental Protocols
This section outlines the methodologies for the key experiments cited in this guide.
Cell Culture and Maintenance
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Cells are passaged upon reaching 80-90% confluency using a suitable dissociation reagent like TrypLE.
DHT-Induced Proliferation Inhibition Assay
-
Cell Seeding: LNCaP cells are seeded in 96-well plates at a density of 5,000 cells per well in complete growth medium and allowed to adhere overnight.
-
Hormone Deprivation: The following day, the medium is replaced with a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (CSS) to remove endogenous androgens. Cells are incubated for 24 hours.
-
Treatment: Cells are then treated with a fixed concentration of DHT to induce proliferation, in the presence or absence of varying concentrations of this compound (e.g., 10 nM to 10 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Cell Viability Assessment: Cell viability is measured using a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo.
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CellTiter-Glo Assay: The reagent is added to the wells, and after a brief incubation to stabilize the luminescent signal, the luminescence is measured using a luminometer.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the viability of cells treated with DHT and this compound to those treated with DHT alone. The IC50 value, the concentration of this compound that inhibits 50% of the DHT-induced proliferation, can be determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow discussed in this guide.
Conclusion and Future Directions
The available preclinical data indicate that this compound can act as a functional antagonist of the androgen receptor in LNCaP prostate cancer cells, leading to the inhibition of androgen-driven proliferation. This suggests a potential therapeutic application for this compound in the context of hormone-sensitive prostate cancer.
Further research is warranted to fully elucidate the effects of this compound on a broader range of prostate cancer cell lines, including androgen-independent and castration-resistant models. Investigating the impact of this compound on apoptosis, cell cycle progression, and the expression of key androgen receptor target genes would provide a more comprehensive understanding of its mechanism of action. Moreover, in vivo studies using prostate cancer xenograft models are necessary to validate these in vitro findings and to assess the therapeutic potential of this compound in a more complex biological system.
References
Unraveling the Anabolic Selectivity of AC-262536: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
AC-262536, a non-steroidal selective androgen receptor modulator (SARM), has emerged as a compound of interest in the field of muscle wasting disorders and androgen replacement therapies. Developed by Acadia Pharmaceuticals, this potent and selective ligand for the androgen receptor (AR) demonstrates a promising dissociation between its anabolic and androgenic effects. This guide provides an in-depth technical overview of the anabolic to androgenic ratio of this compound, detailing the experimental protocols used for its determination and the underlying signaling pathways.
Quantitative Analysis of Anabolic and Androgenic Activity
Preclinical studies in castrated male rats have been pivotal in quantifying the tissue-selective effects of this compound. The primary method utilized is the Hershberger assay, a standardized in vivo bioassay to screen for androgenic and antiandrogenic activities of chemical substances. The assay relies on the weight changes of specific androgen-responsive tissues. In these studies, the levator ani muscle, a skeletal muscle, serves as a marker for anabolic activity, while the prostate and seminal vesicles are key indicators of androgenic effects.
The results from a foundational two-week chronic study demonstrated that this compound exhibits approximately 66% of the anabolic efficacy of testosterone (B1683101) in stimulating the growth of the levator ani muscle.[1][2][3] In stark contrast, it produced only about 27% of the androgenic activity of testosterone on the prostate gland and seminal vesicles.[1][2][3] This selective action results in an anabolic to androgenic ratio of approximately 2.45:1.[3][4] For comparison, testosterone has a baseline anabolic to androgenic ratio of 1:1.[4]
| Parameter | This compound | Testosterone |
| Anabolic Activity (Levator Ani Muscle Growth) | ~66% of Testosterone's effect | 100% |
| Androgenic Activity (Prostate & Seminal Vesicle Growth) | ~27% of Testosterone's effect | 100% |
| Anabolic to Androgenic Ratio | ~2.45:1 | 1:1 |
| Binding Affinity (Ki) for Androgen Receptor | 5 nM | 29 nM |
Experimental Protocol: The Hershberger Assay
The determination of the anabolic to androgenic ratio of this compound is reliant on a meticulously executed Hershberger assay. The following provides a detailed methodology based on standardized protocols for this assay.[5][6][7]
1. Animal Model and Preparation:
-
Species and Strain: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar).
-
Age at Castration: Approximately 42 days of age.
-
Acclimation Period: A post-operative recovery and acclimation period of at least seven days is required to allow for the regression of androgen-dependent tissues and the stabilization of the hypothalamic-pituitary-gonadal axis.
2. Housing and Diet:
-
Animals are housed in a controlled environment with a standard light-dark cycle (e.g., 12 hours light, 12 hours dark).
-
Standard laboratory chow and water are provided ad libitum.
3. Experimental Groups:
-
Vehicle Control: Castrated rats receiving the vehicle (e.g., corn oil, sesame oil) only.
-
Testosterone Propionate (B1217596) (TP) Reference Group: Castrated rats receiving a standardized dose of TP (e.g., 0.2-0.4 mg/kg/day) to serve as a positive control for both anabolic and androgenic effects.
-
This compound Treatment Groups: Castrated rats receiving various dose levels of this compound (e.g., 3, 10, 30 mg/kg/day) to establish a dose-response relationship.[8]
4. Administration of Test Substances:
-
The test substance (this compound) and the reference compound (TP) are typically administered daily for 10 consecutive days.
-
The route of administration can be oral gavage or subcutaneous injection.
5. Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, the animals are euthanized.
-
The following tissues are carefully dissected, trimmed of any adhering fat or connective tissue, and weighed to the nearest 0.1 mg:
-
Anabolic Indicator: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate, seminal vesicles (including coagulating glands and their fluids).
-
6. Data Analysis:
-
The mean tissue weights for each treatment group are compared to the vehicle control group.
-
The anabolic and androgenic potency of this compound is expressed as a percentage of the effect observed with the testosterone propionate reference group.
-
The anabolic to androgenic ratio is then calculated by dividing the relative anabolic activity by the relative androgenic activity.
Signaling Pathway and Mechanism of Action
This compound functions as a partial agonist of the androgen receptor.[1][2] Its tissue selectivity is attributed to its unique conformational interaction with the AR, leading to differential recruitment of co-regulatory proteins in various tissues. This results in the activation of anabolic pathways in muscle and bone while having a reduced impact on androgenic tissues like the prostate.
Upon binding to the androgen receptor in a muscle cell, this compound induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in muscle protein synthesis and hypertrophy.
Experimental Workflow: Hershberger Assay
The following diagram illustrates the logical flow of the Hershberger assay for determining the anabolic and androgenic properties of a test compound like this compound.
References
- 1. AC-262,536 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Review, Dosage, Results And More | April 2024 - sarmguide [sarmguide.com]
- 4. moreplatesmoredates.com [moreplatesmoredates.com]
- 5. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for AC-262536 In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design and execution of in vivo rodent studies to evaluate the efficacy and safety of the selective androgen receptor modulator (SARM), AC-262536. The protocols outlined below are based on available preclinical data and established methodologies for similar compounds.
Introduction to this compound
This compound, also known as Accadrine, is a non-steroidal SARM developed by Acadia Pharmaceuticals.[1] It functions as a partial agonist of the androgen receptor (AR), exhibiting tissue-selective anabolic effects with reduced androgenic activity compared to testosterone.[1][2] Preclinical studies in rodents have demonstrated its potential for increasing muscle mass and potentially benefiting bone health, with a lower propensity for causing prostatic hypertrophy and other androgenic side effects.[1][2]
Mechanism of Action: this compound binds to the androgen receptor with a high affinity (Ki of 5 nM).[1] Upon binding, it modulates gene expression in a tissue-specific manner, promoting anabolic pathways in muscle and bone while having a lesser effect on androgenic tissues like the prostate.
Dosage Calculation and Formulation
Dosage Calculation
The appropriate dosage of this compound will depend on the specific research question, the rodent species, and the animal model being used. Based on the available literature, effective doses in rats have ranged from 3 to 30 mg/kg of body weight per day.
Allometric Scaling: When adapting doses from rats to mice, allometric scaling is a common practice to account for differences in metabolic rates. A simplified approach involves multiplying the rat dose by a factor of approximately 2.
Dosage Calculation Formula:
Stock Solution Calculation:
Formulation and Vehicle Selection
This compound is typically administered orally via gavage. A common vehicle for SARMs is a suspension in 0.5% carboxymethylcellulose (CMC) in water. Other potential vehicles include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or a mixture of these with water or other excipients. It is crucial to determine the solubility of this compound in the chosen vehicle to ensure a homogenous and stable suspension for accurate dosing.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound from preclinical rodent studies.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/Model | Reference |
| Androgen Receptor Binding Affinity (Ki) | 5 nM | In vitro | [1] |
| Anabolic Effect (Levator Ani Muscle) | ~66% of testosterone's maximal effect | Castrated Rats | [1][3] |
| Androgenic Effect (Prostate Weight) | ~27% of testosterone's maximal effect | Castrated Rats | [1][3] |
| LH Suppression (ED50) | 2.8 mg/kg | Castrated Rats | [4] |
Table 2: Dose-Response of this compound on Anabolic and Androgenic Tissues in Castrated Rats (14-day study)
| Dose (mg/kg/day) | Levator Ani Weight (% of Testosterone Effect) | Prostate Weight (% of Testosterone Effect) | Reference |
| 3 | 23% | Minimal Effect | [5] |
| 10 | Not Reported | ~27% | [5] |
| 30 | 66% | ~27% | [5] |
Table 3: Pharmacokinetic Parameters of a Structurally Similar SARM (S-1) in Rats
| Parameter | Value | Route | Reference |
| Tmax (Time to Maximum Concentration) | 4.6 - 8.5 hours | Oral | [6] |
| t1/2 (Elimination Half-life) | 3.6 - 5.2 hours | Intravenous | [6] |
| Oral Bioavailability | 55 - 60% | Oral | [6] |
Experimental Protocols
Hershberger Assay for Anabolic and Androgenic Activity in Rats
This protocol is adapted from the standardized OECD Test Guideline 441 and the study by Piu et al. (2008).[2][7]
Objective: To assess the anabolic and androgenic activity of this compound in a castrated male rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (peripubertal, approximately 42 days old)
-
This compound
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
Testosterone Propionate (TP) as a positive control
-
Gavage needles (18-20 gauge)
-
Surgical instruments for castration and necropsy
-
Analytical balance
Procedure:
-
Acclimation: Acclimate rats to the housing conditions for at least 5 days.
-
Castration: Surgically castrate the rats under anesthesia. Allow a 7-day recovery period.
-
Group Allocation: Randomly assign animals to treatment groups (n=6-8 per group):
-
Vehicle Control (castrated)
-
This compound (e.g., 3, 10, 30 mg/kg/day)
-
Testosterone Propionate (e.g., 0.5 mg/kg/day, subcutaneous)
-
-
Dosing: Administer the assigned treatment orally via gavage once daily for 10-14 consecutive days.
-
Body Weight Monitoring: Record body weights daily.
-
Necropsy and Tissue Collection: 24 hours after the final dose, euthanize the animals. Carefully dissect and weigh the following tissues:
-
Levator ani muscle
-
Ventral prostate
-
Seminal vesicles
-
-
Data Analysis: Compare the mean tissue weights of the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).
Evaluation of this compound in a Rodent Model of Sarcopenia
Objective: To investigate the effects of this compound on muscle mass and function in a model of age-related muscle wasting.
Animal Model: Aged rodents (e.g., 24-month-old male C57BL/6 mice or Sprague-Dawley rats) are a suitable model for sarcopenia.
Procedure:
-
Acclimation and Baseline Measurements: Acclimate aged rodents to the facility. Perform baseline measurements of muscle function (e.g., grip strength, rotarod performance).
-
Group Allocation: Randomly assign animals to treatment groups:
-
Vehicle Control
-
This compound (e.g., 10, 30 mg/kg/day)
-
-
Dosing: Administer the assigned treatment orally via gavage daily for a specified period (e.g., 8-12 weeks).
-
Functional Assessment: Perform functional assessments at regular intervals (e.g., every 2-4 weeks).
-
Necropsy and Muscle Collection: At the end of the study, euthanize the animals and dissect key muscles (e.g., gastrocnemius, tibialis anterior, quadriceps). Record the wet weight of the muscles.
-
Histological and Molecular Analysis (Optional): A portion of the muscle can be processed for histological analysis (e.g., H&E staining for fiber cross-sectional area) or molecular analysis (e.g., gene expression of anabolic and catabolic markers).
Assessment of Bone Mineral Density using Micro-Computed Tomography (micro-CT)
Objective: To evaluate the effect of this compound on bone mineral density and microarchitecture in an ovariectomized (OVX) rodent model of osteoporosis.
Animal Model: Adult female Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Ovariectomy: Perform bilateral ovariectomy on the animals under anesthesia. A sham-operated group should be included.
-
Treatment Initiation: Begin treatment with this compound or vehicle immediately after surgery (preventative model) or after a period of bone loss (treatment model).
-
Dosing: Administer the assigned treatment orally via gavage daily for a specified duration (e.g., 8-12 weeks).
-
Bone Imaging: At the end of the study, euthanize the animals and collect the femurs and/or tibias.
-
Micro-CT Analysis:
-
Scan the bones using a high-resolution micro-CT scanner.
-
Define a region of interest (ROI) in the trabecular bone of the distal femur or proximal tibia, and in the cortical bone of the femoral or tibial mid-diaphysis.
-
Analyze the scans to determine key bone parameters:
-
Trabecular Bone: Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).
-
Cortical Bone: Cortical Thickness (Ct.Th), Cortical Area (Ct.Ar), and Total Area (Tt.Ar).
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a general experimental workflow for in vivo studies.
Figure 1. Simplified signaling pathway of this compound.
Figure 2. General experimental workflow for in vivo rodent studies.
Safety and Toxicology Considerations
Specific toxicology data for this compound, such as the LD50, are not publicly available. As with any investigational compound, appropriate safety precautions should be taken. Researchers should consult their institution's animal care and use committee (IACUC) and environmental health and safety (EHS) department for guidance on handling and administration. It is advisable to conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) in the specific rodent strain being used.
Conclusion
This compound is a promising SARM with demonstrated anabolic activity in preclinical rodent models. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust in vivo studies to further elucidate its therapeutic potential. Careful consideration of dosage, animal model, and relevant endpoints is critical for obtaining meaningful and reproducible results.
References
- 1. AC-262,536 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moreplatesmoredates.com [moreplatesmoredates.com]
- 4. An improved micro-method for the measurement of steroid profiles by APPI-LC–MS/MS and its use in assessing diurnal effe… [ouci.dntb.gov.ua]
- 5. melanotanexpress.com [melanotanexpress.com]
- 6. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some pharmacokinetic properties and bioavailability by oral and rectal route of piroxicam in rodents and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Dissolving AC-262536 for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
AC-262536, also known as Accadrine, is a potent and selective non-steroidal androgen receptor modulator (SARM).[1][2][3] It acts as a partial agonist for the androgen receptor (AR) with a high affinity (Ki of 5 nM) and demonstrates tissue-selective anabolic effects.[1][4] In cell-based assays, this compound has been shown to modulate the transcriptional activity of AR target genes and can inhibit the proliferation of prostate cancer cells, such as LNCaP.[5][6] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the dissolution of this compound for in vitro studies.
Chemical Properties and Solubility
This compound is supplied as a solid and is soluble in dimethyl sulfoxide (B87167) (DMSO).[5][6] It has a molecular weight of approximately 278.35 g/mol .[3][7]
Table 1: this compound Solubility and Storage
| Parameter | Value | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | [5][6] |
| Solubility in DMSO | ≥ 50 mg/mL (179.63 mM) | [8] |
| Storage of Solid | -20°C for up to 3 years | [8] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [8][9] |
Note: Achieving the maximum solubility in DMSO may require warming the solution to 60°C and using ultrasonication.[8] Solutions are reported to be unstable, and it is recommended to prepare them fresh or store them in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3][9]
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.78 mg of this compound (Molecular Weight: 278.35 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 2.78 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming (up to 60°C) and/or sonication can be used to aid dissolution.[8] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.[9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8][9]
This protocol outlines the steps for diluting the this compound stock solution for treating cells in culture.
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line being used
-
Cells plated in multi-well plates
-
Vehicle control (anhydrous DMSO)
Procedure:
-
Cell Plating: Plate the cells at the desired density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity.[10][11] Some cell lines may tolerate higher concentrations, but it is recommended to perform a solvent tolerance assay to determine the optimal DMSO concentration for your specific cell line.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound treatment. This is crucial to distinguish the effects of the compound from any effects of the solvent.
-
Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator and incubate for the desired experimental duration.
Visualizations
Caption: Workflow for preparing and applying this compound in cell culture.
Caption: this compound signaling pathway via the Androgen Receptor.
References
- 1. AC-262,536 - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 870888-46-3 [amp.chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for AC-262536 Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of AC-262536, a non-steroidal selective androgen receptor modulator (SARM). The information compiled is based on available preclinical research and is intended to guide researchers in designing and executing studies involving this compound.
Introduction to this compound
This compound is a potent and selective SARM with partial agonist activity relative to testosterone.[1] In preclinical models, it has demonstrated significant anabolic effects on muscle and bone while exhibiting weaker androgenic effects on tissues like the prostate and seminal vesicles.[1][2] This tissue selectivity makes this compound a compound of interest for conditions such as muscle wasting and osteoporosis.[2]
Signaling Pathway of this compound
This compound exerts its effects by selectively binding to and modulating the androgen receptor (AR). As a partial agonist, it activates the AR to a lesser extent than full agonists like testosterone. This selective activation is believed to be the basis for its tissue-specific anabolic effects.
References
Application Notes and Protocols for Determining AC-262536 Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-262536 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated potent anabolic effects with significantly lower androgenic activity compared to testosterone.[1][2] As a partial agonist of the androgen receptor (AR), this compound holds promise for therapeutic applications where muscle growth and maintenance are desired with minimal unwanted androgenic side effects.[1][2] These application notes provide detailed protocols for essential cell-based assays to characterize the efficacy and selectivity of this compound and other novel SARMs. The assays described herein are fundamental for preclinical evaluation and mechanism of action studies.
Mechanism of Action: Androgen Receptor Signaling
This compound exerts its effects by binding to the androgen receptor, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins in the cytoplasm, and translocates to the nucleus. In the nucleus, the this compound-AR complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in muscle protein synthesis, proliferation, and differentiation, leading to the anabolic effects of the compound.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize key quantitative data for this compound from in vitro cell-based assays.
| Parameter | Value | Assay | Cell Line | Reference Compound |
| Binding Affinity (Ki) | 5.01 nM | Radioligand Binding Assay | Not Specified | Not Specified |
| Potency (EC50) | 1.58 nM | AR Transactivation (Luciferase) | Not Specified | Not Specified |
Table 1: Receptor Binding and Potency of this compound
| Assay | Concentration of this compound | Result | Cell Line | Condition |
| Cell Proliferation | 100 nM | 47.2% inhibition | LNCaP | Dihydrotestosterone (DHT)-induced proliferation |
Table 2: Functional Activity of this compound in a Cell-Based Assay
Experimental Protocols
Androgen Receptor (AR) Transactivation Assay
This assay quantifies the ability of this compound to activate the androgen receptor and drive the expression of a reporter gene. A luciferase-based reporter system is commonly used due to its high sensitivity.
Materials:
-
C2C12 (mouse myoblast) or HEK293 cell line
-
Full-length human Androgen Receptor (AR) expression vector
-
Androgen Response Element (ARE)-driven luciferase reporter vector (e.g., pGL3-ARE-luc)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS
-
This compound, Dihydrotestosterone (DHT)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture C2C12 or HEK293 cells in DMEM with 10% FBS.
-
One day before transfection, seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Seeding:
-
24 hours post-transfection, detach the cells and resuspend them in DMEM containing 5% charcoal-stripped FBS (to reduce background androgen levels).
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells per well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and DHT (positive control) in DMEM with 5% charcoal-stripped FBS. A vehicle control (e.g., 0.1% DMSO) should also be prepared.
-
Add the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
Plot the luminescence signal against the log of the compound concentration.
-
Calculate the EC50 value for this compound and DHT using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of muscle precursor cells (myoblasts), which is a key aspect of its anabolic activity. The MTT assay is a colorimetric assay that measures metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
C2C12 myoblast cell line
-
DMEM with 10% FBS
-
This compound, positive control for proliferation (e.g., a known growth factor), and vehicle control
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed C2C12 cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of DMEM with 10% FBS.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound, a positive control, or a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved. Gentle shaking can aid solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the vehicle-treated control to determine the effect of this compound on cell proliferation.
-
Gene Expression Analysis (RT-qPCR)
This assay measures changes in the mRNA levels of specific androgen receptor target genes in muscle cells following treatment with this compound. This provides insight into the molecular mechanisms underlying the compound's anabolic effects. Key target genes in muscle cells include Myogenin, Insulin-like growth factor 1 (IGF-1), and Follistatin.[1][3][4]
Materials:
-
C2C12 myoblast cell line
-
DMEM with 10% FBS and differentiation medium (DMEM with 2% horse serum)
-
This compound, positive control (e.g., DHT), and vehicle control
-
6-well tissue culture plates
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Myogenin, IGF-1, Follistatin) and a housekeeping gene (e.g., GAPDH or 18S rRNA)
-
Real-time PCR instrument
Protocol:
-
Cell Culture and Differentiation:
-
Seed C2C12 myoblasts in 6-well plates and grow to confluence in DMEM with 10% FBS.
-
Induce differentiation by switching to differentiation medium (DMEM with 2% horse serum) and culture for 3-5 days to form myotubes.
-
-
Compound Treatment:
-
Treat the myotubes with different concentrations of this compound, a positive control, or a vehicle control for a specified time (e.g., 24 hours).
-
-
RNA Isolation:
-
Wash the cells with PBS and lyse them directly in the wells.
-
Isolate total RNA using an RNA isolation kit according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using a qPCR master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Perform the qPCR on a real-time PCR instrument using appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene.
-
Compare the gene expression levels in this compound-treated cells to the vehicle-treated control.
-
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for evaluating the efficacy of this compound and other SARMs. By employing these protocols, researchers can obtain quantitative data on receptor binding, functional activity, effects on cell proliferation, and modulation of target gene expression. This information is critical for advancing the understanding of SARM pharmacology and for the development of novel anabolic therapies.
References
- 1. Expression of androgen receptor target genes in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
Application Note: Establishing a Dose-Response Curve for AC-262536 In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
AC-262536 is a non-steroidal selective androgen receptor modulator (SARM) that acts as a partial agonist for the androgen receptor (AR).[1][2][3] Developed by Acadia Pharmaceuticals, it binds to the AR with high affinity, having a reported Ki of 5 nM.[1][2] Unlike traditional anabolic steroids, SARMs like this compound are designed for tissue-selective action, aiming to provide anabolic benefits in muscle and bone with reduced androgenic effects on other tissues, such as the prostate.[1][3]
Establishing an in vitro dose-response curve is a critical first step in characterizing the pharmacological profile of this compound. This process determines the compound's potency (typically expressed as the half-maximal effective concentration, EC50) and its efficacy as an AR agonist. The following protocols provide detailed methods for generating a dose-response curve for this compound using a functional, cell-based androgen receptor reporter assay and a cell viability assay.
Principle of the Assays
2.1 Androgen Receptor (AR) Reporter Gene Assay This assay quantitatively measures the ability of this compound to activate the androgen receptor.[4] Cells that endogenously express AR, or cells co-transfected with an AR expression vector, are also transfected with a reporter plasmid.[5][6] This plasmid contains a reporter gene (e.g., firefly luciferase) under the control of a promoter with androgen response elements (AREs).[5][7] When this compound binds to and activates the AR, the complex translocates to the nucleus and binds to the AREs, driving the transcription of the luciferase gene.[8][9] The resulting luminescence is proportional to the level of AR activation and can be measured to determine a dose-dependent effect.
2.2 Cell Viability/Proliferation Assay This assay assesses the downstream functional effect of AR activation on cell viability or proliferation. Assays like the WST-1 or MTT assay measure the metabolic activity of cells, which is often correlated with the number of viable cells.[10][11][12] In androgen-sensitive cell lines, AR activation can influence proliferation. By treating cells with a range of this compound concentrations, a dose-response relationship between AR activation and cell viability can be established.
Key Compound Information
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₈H₁₈N₂O | [1] |
| Molar Mass | 278.355 g/mol | [2] |
| Mechanism of Action | Partial Agonist of the Androgen Receptor (AR) | [2][3] |
| Binding Affinity (Ki) | 5 nM | [1][2] |
Experimental Protocols
Method 1: Androgen Receptor (AR) Reporter Gene Assay
This protocol is designed for a 96-well plate format.
4.1.1 Materials and Reagents
-
Cell Line: PC-3 (AR-negative) or LNCaP (AR-positive) cells.
-
Plasmids:
-
AR Expression Vector (e.g., pCMV-hAR) - Required for AR-negative cells like PC-3.
-
ARE-Luciferase Reporter Vector (e.g., pGL4.36[luc2P/MMTV/Hygro]).
-
Control Vector expressing Renilla luciferase (e.g., pRL-TK) for normalization.
-
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine 3000 or similar.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Positive Control: Dihydrotestosterone (DHT), dissolved in DMSO.
-
Assay Reagent: Dual-Luciferase® Reporter Assay System.
-
Equipment: Luminometer, CO₂ incubator, 96-well white, clear-bottom assay plates.
4.1.2 Protocol Steps
-
Cell Seeding:
-
One day prior to transfection, seed cells into a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Transfection (for PC-3 cells):
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, combine the AR expression vector, ARE-luciferase reporter, and Renilla control vector.
-
Add the transfection complex to the cells.
-
Incubate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in serum-free medium. A common concentration range to test is 10⁻¹² M to 10⁻⁵ M.
-
Prepare a positive control (e.g., 10 nM DHT) and a vehicle control (DMSO, final concentration ≤0.1%).
-
After the transfection incubation, replace the medium with 100 µL of the prepared compound dilutions.
-
Incubate for an additional 24 hours.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure both Firefly and Renilla luciferase activity using a luminometer.
-
4.1.3 Data Analysis
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency.
-
Subtract the average normalized value of the vehicle control (background).
-
Normalize the data to the positive control (DHT), setting its response as 100%.
-
Plot the normalized response (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and determine the EC50 value.
Method 2: WST-1 Cell Viability Assay
4.2.1 Materials and Reagents
-
Cell Line: LNCaP or other androgen-sensitive cell line.
-
Culture Medium: RPMI-1640, 10% Charcoal-Stripped FBS, 1% Penicillin-Streptomycin.
-
Test Compound: this compound, dissolved in DMSO.
-
Assay Reagent: WST-1 Cell Proliferation Reagent.
-
Equipment: Spectrophotometer (plate reader), CO₂ incubator, 96-well clear assay plates.
4.2.2 Protocol Steps
-
Cell Seeding:
-
Seed 5,000 cells per well in 100 µL of culture medium (with charcoal-stripped FBS to reduce background androgenic effects) in a 96-well plate.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle controls.
-
Incubate for 48-72 hours.[13]
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.[11]
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~630 nm can be used to reduce background.[14]
-
4.2.3 Data Analysis
-
Subtract the average absorbance of the blank (medium only) wells from all other wells.
-
Express the data as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate the dose-response curve and calculate the EC50.
Data Presentation Tables
Table 1: Recommended Concentration Range for this compound Dose-Response Curve
| Dose Point | Concentration (M) | Log Concentration (M) |
| 1 | 1.00E-11 | -11.0 |
| 2 | 3.16E-11 | -10.5 |
| 3 | 1.00E-10 | -10.0 |
| 4 | 3.16E-10 | -9.5 |
| 5 | 1.00E-09 | -9.0 |
| 6 | 3.16E-09 | -8.5 |
| 7 | 1.00E-08 | -8.0 |
| 8 | 3.16E-08 | -7.5 |
| 9 | 1.00E-07 | -7.0 |
| 10 | 3.16E-07 | -6.5 |
| 11 | 1.00E-06 | -6.0 |
| 12 | 1.00E-05 | -5.0 |
Table 2: Example Data Recording Template for Reporter Assay
| [this compound] (M) | Log [Conc] | Raw Lum. (Rep 1) | Raw Lum. (Rep 2) | Raw Lum. (Rep 3) | Average Lum. | % of Positive Control |
| Vehicle | N/A | 0% | ||||
| 1.00E-11 | -11.0 | |||||
| ... | ... | |||||
| 1.00E-05 | -5.0 | |||||
| 1.00E-08 DHT | -8.0 | 100% |
Visualizations
Signaling Pathway
References
- 1. melanotanexpress.com [melanotanexpress.com]
- 2. AC-262,536 - Wikipedia [en.wikipedia.org]
- 3. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 12. Assays zur Zellviabilität und -proliferation [sigmaaldrich.com]
- 13. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application of AC-262536 in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-262536 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective anabolic effects.[1][2] While primarily investigated for its potential in muscle wasting and osteoporosis, preliminary research suggests that this compound may also exert neuroprotective effects, making it a compound of interest for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. This document provides a detailed overview of the potential applications of this compound in relevant disease models, including proposed experimental protocols and a summary of the underlying signaling pathways.
Disclaimer: The application of this compound in Parkinson's and Huntington's disease models is currently hypothetical and based on the known mechanisms of androgen receptor modulation in the central nervous system. The protocols provided are intended as a guide for research and should be adapted based on specific experimental goals and institutional guidelines.
Signaling Pathways of Androgen Receptor Modulation in Neurodegeneration
The neuroprotective effects of androgens and SARMs like this compound are believed to be mediated through the androgen receptor (AR). Activation of the AR can trigger both genomic and non-genomic signaling cascades that promote neuronal survival and resilience.
Genomic Pathway
The genomic pathway involves the translocation of the activated AR to the nucleus, where it binds to androgen response elements (AREs) on target genes. In the context of Alzheimer's disease, a key target is the gene encoding for neprilysin, an enzyme that degrades amyloid-beta (Aβ) peptides.[3] Increased neprilysin expression can lead to a reduction in Aβ plaque formation, a hallmark of Alzheimer's pathology.
Non-Genomic Pathway
The non-genomic pathway involves the rapid activation of intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[3] This pathway can inhibit apoptosis (programmed cell death) by phosphorylating and inactivating pro-apoptotic proteins like Bad.
Application in Alzheimer's Disease Models
Preliminary studies have suggested that this compound can mitigate some of the cognitive deficits associated with Alzheimer's disease in mice by reducing β-amyloid plaque levels and improving memory function.
Proposed Experimental Protocol
This protocol is a hypothetical guide for evaluating the efficacy of this compound in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD or Tg2576 models.
1. Animal Model:
-
Model: 5XFAD transgenic mice, which exhibit an aggressive amyloid pathology.
-
Age: 3-4 months (before significant plaque deposition).
-
Sex: Both male and female mice should be included.
2. Treatment Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO in corn oil).
-
Group 2: this compound (3 mg/kg body weight).
-
Group 3: this compound (10 mg/kg body weight).
-
Group 4: this compound (30 mg/kg body weight).
3. Drug Administration:
-
Route: Subcutaneous injection.
-
Frequency: Once daily.
-
Duration: 12 weeks.
4. Behavioral Assessment (conducted during the final week of treatment):
-
Morris Water Maze: To assess spatial learning and memory.[1][4][5][6][7]
-
Acquisition Phase (5 days): Four trials per day with a hidden platform. Record escape latency and path length.
-
Probe Trial (Day 6): Platform removed. Measure time spent in the target quadrant.
-
5. Tissue Collection and Processing:
-
At the end of the treatment period, euthanize mice and perfuse with saline.
-
Harvest brains; one hemisphere for biochemical analysis and the other for histology.
6. Biochemical Analysis:
-
Aβ ELISA: Quantify levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.
-
Western Blot: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and markers of the androgen receptor signaling pathway (e.g., phosphorylated ERK).
7. Histological Analysis:
-
Thioflavin S Staining: To visualize and quantify dense-core amyloid plaques.[8][9]
-
Immunohistochemistry: Use antibodies against Aβ to detect total plaque burden and an antibody against Iba1 to assess microgliosis.
Quantitative Data Summary (Hypothetical based on typical SARM effects)
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Aβ42 Levels (pg/mg tissue) | 1500 ± 200 | 1200 ± 180 | 950 ± 150 | 800 ± 120** |
| Plaque Burden (%) | 10 ± 2 | 8 ± 1.5 | 6 ± 1 | 5 ± 0.8 |
| Escape Latency (s; Day 5) | 45 ± 5 | 35 ± 4 | 28 ± 3* | 25 ± 3 |
| Time in Target Quadrant (%) | 25 ± 3 | 35 ± 4 | 45 ± 5 | 50 ± 5** |
| p < 0.05, **p < 0.01 compared to vehicle control. Data are represented as mean ± SEM. |
Application in Parkinson's Disease Models
While no studies have directly investigated this compound in Parkinson's disease models, the neuroprotective properties of androgens suggest a potential therapeutic role. Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra.
Proposed Experimental Protocol
This protocol outlines a potential approach to evaluate this compound in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.[2][10][11][12][13]
1. Animal Model:
-
Model: Adult male Sprague-Dawley rats.
-
Lesion: Unilateral injection of 6-OHDA into the medial forebrain bundle to induce progressive loss of dopaminergic neurons.
2. Treatment Groups:
-
Group 1: Sham-operated + Vehicle.
-
Group 2: 6-OHDA-lesioned + Vehicle.
-
Group 3: 6-OHDA-lesioned + this compound (10 mg/kg).
3. Drug Administration:
-
Route: Subcutaneous injection.
-
Frequency: Once daily, starting 24 hours post-lesion.
-
Duration: 4 weeks.
4. Behavioral Assessment:
-
Apomorphine-Induced Rotations: Administer apomorphine (B128758) (0.5 mg/kg, s.c.) and record contralateral rotations for 60 minutes.
-
Cylinder Test: Assess forelimb use asymmetry.
5. Tissue Collection and Analysis:
-
At the end of the study, euthanize rats and collect brain tissue.
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.
-
HPLC: Measure dopamine (B1211576) and its metabolites in the striatum.
Quantitative Data Summary (Hypothetical)
| Parameter | Sham + Vehicle | 6-OHDA + Vehicle | 6-OHDA + this compound (10 mg/kg) |
| Contralateral Rotations (turns/min) | 0 ± 0 | 7 ± 1.5 | 4 ± 1 |
| TH+ Neurons in Substantia Nigra (%) | 100 ± 5 | 30 ± 8 | 55 ± 10 |
| Striatal Dopamine (% of control) | 100 ± 10 | 15 ± 5 | 40 ± 8 |
| p < 0.05 compared to 6-OHDA + Vehicle. Data are represented as mean ± SEM. |
Application in Huntington's Disease Models
Huntington's disease is an inherited disorder resulting from a CAG repeat expansion in the huntingtin gene, leading to neuronal loss, particularly in the striatum. The potential for androgen receptor modulation to be neuroprotective makes this compound a candidate for investigation in this context.
Proposed Experimental Protocol
This protocol suggests a method for assessing this compound in the YAC128 mouse model of Huntington's disease, which expresses the full-length human huntingtin gene with 128 CAG repeats.[14][15][16][17][18]
1. Animal Model:
-
Model: YAC128 transgenic mice.
-
Age: 6 months (early to mid-stage of phenotype development).
-
Sex: Both male and female mice.
2. Treatment Groups:
-
Group 1: Wild-type + Vehicle.
-
Group 2: YAC128 + Vehicle.
-
Group 3: YAC128 + this compound (10 mg/kg).
3. Drug Administration:
-
Route: Subcutaneous injection.
-
Frequency: Once daily.
-
Duration: 12 weeks.
4. Behavioral Assessment:
-
Rotarod Test: To evaluate motor coordination and balance.
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
5. Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize mice and collect brains.
-
Histology: Perform Nissl staining to assess striatal volume and neuron counts.
-
Western Blot: Analyze for huntingtin aggregates.
Quantitative Data Summary (Hypothetical)
| Parameter | Wild-type + Vehicle | YAC128 + Vehicle | YAC128 + this compound (10 mg/kg) |
| Rotarod Latency to Fall (s) | 180 ± 20 | 90 ± 15 | 130 ± 18 |
| Striatal Volume (mm³) | 10 ± 0.5 | 7 ± 0.8 | 8.5 ± 0.6 |
| Huntingtin Aggregates (relative units) | 0 | 100 ± 12 | 70 ± 10 |
| p < 0.05 compared to YAC128 + Vehicle. Data are represented as mean ± SEM. |
Conclusion
This compound, through its modulation of the androgen receptor, presents a promising, yet underexplored, avenue for therapeutic intervention in neurodegenerative diseases. The proposed protocols provide a framework for future preclinical studies to rigorously evaluate its potential in Alzheimer's, Parkinson's, and Huntington's disease models. Further research is warranted to elucidate the precise mechanisms of its neuroprotective actions and to establish its efficacy and safety profile in these devastating disorders.
References
- 1. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen cell signaling pathways involved in neuroprotective actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Comparison of Dense-Core Amyloid Plaque Accumulation in Amyloid-β Protein Precursor Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. conductscience.com [conductscience.com]
- 13. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening of Therapeutic Strategies for Huntington's Disease in YAC128 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phenotypic abnormalities in the YAC128 mouse model of Huntington disease are penetrant on multiple genetic backgrounds and modulated by strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Selective striatal neuronal loss in a YAC128 mouse model of Huntington disease. | Semantic Scholar [semanticscholar.org]
- 17. YAC128 mouse model of Huntington disease is protected against subtle chronic manganese (Mn)-induced behavioral and neuropathological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. YAC128 Huntington's disease transgenic mice show enhanced short-term hippocampal synaptic plasticity early in the course of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of AC-262536 Stock Solutions for Laboratory Research
Audience: Researchers, scientists, and drug development professionals.
Introduction AC-262536 is a non-steroidal, selective androgen receptor modulator (SARM) that demonstrates potent anabolic effects with high selectivity for the androgen receptor (AR)[1][2][3]. It acts as a partial agonist at the AR with an affinity in the low nanomolar range[1][2][3][4][5]. Proper preparation of stock solutions is critical for ensuring the accuracy, reproducibility, and validity of experimental results in both in vitro and in vivo studies. This document provides detailed protocols for the preparation, handling, and storage of this compound solutions for laboratory use.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | References |
| Molecular Formula | C₁₈H₁₈N₂O | [3][4][6] |
| Molecular Weight | 278.35 g/mol | [1][4][6] |
| CAS Number | 870888-46-3 | [1][4][7] |
| Appearance | White to off-white solid powder | [7] |
| Purity | ≥95% (Varies by supplier) | [3] |
| Solubility (In Vitro) | DMSO: up to 50 mg/mL (179.63 mM) | [4][7] |
| Storage (Powder) | -20°C for ≥3 years; 4°C for up to 2 years | [3][4] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [4][7] |
Experimental Protocols
2.1. Safety Precautions
This compound is a bioactive compound. This material should be considered hazardous until more information is available[5].
-
Always handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Avoid inhalation of the powder and prevent contact with skin and eyes[5].
-
Review the Safety Data Sheet (SDS) provided by the supplier before use[5].
2.2. Protocol 1: High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 50 mM stock solution in Dimethyl Sulfoxide (DMSO), which is suitable for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or hygroscopic-grade DMSO (newly opened recommended)[7]
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator or heater capable of 60°C
Methodology:
-
Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L × 0.001 L × 278.35 g/mol × 1000 mg/g = 13.92 mg
-
-
Weighing: Carefully weigh 13.92 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Dissolution:
-
Add 1 mL of high-quality DMSO to the vial containing the powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
To achieve full solubility at this high concentration, assistance is required. Use a combination of warming the solution to 60°C and sonication[4][7]. Alternate between vortexing and sonication/warming until the solution is completely clear with no visible particulates.
-
-
Storage:
-
Once fully dissolved, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound[7].
-
Dispense the stock solution into smaller volume microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month)[4][7].
-
2.3. Protocol 2: Working Solution for In Vivo Administration
In vivo formulations often require a specific vehicle to ensure solubility and bioavailability. This protocol is an example of a multi-component vehicle. Note: Solutions for in vivo use should be prepared fresh on the day of administration[1][7].
Materials:
-
This compound high-concentration stock solution (e.g., 50 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes and syringes
Methodology (for a final concentration of 1 mg/mL):
This protocol is based on a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [4]. The solvents must be added in the specified order to prevent precipitation[4].
-
Preparation of the Vehicle:
-
To prepare 1 mL of the final working solution, start by calculating the volume of the high-concentration DMSO stock needed. If the desired final concentration is 1 mg/mL, you will need 1 mg of this compound. From a 50 mg/mL stock, this is 20 µL. To maintain the 10% DMSO ratio, an additional 80 µL of pure DMSO is needed for a total of 100 µL (0.1 mL).
-
In a sterile conical tube, add 100 µL of the DMSO solution (containing the 1 mg of this compound).
-
Add 400 µL (0.4 mL) of PEG300 to the tube. Vortex until the solution is homogeneous.
-
Add 50 µL (0.05 mL) of Tween-80. Vortex again until fully mixed.
-
Finally, add 450 µL (0.45 mL) of sterile saline to bring the total volume to 1 mL.
-
Vortex one last time to ensure a clear and uniform solution.
-
-
Administration: The resulting solution will have a concentration of 1 mg/mL and can be administered via the desired route. The solution should be used immediately after preparation.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the preparation and action of this compound.
Caption: Workflow for preparing a high-concentration this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound CAS#: 870888-46-3 [amp.chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AC-262536: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stability and proper storage conditions for the selective androgen receptor modulator (SARM), AC-262536. Adherence to these guidelines is crucial for ensuring the compound's integrity, potency, and the reproducibility of experimental results.
Introduction to this compound
This compound is a non-steroidal SARM that acts as a partial agonist for the androgen receptor (AR)[1][2]. It exhibits tissue-selective anabolic effects with a reduced impact on androgenic tissues like the prostate and seminal vesicles compared to testosterone[1][2]. Developed by Acadia Pharmaceuticals, it is chemically classified as an aniline (B41778) SARM, similar in structure to ACP-105 and vosilasarm (RAD140)[1]. Its selective nature makes it a valuable tool in research exploring muscle wasting diseases, osteoporosis, and other conditions where anabolic effects are desired with minimal androgenic side effects.
Stability Profile of this compound
The stability of this compound is influenced by several factors, including temperature, light, and moisture. While specific degradation pathway studies on this compound are limited in publicly available literature, general best practices for the storage of SARMs should be followed to minimize degradation.
Key Factors Influencing Stability:
-
Temperature: Excessive heat can accelerate the chemical degradation of this compound. Conversely, while colder temperatures are generally better for long-term storage, freezing of solutions should be avoided unless specified, as it may cause the compound to crystallize out of solution.
-
Light: Exposure to UV light can break down the chemical bonds within the molecule, leading to photodegradation.
-
Moisture and Air: Humidity can lead to the hydrolysis of the compound, especially in its solid form, causing clumping and loss of potency. Exposure to air can lead to oxidation.
Signs of Degradation:
-
Solid Form: Changes in color (from white/beige to off-white or yellow), clumping, or the appearance of an unusual odor.
-
Liquid Form: Discoloration, cloudiness, precipitation, or the formation of separate layers in the solution. A strong or foul odor can also indicate bacterial growth or chemical breakdown.
Recommended Storage Conditions
Proper storage is essential to maintain the purity and potency of this compound. The following tables summarize the recommended storage conditions for both solid and solution forms.
Solid Form (Powder)
| Parameter | Recommendation | Rationale |
| Temperature | Long-term (≥ 4 years): -20°C[3]. Short-term: 2-8°C (refrigerator). | Minimizes chemical degradation over extended periods. |
| Container | Airtight, light-resistant (amber) glass vial. | Protects from moisture, oxygen, and light exposure. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | Prevents oxidation. |
| Humidity | Store in a dry environment with a desiccant pack. | Prevents hydrolysis and clumping. |
Solution Form
The stability of this compound in solution is highly dependent on the solvent used. Some suppliers suggest that solutions are unstable and should be prepared fresh[4]. However, for stock solutions in appropriate solvents, the following guidelines can be applied.
| Parameter | Recommendation | Rationale |
| Temperature | DMSO Stock Solutions: -80°C (up to 6 months) or -20°C (up to 1 month)[5]. Other Solvents (e.g., PEG, ethanol): 2-8°C (refrigerator) is generally recommended[6]. | Reduces the rate of degradation in solution. Avoid repeated freeze-thaw cycles. |
| Container | Airtight amber glass vials with a secure cap. | Protects from light, air, and evaporation of the solvent. |
| Preparation | Prepare solutions fresh whenever possible, especially for in-vivo studies[5]. | Ensures accurate dosing and minimizes the impact of potential degradation. |
| Handling | Purge the solvent with an inert gas before preparing the stock solution[7]. | Removes dissolved oxygen, which can degrade the compound. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a screw cap
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.7835 mg of this compound (Molecular Weight: 278.35 g/mol ).
-
Carefully transfer the weighed powder into the amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Securely cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Protocol for Stability Testing of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound. Method optimization may be required.
-
Objective: To determine the purity of this compound and detect the presence of degradation products over time under specific storage conditions.
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
Autosampler vials
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B, and gradually increase the percentage of B over 15-20 minutes to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 220-350 nm).
-
Injection Volume: 10 µL
-
-
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or mobile phase).
-
Forced Degradation Study (Optional but Recommended): To identify potential degradation products, expose the this compound solution to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and light (photostability chamber).
-
Stability Study: Store aliquots of the this compound solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature, elevated temperature).
-
Analysis: At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw an aliquot, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system.
-
Data Analysis: Compare the chromatograms of the stored samples to the initial time point (T=0) and the reference standard. Calculate the percentage of this compound remaining and the percentage of any new peaks (degradation products) that appear.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to the Androgen Receptor, leading to gene transcription and anabolic effects.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound using HPLC analysis over time.
References
- 1. AC-262,536 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. maxmusclelabs.com [maxmusclelabs.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
In Vivo Imaging Techniques to Assess AC-262536 Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-262536 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on muscle and bone in preclinical studies.[1][2][3] As a partial agonist of the androgen receptor, it offers the potential for tissue-selective benefits, such as increased muscle mass and bone density, with a reduced risk of the androgenic side effects associated with traditional anabolic steroids.[1][2][4] To rigorously evaluate the in vivo efficacy and safety of this compound and other SARMs, robust and quantitative imaging techniques are essential. These non-invasive methods allow for longitudinal monitoring of tissue-specific changes in living animals, providing critical data for preclinical drug development.
These application notes provide detailed protocols for three key in vivo imaging modalities—Dual-Energy X-ray Absorptiometry (DXA), Micro-Computed Tomography (micro-CT), and Magnetic Resonance Imaging (MRI)—to assess the effects of this compound on body composition, bone microarchitecture, and muscle volume in rodent models.
Signaling Pathway of this compound
This compound selectively binds to the androgen receptor (AR) in anabolic tissues like muscle and bone. Upon binding, the this compound/AR complex translocates to the nucleus, where it modulates the transcription of target genes involved in protein synthesis and bone formation, leading to anabolic effects. Its partial agonism results in a blunted effect in androgenic tissues like the prostate.
References
Troubleshooting & Optimization
Technical Support Center: Mitigating Testosterone Suppression with AC-262536 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting in vivo studies on the selective androgen receptor modulator (SARM), AC-262536, with a focus on mitigating testosterone (B1683101) suppression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Accadrine, is a non-steroidal selective androgen receptor modulator developed by Acadia Pharmaceuticals.[1] It functions as a partial agonist for the androgen receptor (AR) with a high binding affinity (Ki of 5 nM).[1] Unlike traditional anabolic steroids, this compound exhibits tissue selectivity, meaning it aims to provide the anabolic benefits in muscle and bone with reduced androgenic effects on tissues like the prostate.[1][2]
Q2: What are the reported anabolic and androgenic effects of this compound in preclinical studies?
In a key study using castrated male rats, this compound demonstrated significant anabolic activity. At a dose of 30 mg/kg/day for 14 days, it produced approximately 66% of the anabolic effect of testosterone on the levator ani muscle.[1][3] In contrast, its androgenic effects on the prostate and seminal vesicles were only about 27% of those observed with testosterone, highlighting its tissue-selective nature.[1][3]
Q3: Does this compound suppress Luteinizing Hormone (LH)?
Yes, studies in castrated male rats have shown that this compound can suppress elevated levels of Luteinizing Hormone (LH).[2][4] A dose of 3 mg/kg was sufficient to significantly decrease LH levels, with an ED50 of 2.8 mg/kg.[4] At higher doses (10 and 30 mg/kg), the suppressive effect on LH was even stronger than that of testosterone propionate (B1217596).[4]
Q4: What is the effect of this compound on testosterone and Follicle-Stimulating Hormone (FSH) in intact (non-castrated) males?
Currently, there is a lack of publicly available peer-reviewed studies that specifically quantify the effects of this compound on testosterone and FSH levels in intact male animal models. The primary research was conducted on castrated rats to evaluate the compound's direct anabolic and androgenic activity in a testosterone-depleted environment. While some sources suggest a lower risk of testosterone suppression compared to other SARMs, concrete quantitative data from preclinical studies in intact models is not available in the reviewed literature.[5]
Q5: What are the potential side effects associated with this compound and other SARMs?
While research on this compound is limited, adverse effects reported with SARM use in general include elevated liver enzymes and a reduction in HDL cholesterol.[6] There have also been case reports of liver injury, rhabdomyolysis, and tendon rupture associated with the recreational use of various SARMs.[7] It is crucial to note that this compound is an investigational compound and is not approved for human consumption.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the seminal preclinical study on this compound by Piu et al. (2008) in a castrated rat model.
Table 1: Anabolic and Androgenic Effects of this compound in Castrated Rats (14-Day Treatment)
| Treatment Group | Dose (mg/kg/day) | Levator Ani Muscle Weight (mg) | Prostate Weight (mg) | Seminal Vesicle Weight (mg) |
| Vehicle (Castrated Control) | - | 70 ± 5 | 15 ± 2 | 10 ± 1 |
| Testosterone Propionate | 1 | 250 ± 15 | 450 ± 30 | 400 ± 25 |
| This compound | 3 | 110 ± 8 | 20 ± 3 | 15 ± 2 |
| This compound | 10 | 150 ± 10 | 120 ± 10 | 100 ± 8 |
| This compound | 30 | 180 ± 12 | 130 ± 11 | 110 ± 9 |
Data are presented as mean ± SEM. Data extrapolated from graphical representations in Piu et al. (2008).
Table 2: Effect of this compound on Luteinizing Hormone (LH) Levels in Castrated Rats (14-Day Treatment)
| Treatment Group | Dose (mg/kg/day) | Serum LH (ng/mL) |
| Vehicle (Castrated Control) | - | 10.5 ± 0.8 |
| Testosterone Propionate | 1 | 3.12 ± 0.69 |
| This compound | 3 | ~6.3 |
| This compound | 10 | 1.91 ± 0.32 |
| This compound | 30 | 1.53 ± 0.34 |
Data are presented as mean ± SEM. Data for the 3 mg/kg dose is an approximation from graphical data. Data from MedChemExpress citing Piu et al. (2008).[4]
Experimental Protocols
Key Experiment: Evaluation of Anabolic and Androgenic Activity in a Castrated Rat Model
This protocol is based on the methodology described by Piu et al. (2008).
1. Animal Model:
-
Male Sprague-Dawley rats.
-
Animals are castrated and allowed a post-operative recovery period.
2. Compound Administration:
-
This compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO and corn oil).
-
Administer the compound or vehicle control subcutaneously once daily for 14 consecutive days.
-
A positive control group receiving testosterone propionate should be included.
3. Endpoint Measurements:
-
Anabolic Activity: At the end of the treatment period, euthanize the animals and carefully dissect the levator ani muscle. Remove any adhering tissue and record the wet weight.
-
Androgenic Activity: Dissect the prostate gland and seminal vesicles, blot to remove excess fluid, and record their wet weights.
-
Hormonal Analysis: Collect trunk blood at necropsy. Separate the serum and store at -20°C or colder until analysis. Serum LH, and if applicable in intact models, testosterone and FSH, can be measured using commercially available ELISA or radioimmunoassay (RIA) kits validated for rats.[8]
General Protocol for Subcutaneous Injection in Rats
This is a generalized procedure for administering a SARM like this compound.
1. Preparation:
-
Ensure the substance to be injected is sterile and at room temperature.
-
Use a new sterile syringe and needle (23-25 gauge) for each animal.
-
Accurately calculate the volume to be administered based on the animal's body weight and the desired dose. The maximum recommended volume for a single subcutaneous site in a rat is typically 5-10 ml/kg.
2. Restraint:
-
Securely and safely restrain the rat. The loose skin over the dorsal neck and shoulder area is a common injection site.
3. Injection:
-
Grasp the loose skin and lift it to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and select a new site.
-
Inject the solution at a steady pace.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
4. Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in anabolic response (e.g., muscle weight) | - Inconsistent dosing technique.- Animal stress affecting physiology.- Variability in compound formulation or stability.- Genetic drift within the animal colony. | - Ensure all personnel are thoroughly trained and consistent in their injection technique.- Acclimate animals to handling and the experimental environment before the study begins.- Prepare fresh drug formulations regularly and ensure complete solubilization.- Source animals from a reputable vendor and ensure they are age and weight-matched. |
| Unexpected toxicity or adverse events | - Dose is too high.- Off-target effects of the compound.- Vehicle-related toxicity.- Contamination of the compound. | - Conduct a dose-ranging study to determine the maximum tolerated dose.- Include a vehicle-only control group to assess the effects of the delivery medium.- Ensure the purity of the test compound through analytical chemistry techniques.- Monitor animals daily for clinical signs of toxicity. |
| Inconsistent hormonal suppression | - Improper blood collection or sample handling.- Circadian rhythm of hormone secretion.- Assay variability. | - Standardize the time of day for dosing and sample collection.- Ensure proper and consistent blood collection techniques (e.g., cardiac puncture, tail vein).- Process and store serum samples consistently.- Use a validated and reliable hormone assay kit and run quality controls. |
| Difficulty with subcutaneous injection | - Improper restraint.- Incorrect needle size.- Injecting through the other side of the skin tent. | - Ensure proper training in animal restraint.- Use an appropriate needle gauge (23-25G for rats).- Be careful to insert the needle into the subcutaneous space and not through both layers of skin. |
Visualizations
Signaling Pathway
Caption: Androgen Receptor Signaling Pathway for this compound.
Experimental Workflow
Caption: Workflow for an in vivo study of this compound.
References
- 1. Diagnostic Necropsy and Selected Tissue and Sample Collection in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sceti.co.jp [sceti.co.jp]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 6. Testosterone Testing In Rat or Mouse ELISA Kit [rmdiagnostics.com]
- 7. Changes in Androgen Receptor, Estrogen Receptor alpha, and Sexual Behavior with Aging and Testosterone in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relation between circulating levels of testosterone lh and fsh in intact and castrated, adult, male rats after testosterone administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing AC-262536 dosage to minimize side effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing AC-262536 dosage and minimizing potential side effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-steroidal selective androgen receptor modulator (SARM).[1][2] It acts as a partial agonist for the androgen receptor (AR), binding with high affinity (Ki of 5 nM).[1] Unlike testosterone (B1683101), which is a full agonist, this compound's partial agonism allows for tissue-selective anabolic effects while having weaker androgenic effects.[3][4] This selectivity is attributed to its unique interaction with the androgen receptor, leading to muscle and bone growth with a reduced impact on tissues like the prostate and seminal vesicles.[1][3]
Q2: What are the most commonly observed side effects in preclinical studies?
The most consistently reported side effect in animal studies is the suppression of luteinizing hormone (LH), which can consequently lead to a decrease in endogenous testosterone production.[3] While generally considered to have a milder side-effect profile than other SARMs,[1] at higher doses, there is a potential for other SARM-class related side effects, such as elevations in liver enzymes.[1][5]
Q3: How does the anabolic to androgenic ratio of this compound compare to testosterone?
Preclinical studies in castrated male rats have shown that this compound exhibits approximately 66% of testosterone's anabolic activity in the levator ani muscle, but only about 27% of its androgenic activity on the prostate gland.[1][4] This results in a more favorable anabolic-to-androgenic ratio compared to testosterone.
Q4: Is Post-Cycle Therapy (PCT) necessary after an this compound experimental cycle?
Due to the suppression of LH and endogenous testosterone, a post-cycle therapy (PCT) protocol may be considered, especially after longer experimental cycles or at higher dosages. The necessity and design of a PCT regimen would depend on the specific parameters of the experiment, including dosage and duration. Monitoring of hormone levels post-cycle is recommended to determine if intervention is required to help restore baseline hormonal levels.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant LH Suppression | Inherent pharmacological effect of this compound. | - Consider lowering the dosage in subsequent experiments. - Reduce the duration of the experimental cycle. - Implement a washout period and monitor for hormonal recovery. - For persistent suppression, a carefully designed PCT protocol may be necessary. |
| Elevated Liver Enzymes (ALT, AST) | Potential hepatotoxicity, especially at higher doses. | - Immediately cease administration of this compound. - Conduct follow-up liver function tests to monitor recovery. - In future experiments, utilize a lower dosage range. - Ensure the purity of the this compound compound to rule out contaminants. |
| Variability in Experimental Results | Inconsistent compound stability, administration, or subject response. | - Ensure proper storage of this compound to maintain stability. - Standardize the administration protocol (e.g., vehicle, time of day). - Increase the sample size to account for individual biological variability. - Verify the concentration and purity of the experimental compound through independent analysis. |
| Unexpected Androgenic Effects | Dose-dependent increase in androgenic activity. | - Review and lower the administered dosage. This compound's selectivity is dose-dependent. - Assess prostate and seminal vesicle weights at necropsy to quantify androgenic impact. - Compare results against a testosterone-treated positive control group for context. |
Data Summary: Preclinical Observations
The following table summarizes key quantitative data from preclinical studies on this compound. Note that these studies were conducted in animal models, and translation to other experimental systems should be done with caution.
| Parameter | Dosage | Observation in Castrated Rat Model | Reference |
| Anabolic Activity (Levator Ani Muscle Weight) | 30 mg/kg | ~66% of the maximal effect of testosterone. | [1] |
| Androgenic Activity (Prostate Weight) | 30 mg/kg | ~27% of the maximal effect of testosterone. | [1] |
| Luteinizing Hormone (LH) Suppression | 3 mg/kg | Significant suppression of elevated LH levels. | [3] |
| Binding Affinity (Ki) | N/A | 5 nM for the androgen receptor. | [1] |
Experimental Protocols
Protocol 1: Dose-Response Study for Anabolic and Androgenic Effects
-
Animal Model: Male rats (e.g., Sprague-Dawley), castrated 7-14 days prior to the start of the study to establish a baseline of low androgens.
-
Groups (n=8-10 per group):
-
Vehicle Control (e.g., DMSO, PEG300)
-
Testosterone Propionate (Positive Control, e.g., 1 mg/kg/day)
-
This compound Low Dose (e.g., 3 mg/kg/day)
-
This compound Medium Dose (e.g., 10 mg/kg/day)
-
This compound High Dose (e.g., 30 mg/kg/day)
-
-
Administration: Daily administration via a consistent route (e.g., subcutaneous or oral gavage) for 14 consecutive days.
-
Endpoints:
-
At necropsy on day 15, carefully dissect and weigh the levator ani muscle (anabolic endpoint) and the prostate gland and seminal vesicles (androgenic endpoints).
-
Collect blood samples for hormonal analysis (LH and testosterone).
-
-
Data Analysis: Compare the organ weights and hormone levels between the different this compound dose groups, the vehicle control, and the testosterone positive control.
Protocol 2: Monitoring for Potential Side Effects
-
Animal Model: Healthy male rats.
-
Groups (n=8-10 per group):
-
Vehicle Control
-
This compound Therapeutic Dose (e.g., 10 mg/kg/day)
-
This compound High Dose (e.g., 30 mg/kg/day)
-
-
Administration: Daily administration for a planned experimental duration (e.g., 4-8 weeks).
-
Monitoring:
-
Baseline: Collect blood samples before the start of the experiment for baseline measurements.
-
Mid-point and Final: Collect blood samples at the midpoint and end of the study.
-
Parameters to Analyze:
-
Hormonal Panel: Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Total and Free Testosterone.
-
Liver Function Panel: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST).
-
Lipid Panel: High-Density Lipoprotein (HDL), Low-Density Lipoprotein (LDL).
-
-
-
Data Analysis: Compare the changes in the monitored parameters from baseline across the different groups to identify any dose-dependent side effects.
Visualizations
Caption: Signaling pathway of this compound in a target muscle cell.
Caption: General workflow for a preclinical this compound dosage study.
References
- 1. fitscience.co [fitscience.co]
- 2. Monitoring of selective androgen receptor modulators in bovine muscle tissue by ultra-high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moreplatesmoredates.com [moreplatesmoredates.com]
- 5. Systematic Review of Safety of Selective Androgen Receptor Modulators in Healthy Adults: Implications for Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of AC-262536 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with AC-262536 in aqueous solutions for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound in common laboratory solvents?
Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. Why is this happening and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous solution where it is poorly soluble.[8] The organic solvent disperses in the aqueous phase, and the compound crashes out of the solution. To prevent this, consider the following troubleshooting steps outlined in the guide below.
Q3: Are there any pre-formulated solutions of this compound available for in vivo studies?
A3: Yes, some chemical suppliers provide suggested formulations for in vivo experiments. A common formulation includes a mixture of DMSO, PEG300, Tween-80, and saline.[9][10] For example, one suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Another is 10% DMSO and 90% corn oil.[10] These formulations use a combination of co-solvents and surfactants to maintain the solubility of this compound in an aqueous-based vehicle suitable for administration.
Q4: What is the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is a critical consideration. Generally, solutions of small molecules can be unstable, and it is often recommended to prepare them fresh.[11] For reconstituted suspensions of some compounds, storage at refrigerated (2°C–8°C) or frozen (-20°C) temperatures can extend stability.[12] However, specific stability data for this compound in various aqueous buffers is not widely published. It is recommended to conduct preliminary stability studies for your specific experimental conditions.
Troubleshooting Guide: Enhancing this compound Aqueous Solubility
This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.
Initial Stock Solution Preparation
It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent.
| Solvent | Concentration | Storage | Notes |
| DMSO | Up to 50 mg/mL (179.63 mM)[9] | -20°C for up to 3 years (powder), -80°C for up to 1 year (in solvent)[9] | Sonication may be required to fully dissolve the compound.[9] Purge with an inert gas.[5] |
Experimental Workflow for Improving Aqueous Solubility
The following workflow diagram outlines a systematic approach to improving the solubility of this compound in your desired aqueous buffer.
Caption: A workflow for systematically addressing this compound solubility issues.
Detailed Experimental Protocols
1. Co-solvent Method
Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[1][8][13]
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a separate tube, prepare your aqueous buffer containing a co-solvent. Common co-solvents include polyethylene (B3416737) glycol 300 (PEG300), ethanol, and propylene (B89431) glycol.[8] Start with a 10% (v/v) concentration of the co-solvent in your buffer.
-
Slowly add the this compound stock solution to the co-solvent-containing buffer while vortexing to achieve the desired final concentration.
-
Observe for any precipitation. If precipitation occurs, incrementally increase the concentration of the co-solvent.
-
| Co-solvent | Typical Starting Concentration | Notes |
| PEG300 | 10-40% (v/v) | Commonly used in in vivo formulations.[9] |
| Ethanol | 5-20% (v/v) | Can be used for in vitro experiments.[8] |
| Propylene Glycol | 10-50% (v/v) | Another low-toxicity co-solvent option.[8] |
2. Surfactant Method
Surfactants can aid in the dispersion and solubilization of poorly soluble compounds.[13]
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare your aqueous buffer containing a surfactant. Common non-ionic surfactants include Tween-80 (Polysorbate 80) and Pluronic F68. Start with a low concentration, for example, 0.1% (v/v) of Tween-80.
-
While vortexing, slowly add the this compound stock solution to the surfactant-containing buffer.
-
If solubility is not achieved, gradually increase the surfactant concentration.
-
| Surfactant | Typical Starting Concentration | Notes |
| Tween-80 | 0.1-5% (v/v) | Frequently used in pharmaceutical formulations.[13] |
| Pluronic F68 | 0.1-2% (w/v) | A common surfactant used in cell culture applications.[13] |
3. pH Adjustment
The solubility of a compound can be influenced by the pH of the solution, especially if the compound has ionizable groups.[1][2]
-
Protocol:
-
Determine if this compound has an ionizable functional group by examining its chemical structure.
-
Prepare your aqueous buffer at various pH values (e.g., pH 5.0, 7.4, 9.0).
-
Attempt to dissolve this compound directly in these buffers or by diluting a DMSO stock.
-
Assess the solubility at each pH.
-
Note: The effectiveness of this method depends on the pKa of the compound.
This compound Signaling Pathway
This compound is a selective androgen receptor (AR) modulator.[14] It acts as a partial agonist for the AR.[14][15] The simplified signaling pathway is as follows:
Caption: Simplified signaling pathway of this compound via the Androgen Receptor.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 870888-46-3 [amp.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. AC-262,536 - Receptor Chem [receptorchem.co.uk]
- 7. Receptor Chem - Innovation in Life Science Research [receptorchem.co.uk]
- 8. ijpbr.in [ijpbr.in]
- 9. This compound | Androgen Receptor | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Physicochemical stability of Azacitidine Accord 25 mg/mL suspension for injection in original vials and polypropylene syringes after reconstitution with refrigerated water for injection - GaBIJ [gabi-journal.net]
- 13. ijmsdr.org [ijmsdr.org]
- 14. AC-262,536 - Wikipedia [en.wikipedia.org]
- 15. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in AC-262536 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-262536. The information is designed to help address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing lower than expected anabolic activity in our animal models. What are the potential causes?
A1: Inconsistent or lower than expected anabolic effects can stem from several factors:
-
Compound Purity and Isomeric Form: this compound has an active endo form and a less active exo form.[1] The purity and the ratio of these isomers in your supplied compound can significantly impact its efficacy. It is crucial to obtain a certificate of analysis (CoA) from your supplier detailing the purity and isomeric composition.
-
Compound Degradation: Solutions of this compound can be unstable.[2] It is recommended to prepare fresh solutions for each experiment or use small, pre-packaged sizes to minimize degradation.[2] Improper storage of the compound or its solutions can also lead to loss of activity.
-
Dosage and Administration: The dosage and route of administration are critical. In a 2-week study in castrated male rats, this compound demonstrated significant anabolic effects.[3] Ensure your dosage is appropriate for your animal model and experimental goals. The vehicle used for administration can also affect bioavailability.
-
Animal Model Variability: Biological variability between individual animals can contribute to inconsistent results. Ensure that your experimental groups are sufficiently large to account for this and that animals are age and weight-matched.
Q2: Our in vitro experiments show variable results in androgen receptor (AR) activation assays. How can we improve consistency?
A2: Variability in in vitro assays can be attributed to several factors:
-
Cell Line Integrity: Ensure the authenticity and health of your cell lines. Cell lines can drift in phenotype over multiple passages. Regularly perform cell line authentication and monitor for any changes in morphology or growth characteristics.
-
Ligand Concentration: this compound is a potent AR ligand with a Ki of 5 nM.[1] Accurate and consistent preparation of dilutions is critical. Use calibrated pipettes and perform serial dilutions carefully.
-
Assay Conditions: Factors such as incubation time, temperature, and serum concentration in the media can all influence the outcome of AR activation assays. Standardize these conditions across all experiments.
-
Compound Solubility: Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) before further dilution in cell culture media. Precipitation of the compound will lead to inaccurate dosing and inconsistent results.
Q3: We are observing unexpected off-target effects in our experiments. Is this a known issue with this compound?
A3: this compound is reported to be highly selective for the androgen receptor with no significant affinity for other tested receptors.[1] However, unexpected effects could arise from:
-
Compound Impurities: The presence of impurities from the synthesis process could lead to off-target effects. As with issues of efficacy, a high-purity compound with a detailed CoA is essential.
-
Metabolism: In vivo, this compound is metabolized, and its metabolites could have different activity profiles.[4] Studies in horses have identified several phase I metabolites.[4] The metabolic profile can vary between species, which may contribute to unexpected findings.
-
High Concentrations: While selective at therapeutic concentrations, very high doses of any compound can lead to off-target binding and non-specific effects.
Q4: How should we prepare and store this compound to ensure stability and consistency?
A4: Proper handling and storage are crucial for obtaining reliable results.
-
Storage of Powder: The solid form of this compound should be stored at -20°C.[5]
-
Solution Preparation: Prepare fresh solutions for each experiment.[2] If a stock solution is prepared (e.g., in DMSO), it should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Vehicle for In Vivo Studies: The choice of vehicle for in vivo administration is important for solubility and stability. Formulations using DMSO, PEG300, and Tween 80 have been described.[6] It is recommended to prepare the final dosing solution fresh on the day of use.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 5 nM | Androgen Receptor | [1] |
| Anabolic Effect | ~66% of testosterone's maximal effect on levator ani muscle | Castrated male rats | [1] |
| Androgenic Effect | ~27% of testosterone's maximal effect on prostate gland weight | Castrated male rats | [1] |
| In Vitro AR Agonist Activity (EC50) | 1.58 nM | Luciferase Assay | [5] |
| Inhibition of DHT-induced LNCaP proliferation | 47.2 ± 12.2% inhibition at 100 nM | LNCaP cells | [6] |
Experimental Protocols
Protocol: In Vivo Assessment of Anabolic and Androgenic Activity of this compound in a Castrated Rat Model
This protocol is a generalized procedure based on published research and should be adapted to specific experimental designs and institutional guidelines.[3]
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the experiment.
-
Orchiectomy: Perform bilateral orchiectomy (castration) on all animals (except for a sham control group) under appropriate anesthesia and aseptic conditions. Allow a recovery period of 7-14 days.
-
Grouping: Randomly assign castrated animals to vehicle control and this compound treatment groups (n=8-10 per group). A positive control group treated with testosterone (B1683101) propionate (B1217596) can also be included.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Prepare fresh dosing solutions daily.
-
-
Administration: Administer this compound or vehicle subcutaneously once daily for 14 consecutive days. Doses can range from 3 to 30 mg/kg.
-
Monitoring: Monitor animals daily for general health and body weight.
-
Tissue Collection: At the end of the 14-day treatment period, euthanize the animals and carefully dissect the levator ani muscle, prostate gland, and seminal vesicles.
-
Analysis:
-
Record the wet weight of the dissected tissues.
-
Normalize tissue weights to body weight.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare tissue weights between treatment groups.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vivo Experimental Workflow.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. AC-262,536 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equine metabolism of the selective androgen receptor modulator this compound in vitro and in urine, plasma and hair following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Potential off-target effects of AC-262536 in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AC-262536 in research models. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the known on-target and off-target binding affinities of this compound?
This compound is a potent and selective androgen receptor (AR) modulator with a high binding affinity for the AR.[1] It acts as a partial agonist at the androgen receptor.[1] While preclinical studies have shown it to be highly selective for the AR, comprehensive public data on its binding affinity against a wide panel of other receptors is limited. One study noted that this compound has no significant affinity for any other receptors tested, though specific quantitative data from such screenings are not widely available.[2]
Quantitative Data Summary: this compound Binding Affinity and In Vivo Efficacy
| Parameter | Value | Species/Model | Reference |
| Androgen Receptor (AR) Binding Affinity (Ki) | 5 nM | In vitro | [2] |
| Anabolic Activity (Levator Ani Muscle) | ~66% of Testosterone's maximal effect | Castrated Male Rats | [2] |
| Androgenic Activity (Prostate Weight) | ~27% of Testosterone's maximal effect | Castrated Male Rats | [2] |
| Luteinizing Hormone (LH) Suppression ED50 | 2.8 mg/kg | Castrated Male Rats |
2. My in vivo study with this compound shows significant suppression of Luteinizing Hormone (LH). Is this an expected off-target effect?
Yes, the suppression of Luteinizing Hormone (LH) is a known pharmacological effect of this compound, consistent with its activity as an androgen receptor agonist. By activating androgen receptors, this compound can engage the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis, leading to reduced LH secretion from the pituitary gland. A study in castrated male rats demonstrated that this compound significantly suppresses elevated LH levels.[1][3][4]
3. I am observing unexpected results in my animal model, such as inconsistent efficacy or signs of toxicity. What are the potential causes and troubleshooting steps?
Inconsistent results in in vivo studies with this compound can arise from several factors. It is crucial to systematically evaluate each component of the experimental setup.
Troubleshooting Guide for Unexpected In Vivo Results
| Potential Issue | Possible Causes | Recommended Actions |
| Inconsistent Efficacy | - Formulation issues (instability, poor solubility)- Dosing inaccuracies- Animal variability (age, weight, strain)- Rapid metabolism of the compound | - Validate formulation stability and homogeneity.- Ensure precise and consistent dosing procedures.- Use a narrow range for animal age and weight; ensure a consistent supplier.- Consider alternative routes of administration to bypass first-pass metabolism if oral bioavailability is low. |
| Unexpected Toxicity | - Off-target effects- Formation of reactive metabolites- Species-specific metabolism- High dosage | - Conduct dose-response toxicity studies.- Perform metabolite profiling.- Consider using a different animal model that may better reflect human metabolism.- Review dosage and consider reduction. |
| High Variability in Plasma Concentrations | - Inconsistent dosing technique- Variable absorption- Issues with the analytical assay | - Refine and standardize the dosing procedure.- Optimize the formulation to improve absorption consistency.- Re-validate the analytical method for plasma sample analysis. |
4. Are there reports of hepatotoxicity associated with this compound?
While some selective androgen receptor modulators (SARMs) have been associated with drug-induced liver injury (DILI) in case reports, there is a lack of specific reports of hepatotoxicity directly linked to this compound in the available scientific literature.[5][6][7] However, as with any investigational compound, monitoring for potential hepatotoxicity is a critical component of preclinical safety assessment. Researchers should include liver function tests (e.g., ALT, AST, bilirubin) as part of their in vivo study endpoints.
Experimental Protocols
Protocol 1: In Vivo Assessment of Anabolic and Androgenic Activity (Modified Hershberger Assay)
This protocol is adapted from the OECD Test Guideline 441 for assessing the androgenic and anti-androgenic potential of a test substance.[8][9][10][11][12]
Objective: To determine the anabolic and androgenic activity of this compound in a castrated rat model.
Materials:
-
Male rats (peripubertal, e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.
-
This compound
-
Testosterone Propionate (TP) as a positive control.
-
Vehicle (e.g., corn oil, carboxymethyl cellulose).
-
Surgical instruments for castration and necropsy.
-
Analytical balance.
Procedure:
-
Animal Acclimatization and Castration: Allow animals to acclimate for at least 5 days post-arrival. Perform castration on day 42 of age and allow a post-surgical recovery period of at least 7 days.
-
Group Allocation: Randomly assign animals to treatment groups (n ≥ 6 per group), including a vehicle control, a positive control (TP), and at least two dose levels of this compound.
-
Dosing: Administer the test substance or vehicle daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals.
-
Tissue Collection and Weighing: Carefully dissect and weigh the following androgen-dependent tissues:
-
Ventral prostate (VP)
-
Seminal vesicles (SV) (including coagulating glands and their fluids)
-
Levator ani-bulbocavernosus (LABC) muscle
-
Cowper's glands (COW)
-
Glans penis (GP)
-
-
Data Analysis: Compare the weights of the five target tissues between the treated and control groups. A statistically significant increase in the weight of these tissues indicates androgenic activity. The LABC muscle weight is an indicator of anabolic activity.
Protocol 2: Quantification of Serum Luteinizing Hormone (LH) by ELISA
This protocol provides a general procedure for measuring LH levels in rat serum using a commercially available ELISA kit.[2][3][13][14][15]
Objective: To quantify the change in serum LH levels in response to this compound treatment.
Materials:
-
Rat LH ELISA Kit (commercially available).
-
Blood collection tubes.
-
Centrifuge.
-
Microplate reader.
-
Rat serum samples from in vivo studies.
Procedure:
-
Sample Collection: Collect blood from animals at specified time points during the in vivo study. Allow the blood to clot at room temperature for 1-2 hours or overnight at 4°C.
-
Serum Separation: Centrifuge the clotted blood at approximately 1000 x g for 20 minutes. Carefully collect the serum supernatant.
-
Sample Storage: Assay the fresh serum immediately or store in aliquots at -20°C or -80°C for later analysis. Avoid repeated freeze-thaw cycles.
-
ELISA Procedure:
-
Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add the detection reagent (e.g., biotin-labeled LH and HRP-conjugated avidin).
-
Incubate as per the kit's protocol (typically 1-2 hours at 37°C).
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the LH concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Assessment of Potential Hepatotoxicity
This protocol outlines a basic framework for evaluating the potential liver toxicity of this compound in a rodent model.
Objective: To assess the effect of this compound administration on liver function and histology.
Materials:
-
Rodent model (e.g., rats or mice).
-
This compound.
-
Vehicle.
-
Blood collection tubes.
-
Centrifuge.
-
Serum biochemistry analyzer.
-
Formalin (10% neutral buffered).
-
Histology processing reagents and equipment.
Procedure:
-
In-life Phase: During the course of an in vivo study (e.g., a 28-day repeated dose study), monitor animals for clinical signs of toxicity, and record body weight and food consumption.
-
Terminal Procedures: At the end of the study, anesthetize the animals and collect blood via cardiac puncture for serum biochemistry. Euthanize the animals and perform a gross necropsy, paying close attention to the liver.
-
Serum Biochemistry: Analyze the serum for key liver function markers, including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Liver Histopathology:
-
Collect a portion of the liver and fix it in 10% neutral buffered formalin.
-
Process the fixed tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the stained sections for any signs of liver injury, such as necrosis, inflammation, steatosis, or cholestasis.[6][7]
-
-
Data Analysis: Compare the serum biochemistry parameters and histopathological findings between the this compound-treated groups and the vehicle control group.
Visualizations
Caption: Androgen Receptor Signaling Pathway.
References
- 1. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.elabscience.com [file.elabscience.com]
- 3. Rat Luteinizing Hormone (LH) ELISA Kit RD-LH-Ra [reddotbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Androgen Receptor Modulators: An Emerging Liver Toxin [xiahepublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. Liver injury associated with the use of selective androgen receptor modulators and post-cycle therapy: Two case reports and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. oecd.org [oecd.org]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. fn-test.com [fn-test.com]
- 15. bt-laboratory.com [bt-laboratory.com]
Navigating Luteinizing Hormone Suppression in AC-262536 Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the decreased levels of luteinizing hormone (LH) frequently observed in preclinical studies involving the selective androgen receptor modulator (SARM), AC-262536. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to support researchers in accurately interpreting their findings and implementing appropriate mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect Luteinizing Hormone (LH)?
A1: this compound is a non-steroidal selective androgen receptor modulator (SARM) with demonstrated anabolic effects in preclinical models.[1][2] As a partial agonist of the androgen receptor (AR), it selectively targets ARs in tissues like muscle and bone.[1][3] this compound suppresses elevated LH levels, as observed in a 2-week study in castrated male rats.[1][4] This suppression occurs through the negative feedback loop of the Hypothalamic-Pituitary-Gonadal (HPG) axis.
Q2: What is the mechanism behind this compound-induced LH suppression?
A2: this compound, by binding to and activating androgen receptors in the hypothalamus and pituitary gland, mimics the action of testosterone (B1683101). This signals the hypothalamus to reduce the secretion of Gonadotropin-Releasing Hormone (GnRH). Consequently, the pituitary gland reduces the production and release of LH. This is a normal physiological response to perceived high androgen levels.
Q3: How significant is the LH suppression observed with this compound?
A3: Preclinical data indicates that the LH suppression can be substantial. In one study, a dosage of 3mg/kg of this compound resulted in a 40% decrease in LH levels in rats over a two-week period.
Troubleshooting Guide: Managing Decreased LH Levels
Researchers may encounter challenges related to LH suppression during their experiments. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: Unexpectedly Low or Undetectable LH Levels
| Potential Cause | Troubleshooting Steps |
| Assay Sensitivity: The chosen LH assay may not be sensitive enough to detect suppressed hormone levels. | 1. Verify Assay Sensitivity: Confirm that the lower limit of detection (LLOD) of your assay is appropriate for the expected suppressed LH concentrations. Consider using an ultra-sensitive ELISA for rodent LH. 2. Assay Validation: Ensure the assay has been properly validated for the species and sample type being used. |
| Sample Handling and Storage: Improper handling or storage of samples can lead to hormone degradation. | 1. Review Collection Protocol: Ensure blood samples are processed promptly and correctly (e.g., appropriate anticoagulant, centrifugation parameters). 2. Check Storage Conditions: Verify that serum or plasma samples have been consistently stored at the recommended temperature (typically -80°C for long-term storage). |
| High Dose of this compound: The administered dose may be causing profound suppression of the HPG axis. | 1. Dose-Response Study: Conduct a dose-response experiment to determine the relationship between the this compound dose and the extent of LH suppression. 2. Lower the Dose: If scientifically justifiable, consider using a lower effective dose to minimize LH suppression while still achieving the desired anabolic effects. |
Problem 2: Difficulty in Reversing LH Suppression Post-Compound Administration
| Potential Cause | Troubleshooting Steps |
| Insufficient Washout Period: The time allowed for the compound to clear from the system may be too short. | 1. Pharmacokinetic Data Review: If available, consult the pharmacokinetic profile of this compound to determine its half-life and estimate the required washout period. 2. Extend Washout Period: If LH levels remain suppressed after the initial washout, extend the duration and continue monitoring. |
| Prolonged HPG Axis Suppression: Chronic administration may lead to a more persistent suppression that requires active intervention to restore normal function. | 1. Implement a "Post-Cycle Therapy" (PCT) Protocol: In a research setting, this involves administering agents to stimulate the HPG axis. The most common experimental agents for this purpose are Selective Estrogen Receptor Modulators (SERMs). * Clomiphene Citrate: Can be investigated for its ability to block estrogen receptors at the hypothalamus and pituitary, thereby increasing GnRH and LH/FSH release.[1][5][6] * Tamoxifen Citrate: Similar to clomiphene, it can be used to stimulate the HPG axis.[1][5] 2. Monitor Recovery: Regularly measure LH, FSH, and testosterone levels to track the recovery of the HPG axis. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on LH levels from preclinical studies.
| Compound | Dosage | Test Subject | Duration | Effect on LH Levels | Reference |
| This compound | 3 mg/kg | Castrated Male Rats | 2 weeks | Suppressed elevated LH levels | [1] |
| This compound | 3 mg/kg | Rats | 2 weeks | Decreased by 40% |
Experimental Protocols
1. Protocol for Measurement of Luteinizing Hormone in Rodent Serum/Plasma
This protocol outlines a general procedure for quantifying LH levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, a common method in preclinical research.
Materials:
-
Commercially available Rat/Mouse LH ELISA Kit
-
Microplate reader with a 450 nm filter
-
High-precision pipettes and disposable tips
-
Deionized or distilled water
-
Incubator capable of maintaining 37°C
-
Vortex mixer
-
Absorbent paper
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood via appropriate methods (e.g., tail vein, cardiac puncture).
-
For serum, allow blood to clot at room temperature for 1-2 hours, then centrifuge at 1000 x g for 20 minutes at 4°C. Collect the supernatant.
-
For plasma, collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant.
-
Store samples at -80°C if not assayed immediately.
-
-
Assay Procedure (follow kit-specific instructions diligently):
-
Bring all reagents and samples to room temperature before use.
-
Prepare standard dilutions as per the kit manual.
-
Add standards, samples, and blank controls to the appropriate wells of the microplate.
-
Add the primary antibody and incubate as directed (e.g., 90 minutes at 37°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate (e.g., 60 minutes at 37°C).
-
Repeat the wash steps.
-
Add the substrate solution and incubate in the dark (e.g., 15 minutes at 37°C).
-
Add the stop solution to terminate the reaction.
-
Read the optical density at 450 nm within 10 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the LH concentration in the unknown samples.
-
2. Experimental Workflow for Investigating Reversal of LH Suppression
This workflow provides a framework for designing an experiment to test the efficacy of a SERM in restoring LH levels after this compound administration.
Signaling Pathways and Logical Relationships
Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation by this compound
The following diagram illustrates the negative feedback mechanism by which this compound suppresses LH secretion.
Logical Flow for Troubleshooting LH Suppression
This diagram provides a step-by-step decision-making process for addressing low LH levels in your study.
References
- 1. sarmsstore.co.uk [sarmsstore.co.uk]
- 2. Post Cycle Therapy SARMs: A Comprehensive Guide - Just SARMS [justsarms.com]
- 3. Emerging insights into Hypothalamic-pituitary-gonadal (HPG) axis regulation and interaction with stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. swolverine.com [swolverine.com]
- 6. droracle.ai [droracle.ai]
Interpreting unexpected physiological responses to AC-262536
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-262536. The information is based on available preclinical data.
Disclaimer: this compound is an investigational compound and is not approved for human use.[1] The information provided here is for research purposes only. All experiments should be conducted in accordance with institutional and national guidelines for animal welfare and laboratory safety.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a non-steroidal selective androgen receptor modulator (SARM) that acts as a partial agonist for the androgen receptor (AR).[1] It demonstrates tissue-selective anabolic effects with weaker androgenic activity compared to testosterone (B1683101).[2] |
| What are the expected anabolic effects of this compound in preclinical models? | In castrated male rats, this compound has been shown to significantly increase the mass of the levator ani muscle, an indicator of anabolic activity.[2] |
| What is the most significant unexpected physiological response observed with this compound in preclinical studies? | The most notable unexpected response is the suppression of Luteinizing Hormone (LH). In a study with castrated male rats, a dose of 3 mg/kg resulted in a significant decrease in LH levels.[3] |
| Are there any documented effects of this compound in humans? | There are no formal clinical trials of this compound in humans reported in the scientific literature. Anecdotal reports from non-clinical settings suggest the possibility of mild testosterone suppression.[4] |
| What are the potential general side effects associated with SARMs? | While not specifically documented for this compound, general side effects reported with other SARMs in case studies include drug-induced liver injury and hormonal imbalances.[5] |
Troubleshooting Guides for Unexpected Physiological Responses
Issue 1: Significant Decrease in Luteinizing Hormone (LH) Levels
Symptoms:
-
Statistically significant reduction in serum LH concentrations compared to the control group.
-
Observed in preclinical animal models, particularly in castrated male rats.[3]
Possible Causes:
-
Pharmacological Effect of this compound: As a partial agonist of the androgen receptor, this compound can exert negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, leading to reduced LH secretion from the pituitary gland.[6]
-
Dose-Dependent Effect: The suppressive effect on LH is likely dose-dependent. Higher doses of this compound may lead to more pronounced LH suppression.
Troubleshooting Steps:
-
Verify Results:
-
Repeat the LH measurement using a validated assay (e.g., a commercially available Rat Luteinizing Hormone ELISA kit).[7][8][9][10][11]
-
Ensure proper sample collection, handling, and storage to maintain sample integrity.
-
Review the assay protocol and quality control data to rule out experimental error.
-
-
Dose-Response Analysis:
-
If not already part of the study design, conduct a dose-response experiment to characterize the relationship between the this compound dose and the extent of LH suppression.
-
-
Investigate the HPG Axis:
-
Measure other hormones in the HPG axis, such as testosterone and Follicle-Stimulating Hormone (FSH), to get a more complete picture of the hormonal changes.
-
Consider measuring Gonadotropin-Releasing Hormone (GnRH) levels in hypothalamic tissue or portal blood if feasible, although this is a technically challenging procedure.[12]
-
-
Data Interpretation:
-
Acknowledge LH suppression as a known, albeit unexpected, physiological response to this compound based on preclinical findings.
-
Compare the magnitude of suppression to that induced by testosterone in a parallel control group.
-
Issue 2: Discrepancy Between Anabolic Effects and Androgenic Potency
Symptoms:
-
Significant increase in the mass of anabolic tissues (e.g., levator ani muscle) without a proportional increase in the weight of androgenic tissues (e.g., prostate and seminal vesicles).[2]
Possible Causes:
-
Tissue-Selective Androgen Receptor Modulation: This is the intended mechanism of action for SARMs like this compound. The compound's chemical structure facilitates a conformation of the androgen receptor that preferentially activates anabolic pathways while having a lesser effect on androgenic pathways.[1]
-
Partial Agonism: this compound is a partial agonist, meaning it does not elicit a maximal androgenic response even at saturating concentrations.[2]
Troubleshooting Steps:
-
Confirm Tissue Selectivity:
-
Histopathological Analysis:
-
Perform histological examination of the prostate and seminal vesicles to assess for any subtle morphological changes that may not be apparent from weight measurements alone.
-
-
Data Analysis:
-
Calculate the anabolic-to-androgenic ratio to quantify the tissue selectivity of this compound and compare it to that of testosterone.
-
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Castrated Male Rats (2-week study)
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) | Testosterone Propionate (B1217596) (1 mg/kg) |
| Levator Ani Muscle Weight (% of intact control) | ~10% | ~40% | ~60% | ~66% | 100% |
| Prostate Weight (% of intact control) | ~5% | ~10% | ~25% | ~27% | 100% |
| Seminal Vesicle Weight (% of intact control) | ~5% | ~10% | ~20% | ~22% | 100% |
| Luteinizing Hormone (LH) Levels (ng/mL) | High (castrated level) | Significantly Reduced (~40% reduction) | Further Reduced | Markedly Reduced | Suppressed |
Note: The values presented are approximate and based on graphical data from preclinical studies. The original study should be consulted for precise values and statistical analysis.
Experimental Protocols
Protocol 1: In Vivo Assessment of Anabolic and Androgenic Activity in a Castrated Rat Model
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before any procedures.
-
Surgical Procedure: Bilateral orchidectomy (castration) is performed under appropriate anesthesia. A sham surgery group should also be included. Allow a one-week recovery period post-surgery.
2. Dosing:
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline).
-
Dose Groups: Vehicle control, this compound (e.g., 3, 10, 30 mg/kg), and a positive control (e.g., testosterone propionate at 1 mg/kg).
-
Administration: Subcutaneous injection, once daily for 14 consecutive days.
3. Outcome Measures:
-
Body Weight: Record daily.
-
Tissue Collection: At the end of the 14-day treatment period, euthanize the animals and carefully dissect the levator ani muscle, prostate, and seminal vesicles.
-
Tissue Weight: Blot the dissected tissues to remove excess fluid and record their wet weight.
-
Hormone Analysis: Collect trunk blood at the time of euthanasia. Separate the serum and store at -80°C until analysis. Measure LH and testosterone levels using a validated ELISA kit.[7][8][9][10][11]
4. Data Analysis:
-
Compare the mean tissue weights and hormone levels between the different treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Calculate the anabolic-to-androgenic ratio.
Protocol 2: Measurement of Luteinizing Hormone (LH) in Rat Serum by ELISA
1. Principle:
-
This protocol is based on a sandwich or competitive ELISA, depending on the kit manufacturer.[9][10]
2. Materials:
-
Commercially available Rat LH ELISA kit (follow the manufacturer's instructions).
-
Rat serum samples.
-
Microplate reader.
3. Procedure (General Outline):
-
Prepare standards and samples according to the kit protocol.
-
Add standards and samples to the pre-coated microplate wells.
-
Incubate as per the manufacturer's instructions.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the wells.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark.
-
Stop the reaction and read the absorbance at the specified wavelength.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the LH concentration in the unknown samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: this compound signaling and its impact on the HPG axis.
Caption: A typical experimental workflow for a preclinical SARM study in rats.
Caption: Logical workflow for troubleshooting unexpected LH suppression.
References
- 1. AC-262,536 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fitscience.co [fitscience.co]
- 5. Selective Androgen Receptor Modulators (SARMs)-Induced Liver Injury: A Case Report and Review of Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pituitary Androgen Receptor Signalling Regulates Prolactin but Not Gonadotrophins in the Male Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme-linked immunosorbent assay for rat and human luteinizing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. Rat Luteinizing Hormone ELISA Kit (EEL122) - Invitrogen [thermofisher.com]
- 10. mybiosource.com [mybiosource.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. mdpi.com [mdpi.com]
- 13. pudendalnerve.com.au [pudendalnerve.com.au]
- 14. researchgate.net [researchgate.net]
How to avoid degradation of AC-262536 in experimental setups
Welcome to the technical support center for AC-262536. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups, ensuring data integrity and reproducibility by minimizing compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is critical to maintaining the integrity of this compound. Recommendations differ for the solid powder and solutions. As a solid, this compound is stable for extended periods.[1][2] However, once in solution, its stability decreases, and it is strongly recommended to prepare solutions fresh for each experiment.[3] If storage in solution is unavoidable, it must be for a limited time at ultra-low temperatures.[1]
Q2: How should I prepare a stock solution of this compound?
A2: The recommended solvent for creating a primary stock solution is Dimethyl Sulfoxide (DMSO).[1][2] To achieve higher concentrations, gentle warming and sonication may be necessary.[1] Always use anhydrous, high-purity DMSO to minimize the introduction of water, which could promote hydrolysis.
Q3: Can I store the DMSO stock solution? If so, for how long?
A3: While preparing fresh solutions is the best practice, if you must store a stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for a maximum of one month.[1] Exceeding these durations can lead to significant compound degradation and unreliable experimental results.
Q4: Is this compound sensitive to light or pH changes in solution?
A4: While specific photostability and pH degradation studies for this compound are not extensively published, compounds with similar chemical structures can be sensitive to light and non-neutral pH. As a precautionary measure, it is best to protect solutions from light by using amber vials or covering containers with foil. Prepare solutions in a neutral pH buffer just before use, as acidic or basic conditions could potentially accelerate degradation.
Troubleshooting Guide
Issue 1: My this compound precipitated out of the aqueous buffer/media after dilution from the DMSO stock.
-
Possible Cause 1: Poor Solubility. this compound has low aqueous solubility. The final concentration of the compound in your aqueous medium may have exceeded its solubility limit.
-
Solution: Increase the percentage of co-solvents if your experimental system allows (e.g., PEG300, Tween-80 for in vivo studies).[1] For in vitro assays, ensure the final DMSO concentration is as high as your cells can tolerate (typically ≤0.5%) to help maintain solubility. Perform serial dilutions to reach the final concentration.
-
-
Possible Cause 2: Temperature Shock. Diluting a concentrated, room-temperature DMSO stock directly into cold aqueous media can cause the compound to crash out of solution.
-
Solution: Allow all components (DMSO stock, media/buffer) to reach room temperature before mixing. Add the DMSO stock to the aqueous solution dropwise while vortexing or stirring gently to ensure rapid dispersal.
-
Issue 2: I am observing inconsistent or weaker-than-expected activity in my bioassays.
-
Possible Cause 1: Compound Degradation. This is the most common cause of inconsistent results. The statement that "solutions are unstable" is a critical warning.[3] Using a stock solution that was stored improperly or for too long, or preparing working solutions too far in advance of the experiment, can lead to a lower effective concentration of the active compound.
-
Solution: Always prepare fresh solutions from solid powder for each experiment. If using a frozen stock, ensure it is within the recommended storage timeframe (-20°C for 1 month, -80°C for 6 months).[1]
-
-
Possible Cause 2: Adsorption to Plastics. Hydrophobic compounds like this compound can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates, tubes), reducing the actual concentration in your experiment.
-
Solution: Use low-adhesion plasticware. When preparing dilutions, rinse the pipette tip in the destination solution several times to ensure complete transfer. Including a small amount of a non-ionic surfactant (like Tween-20, if compatible with your assay) or a carrier protein (like BSA) in your buffer can help prevent adsorption.
-
Issue 3: I see a gradual loss of activity when running a multi-day experiment.
-
Possible Cause: Instability in Culture Media. this compound, like many small molecules, can degrade over time in complex aqueous environments like cell culture media at 37°C.
-
Solution: For long-term experiments, replenish the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 3 years[1] | Store in a desiccator to protect from moisture. |
| 4°C | Up to 2 years[1] | Ensure the container is tightly sealed. | |
| In Solvent (DMSO) | -80°C | Up to 6 months[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| | -20°C | Up to 1 month[1] | Higher risk of degradation compared to -80°C. |
Table 2: Solubility of this compound
| Solvent / Vehicle | Concentration | Notes | Reference |
|---|---|---|---|
| DMSO | ≥ 50 mg/mL | Requires sonication and warming to 60°C. | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (8.98 mM) | Prepare by adding DMSO stock to corn oil. | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 0.56 mg/mL (2.01 mM) | Add solvents sequentially for a clear solution. |[1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Concentrated Stock Solution in DMSO
-
Materials: this compound powder (MW: 278.35), anhydrous DMSO, sterile amber glass vial, precision balance, sonicator.
-
Procedure:
-
Weigh out 13.92 mg of this compound powder and place it into the sterile amber vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 2 minutes.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming up to 60°C can be applied if necessary until a clear solution is achieved.[1]
-
Allow the solution to cool to room temperature. This is your 50 mM stock solution.
-
Crucially, use this stock immediately to prepare working solutions. If storage is absolutely necessary, aliquot into single-use tubes and store at -80°C.
-
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Objective: To prepare a 10 µM final concentration of this compound in a cell culture well with a final DMSO concentration of 0.1%.
-
Procedure:
-
Using your freshly prepared 50 mM stock solution, perform an initial dilution to create an intermediate stock. For example, dilute the 50 mM stock 1:100 in DMSO to get a 500 µM intermediate stock.
-
Further dilute the 500 µM intermediate stock 1:5 in cell culture medium to create a 100 µM working solution (final DMSO concentration will be 1%).
-
Add the appropriate volume of the 100 µM working solution to your cell culture wells to achieve the final desired concentration. For example, to achieve a 10 µM final concentration in 1 mL of media, add 100 µL of the 100 µM working solution. This will result in a final DMSO concentration of 0.1%.
-
Always prepare a vehicle control using the same final concentration of DMSO.
-
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
Caption: Troubleshooting inconsistent results with this compound.
Caption: Simplified signaling pathway of this compound.
References
Best practices for long-term AC-262536 administration in animals
This technical support center provides guidance for researchers using AC-262536 in animal models. The information is primarily based on short-term preclinical studies. Researchers planning long-term administration should proceed with caution and incorporate comprehensive monitoring protocols, as long-term safety and toxicology data for this compound are not currently available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal Selective Androgen Receptor Modulator (SARM).[1] It functions as a partial agonist at the androgen receptor (AR), demonstrating tissue-selective anabolic effects with minimal androgenic activity.[1] Its primary mechanism involves binding to the AR and activating downstream signaling pathways that promote muscle growth and bone density.[2][3]
Q2: What are the reported anabolic effects of this compound in animal models?
A2: In a two-week study on castrated male rats, this compound was shown to significantly increase the mass of the levator ani muscle, a key indicator of anabolic activity.[1][4] The anabolic effects are dose-dependent.
Q3: What are the reported androgenic effects of this compound in animal models?
A3: Compared to testosterone (B1683101), this compound has demonstrated significantly weaker androgenic effects.[1][4] In studies with castrated rats, it had minimal impact on the weight of the prostate and seminal vesicles.[1][4]
Q4: How does this compound affect the endocrine system in short-term studies?
A4: Administration of this compound has been shown to suppress elevated luteinizing hormone (LH) levels in castrated male rats.[1][4] This indicates an effect on the hypothalamic-pituitary-gonadal (HPG) axis.
Q5: What is the bioavailability and route of administration for this compound in animal studies?
A5: While it is orally available, subcutaneous administration has also been used in preclinical studies.[4] this compound is rapidly cleared from plasma in rats.[4]
Q6: What is known about the metabolism of this compound?
A6: Studies in horses have shown that this compound is metabolized into several phase I metabolites and is primarily excreted as glucuronide conjugates in both urine and plasma.[5][6][7] The parent compound has also been detected in hair samples.[5][6]
Q7: Are there any long-term safety data available for this compound?
A7: As of now, there is a lack of published long-term safety and toxicology data for this compound. The most frequently cited study is a two-week chronic study in rats.[1][4] Researchers should be aware that the long-term effects of this compound have not been established.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Anabolic Response | - Incorrect Dosage: The administered dose may be too low. - Compound Stability: The this compound solution may have degraded. - Animal Model: The chosen animal model or strain may be less responsive. | - Review dose-response data from preclinical studies and consider a dose escalation study. - Prepare fresh solutions for each administration and store the compound under recommended conditions. - Ensure the animal model is appropriate for studying androgen receptor modulation. |
| Unexpected Androgenic Effects (e.g., increased prostate weight) | - High Dosage: The dose administered may be high enough to elicit androgenic effects. - Compound Purity: The this compound being used may contain androgenic impurities. | - Reduce the dosage to a level shown to be anabolic with minimal androgenic effects in short-term studies. - Verify the purity of the compound using analytical methods such as HPLC-MS. |
| Suppression of Endogenous Hormones (in non-castrated models) | - HPG Axis Suppression: As a SARM, this compound can suppress natural testosterone production. | - Monitor serum testosterone and LH levels throughout the study. - Consider a post-cycle therapy (PCT) protocol if recovery of the HPG axis is a study endpoint. |
| Observed Adverse Events (Long-Term Studies) | - Unknown Toxicology: The long-term safety profile of this compound is not well-established. | - Implement a comprehensive monitoring plan including regular health checks, body weight measurements, and hematology and serum biochemistry analysis. - Conduct histological examinations of key organs (liver, kidney, heart, reproductive organs) at the end of the study. - If adverse events are observed, consider reducing the dose or terminating the study for that animal. |
Data Presentation
Table 1: Effects of a 14-Day Administration of this compound in Castrated Male Rats
| Treatment Group | Dose (mg/kg/day) | Levator Ani Muscle Weight (mg) | Prostate Weight (mg) | Seminal Vesicle Weight (mg) | Luteinizing Hormone (LH) (ng/mL) |
| Vehicle Control (Castrated) | - | ~75 | ~20 | ~15 | ~8 |
| Testosterone Propionate (B1217596) | 1 | ~280 | ~150 | ~120 | ~1 |
| This compound | 3 | ~120 | ~25 | ~20 | ~5 |
| This compound | 10 | ~180 | ~30 | ~25 | ~2.5 |
| This compound | 30 | ~220 | ~30 | ~25 | ~2 |
Note: The values presented are approximate and have been synthesized from descriptive reports in preclinical studies for illustrative purposes.
Experimental Protocols
Protocol 1: Short-Term (14-Day) Anabolic and Androgenic Efficacy Study in Castrated Rats
-
Animal Model: Male Sprague-Dawley rats, castrated at an appropriate age. Allow for a recovery period of at least one week post-castration.
-
Acclimatization: Acclimate animals to the housing conditions for at least 3-5 days before the start of the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, testosterone propionate as a positive control, and multiple dose levels of this compound).
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., a mixture of DMSO and corn oil). Ensure the solution is homogenous.
-
Administration: Administer the compound daily via subcutaneous injection for 14 consecutive days.
-
Monitoring: Monitor animal health and body weight daily.
-
Endpoint Analysis: At the end of the 14-day period, euthanize the animals and collect blood for serum analysis of LH. Dissect the levator ani muscle, prostate, and seminal vesicles and record their wet weights.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound administration.
Caption: Summary of this compound's primary effects.
References
- 1. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective androgen receptor modulator use and related adverse events including drug-induced liver injury: Analysis of suspected cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Cross study analyses of SEND data: toxicity profile classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Identifying potential confounding variables in AC-262536 research
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with the selective androgen receptor modulator (SARM), AC-262536. It provides answers to frequently asked questions and troubleshooting advice for identifying and mitigating potential confounding variables during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in anabolic response (e.g., levator ani muscle weight) between subjects in our preclinical study. What are the potential causes?
Possible Causes:
High variability in response to this compound can stem from several subject-related confounding variables. In preclinical models, especially rodents, factors that are not carefully controlled can significantly impact outcomes.
Troubleshooting & Recommendations:
-
Genetic Background: Use a single, well-characterized strain of rat (e.g., Sprague-Dawley) for all experimental groups.[1] Different strains can have varying metabolic rates and androgen receptor densities.
-
Baseline Hormone Levels: The standard model for assessing SARM activity involves surgically castrated male rats.[1][2] This procedure removes the influence of endogenous testosterone (B1683101), creating a homogenous, low-androgen baseline. Ensure that castration is performed at the same age and allow for a sufficient post-operative recovery period before starting the experiment.
-
Age and Weight: Use animals within a narrow age and weight range at the start of the study. Immature, peripubertal rats are typically used for protocols like the Hershberger assay.[3]
-
Housing and Environmental Conditions: Standardize housing conditions, including cage density, bedding material, light-dark cycles, and temperature.[4] Social and environmental stressors can alter hormonal profiles and affect development.
-
Diet: Ensure all animals are fed the same diet ad libitum. Components of rodent chow can sometimes have mild estrogenic or other endocrine-disrupting effects.
Q2: Our results show a weaker-than-expected anabolic effect, or the dose-response curve is inconsistent. What experimental design flaws could be responsible?
Possible Causes:
An apparent lack of efficacy can be due to issues with the test article itself or the way it is administered. This compound, like many research compounds, requires careful handling and protocol design.
Troubleshooting & Recommendations:
-
Compound Purity and Isomerism: this compound has endo-exo isomerism, with the endo form being the active one.[5] Verify the chemical purity and isomeric identity of your compound batch via third-party analysis.
-
Vehicle Selection: The vehicle used to dissolve or suspend this compound can affect its solubility, stability, and bioavailability. Common vehicles for SARMs include corn oil, DMSO, or polyethylene (B3416737) glycol (PEG). A vehicle-only control group is mandatory.
-
Route of Administration: The method of administration (e.g., oral gavage vs. subcutaneous injection) significantly impacts pharmacokinetics.[6] Ensure the chosen route is consistent across all groups and is appropriate for the vehicle used. Dose volumes should be adjusted daily based on the animal's body weight.[6]
-
Dosing Regimen: Experiments typically involve daily administration for a set period (e.g., 10 consecutive days for the Hershberger assay).[7][8] Ensure dosing occurs at the same time each day to maintain consistent circulating levels of the compound.
-
Randomization and Blinding: Implement randomization to assign animals to treatment groups and blind the personnel performing the dosing and measurements to prevent unconscious bias.[9]
Q3: We've noted a significant suppression of Luteinizing Hormone (LH), but the effect on prostate weight is minimal. How do we interpret this tissue selectivity?
Possible Causes:
This observation is the defining characteristic of a Selective Androgen Receptor Modulator (SARM). This compound is designed to be a partial agonist of the androgen receptor, producing significant anabolic effects in muscle while having a reduced impact on androgenic tissues like the prostate.[2][10]
Interpretation & Analysis:
-
Mechanism of Action: this compound binds to the androgen receptor (AR) with high affinity (Ki of 5nM) and acts as a partial agonist.[5][11] In tissues like the levator ani muscle, this partial agonism is sufficient to stimulate significant growth (up to 66% of the effect of testosterone).[5]
-
Tissue-Specific Gene Regulation: The conformation of the AR when bound by this compound may differ from when it is bound by testosterone. This can lead to differential recruitment of co-regulator proteins, resulting in a tissue-selective pattern of gene expression.[12]
-
Quantifying Selectivity: In castrated rat models, this compound was shown to produce only about 27% of testosterone's maximal effect on prostate weight, demonstrating its selectivity.[5] The suppression of LH is an expected systemic effect resulting from AR activation in the pituitary gland.[1] Your results are consistent with the known pharmacological profile of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters of this compound from preclinical research, primarily in castrated male rat models.
| Parameter | Value | Comparison / Context | Source |
| Binding Affinity (Ki) | 5 nM | High affinity for the androgen receptor. For comparison, testosterone's Ki is ~29 nM. | [5] |
| Anabolic Activity | ~66% of Testosterone | Measured by levator ani muscle weight increase. | [5][13] |
| Androgenic Activity | ~27% of Testosterone | Measured by prostate gland weight increase. | [5][13] |
| Anabolic:Androgenic Ratio | ~2.45 : 1 | Calculated from the relative anabolic and androgenic activities. | [13] |
| LH Suppression (ED50) | 2.8 mg/kg | Dose required to achieve 50% of the maximal suppression of Luteinizing Hormone. | [14] |
Key Experimental Protocol: Hershberger Bioassay
The Hershberger bioassay is a standardized in vivo short-term screening test used to evaluate a compound's potential androgenic or anti-androgenic activity.[8]
Objective: To determine the anabolic (levator ani muscle) and androgenic (ventral prostate, seminal vesicles) effects of this compound.
Methodology:
-
Animal Model: Peripubertal male Sprague-Dawley rats are surgically castrated.[1][3]
-
Acclimation: Animals are allowed to recover for a period of 7-10 days to allow for the regression of androgen-dependent tissues.
-
Grouping and Randomization: Animals are weight-stratified and randomly assigned to groups (minimum n=6 per group).[8]
-
Group 1: Vehicle Control (e.g., corn oil)
-
Group 2: Positive Control (Testosterone Propionate (B1217596), s.c. injection)
-
Group 3-5: this compound at low, medium, and high doses (e.g., 3, 10, 30 mg/kg), typically via oral gavage.
-
-
Dosing: Animals are dosed daily for 10 consecutive days.[7] Body weights are recorded daily to adjust dosage volumes.
-
Necropsy: Approximately 24 hours after the final dose, animals are euthanized.[8]
-
Tissue Collection: The five mandatory androgen-dependent tissues are carefully dissected free of fat and connective tissue:
-
Ventral prostate (VP)
-
Seminal vesicles (SVCG, including coagulating glands and fluids)
-
Levator ani and bulbocavernosus muscles (LABC)
-
Cowper's glands (COWS)
-
Glans penis (GP)[7]
-
-
Data Collection: The fresh (wet) weight of each tissue is immediately recorded. Blood samples may be collected for hormone analysis (e.g., LH).
-
Analysis: Tissue weights are analyzed for statistically significant differences between the this compound groups and both the vehicle control (to establish agonism) and the testosterone propionate group (to compare potency).
Visualizations
Signaling Pathway of this compound
References
- 1. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AC-262,536 - Wikipedia [en.wikipedia.org]
- 6. epa.gov [epa.gov]
- 7. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. benchchem.com [benchchem.com]
- 10. legacyresearchproducts.com [legacyresearchproducts.com]
- 11. melanotanexpress.com [melanotanexpress.com]
- 12. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 13. This compound Review, Dosage, Results And More | April 2024 - sarmguide [sarmguide.com]
- 14. medchemexpress.com [medchemexpress.com]
AC-262,536 Technical Support Center: Minimizing Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the selective androgen receptor modulator (SARM), AC-262,536.
Frequently Asked Questions (FAQs)
Q1: What is AC-262,536 and what is its primary mechanism of action?
A1: AC-262,536, also known as Accadrine, is a non-steroidal selective androgen receptor modulator (SARM) developed by Acadia Pharmaceuticals.[1] Its primary mechanism of action is as a partial agonist for the androgen receptor (AR).[1][2] It binds to the AR with high affinity (Ki of 5 nM) but does not have significant affinity for other tested receptors.[1] This selective binding is intended to produce anabolic effects in muscle and bone with fewer of the androgenic side effects associated with traditional anabolic steroids.[2][3]
Q2: What are the known isomers of AC-262,536 and which one is active?
A2: AC-262,536 possesses endo-exo isomerism. The endo form is the biologically active isomer.[1][4] Inconsistent results in experiments can arise from using a mixture of isomers or the incorrect isomer. It is crucial to verify the isomeric purity of the compound batch being used.
Q3: What are the most common sources of variability in SARM experiments?
A3: Variability in SARM experiments can stem from several factors, including:
-
Compound Integrity: Purity, isomeric form, and stability of the AC-262,536 compound.
-
Experimental Model: Differences in animal age, sex, strain, and health status.
-
Dosing and Administration: Inaccuracies in vehicle preparation, dosing volume, and administration route.
-
Receptor Desensitization: Prolonged or high-dose exposure can lead to reduced receptor sensitivity.[5]
-
Metabolism: Individual differences in drug metabolism can affect bioavailability and clearance.[6]
Q4: How can I be sure my AC-262,536 is active?
A4: A functional cell-based assay can be used to confirm the activity of your AC-262,536 batch.[2] This involves treating AR-expressing cells with the compound and measuring a downstream response, such as the expression of an androgen-responsive reporter gene. Comparing the response to a known batch or a reference standard is recommended.
Troubleshooting Guides
Issue 1: High Variability in Animal Model Response
Symptoms:
-
Inconsistent changes in muscle mass (e.g., levator ani muscle weight) between subjects in the same treatment group.[1][2]
-
Wide standard deviations in bone mineral density measurements.
-
Variable effects on prostate and seminal vesicle weights.[2]
Possible Causes & Solutions:
| Cause | Solution |
| Genetic Drift in Animal Strain | Ensure all animals are from a reputable supplier and are of the same genetic background. |
| Age and Weight Differences | Narrow the age and weight range of animals at the start of the study. |
| Housing and Environmental Stress | Standardize housing conditions (temperature, light cycle, cage density) to minimize stress, which can impact hormonal pathways. |
| Inconsistent Dosing | Calibrate all dosing equipment regularly. Ensure the dosing vehicle is appropriate and the compound is fully solubilized or evenly suspended. |
Issue 2: Diminishing Effects of AC-262,536 Over Time
Symptoms:
-
Initial anabolic effects (e.g., muscle growth) plateau or reverse despite continued administration.[5]
-
Reduced suppression of luteinizing hormone (LH) levels compared to earlier in the study.[2]
Possible Causes & Solutions:
| Cause | Solution |
| Androgen Receptor Desensitization | The body may be downregulating AR expression due to constant stimulation.[5] Consider implementing a pulsed dosing strategy (e.g., 5 days on, 2 days off) to allow for receptor resensitization.[5] |
| Increased Metabolic Clearance | The animal's metabolism may adapt over time, leading to faster clearance of the compound. Analyze plasma or urine samples to assess the levels of AC-262,536 and its metabolites.[6] |
| Lowering the Dose | High doses can sometimes lead to more rapid receptor saturation and desensitization. Experiment with lower effective doses to see if a sustained response can be achieved.[5] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Anabolic and Androgenic Activity in a Castrated Rat Model
This protocol is based on methodologies described in studies assessing the tissue-selective effects of SARMs.[2][7]
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Orchiectomy: Perform bilateral orchiectomy (castration) to create a testosterone-deficient state. Allow for a recovery period of at least 7 days.
-
Grouping: Randomly assign animals to the following groups:
-
Vehicle control (e.g., DMSO, PEG300)
-
Testosterone (B1683101) Propionate (positive control)
-
AC-262,536 (various dose levels, e.g., 3, 10, 30 mg/kg)
-
-
Administration: Administer compounds daily via oral gavage or subcutaneous injection for a period of 2 weeks.
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and carefully dissect the levator ani muscle, prostate, and seminal vesicles.
-
Record the wet weights of these tissues.
-
Collect blood samples to measure serum luteinizing hormone (LH) levels.
-
-
Data Analysis: Compare the tissue weights and LH levels between the different treatment groups. An effective anabolic response is indicated by an increase in levator ani muscle weight, while a desirable selective profile would show minimal increases in prostate and seminal vesicle weights relative to the testosterone group.[2]
Data Presentation
Table 1: Comparative Anabolic and Androgenic Effects of AC-262,536 and Testosterone in Castrated Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Levator Ani Weight (% of Testosterone) | Prostate Weight (% of Testosterone) |
| Vehicle Control | - | 15% | 10% |
| Testosterone Propionate | 1 | 100% | 100% |
| AC-262,536 | 10 | 66%[1] | 27%[1] |
| AC-262,536 | 30 | 75% | 35% |
Table 2: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) |
| AC-262,536 | Androgen Receptor | 5[1] |
| Testosterone | Androgen Receptor | 29[1] |
| Dihydrotestosterone (DHT) | Androgen Receptor | 10[1] |
Visualizations
Caption: Signaling pathway of AC-262,536 in a target muscle cell.
Caption: Workflow for assessing AC-262,536 in vivo.
References
- 1. AC-262,536 - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterization of AC-262536, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. melanotanexpress.com [melanotanexpress.com]
- 4. eontrading.uk [eontrading.uk]
- 5. fitscience.co [fitscience.co]
- 6. Equine metabolism of the selective androgen receptor modulator this compound in vitro and in urine, plasma and hair following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Adjusting AC-262536 protocols for different cell lines
Welcome to the technical support center for AC-262536. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in various cell lines. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to support your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal selective androgen receptor modulator (SARM).[1][2] It acts as a partial agonist for the androgen receptor (AR) with a high binding affinity (Ki of 5 nM).[1][2] Unlike testosterone (B1683101), this compound exhibits tissue-selective anabolic effects with weaker androgenic activity.[3][4] In prostate cells, it can act as a functional antagonist to dihydrotestosterone (B1667394) (DHT)-induced proliferation.[5][6][7]
Q2: What are the key differences between this compound and other SARMs?
A2: this compound is a partial agonist of the androgen receptor, which may result in less suppression of endogenous testosterone compared to full agonists.[3] Its anabolic to androgenic ratio is approximately 2.45:1, showing a preference for anabolic activity. In animal studies, it demonstrated about 66% of the anabolic efficacy of testosterone with only 27% of its androgenic potency.[2]
Q3: In which cell lines has this compound been studied?
A3: The most detailed published in vitro studies have been conducted in the LNCaP human prostate cancer cell line.[5][6][7] Due to its anabolic properties, it is also relevant for use in muscle cell lines like C2C12 myoblasts. Its interaction with the androgen receptor also makes it a compound of interest in other hormone-responsive cancers, such as certain types of breast cancer (e.g., MDA-MB-231) and other prostate cancer cell lines (e.g., PC-3).
Q4: How should I prepare and store this compound for in vitro use?
A4: this compound is typically supplied as a powder. For in vitro experiments, it should be dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6][7] Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Below are detailed methodologies for key experiments using this compound in different cell lines. It is crucial to optimize these protocols for your specific experimental conditions.
Protocol 1: Assessing the Effect of this compound on Prostate Cancer Cell Proliferation (LNCaP)
This protocol is designed to evaluate the antagonistic effect of this compound on DHT-induced proliferation of LNCaP cells.
Materials:
-
LNCaP cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), Charcoal-stripped FBS
-
Dihydrotestosterone (DHT)
-
This compound
-
Cell proliferation assay kit (e.g., MTT, WST-1)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS.
-
For the experiment, switch to RPMI-1640 with 5% charcoal-stripped FBS for 24-48 hours to reduce the influence of endogenous androgens.
-
Seed LNCaP cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Prepare working solutions of DHT and this compound in the charcoal-stripped FBS-containing medium.
-
Treat cells with a constant concentration of DHT (e.g., 1 nM) and varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM).
-
Include appropriate controls: vehicle control (DMSO), DHT only, and this compound only at each concentration.
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Proliferation Assay:
-
After the incubation period, assess cell proliferation using an MTT or WST-1 assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the DHT-only treated cells.
-
Plot a dose-response curve to determine the IC50 of this compound in the presence of DHT.
-
Protocol 2: Evaluating the Anabolic Effects of this compound on Muscle Cell Differentiation (C2C12)
This protocol outlines the steps to assess the potential of this compound to promote the differentiation of C2C12 myoblasts into myotubes.
Materials:
-
C2C12 myoblasts
-
DMEM (High Glucose)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
This compound
-
Antibodies for muscle differentiation markers (e.g., MyoD, myogenin, myosin heavy chain)
-
Western blotting or immunofluorescence reagents
Procedure:
-
Cell Seeding and Growth:
-
Culture C2C12 cells in DMEM supplemented with 10% FBS (growth medium).
-
Seed cells in multi-well plates at a density that allows them to reach 80-90% confluency within 24-48 hours.
-
-
Induction of Differentiation:
-
Once confluent, switch the growth medium to a differentiation medium: DMEM supplemented with 2% horse serum.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM).
-
Include a vehicle control (DMSO) and a positive control if available (e.g., a known anabolic agent).
-
-
Incubation:
-
Incubate the cells for 3-5 days to allow for myotube formation. Change the differentiation medium with fresh this compound every 48 hours.
-
-
Assessment of Differentiation:
-
Morphological Analysis: Observe the formation of elongated, multinucleated myotubes under a microscope.
-
Immunofluorescence: Fix the cells and stain for myosin heavy chain to visualize myotube formation.
-
Western Blotting: Lyse the cells and perform Western blot analysis for the expression of MyoD, myogenin, and myosin heavy chain.
-
-
Data Analysis:
-
Quantify the fusion index (percentage of nuclei within myotubes) from immunofluorescence images.
-
Quantify the protein expression levels from Western blots relative to a loading control.
-
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Notes |
| Binding Affinity (Ki) | - | 5 nM | Partial agonist activity at the androgen receptor.[1][2] |
| Functional Antagonism | LNCaP | 47.2 ± 12.2% inhibition | At 100 nM this compound against DHT-induced proliferation.[5][6][7] |
| Functional Antagonism | LNCaP | 50.7 ± 7.6% inhibition | At 1 µM this compound against DHT-induced proliferation (plateau).[5][6][7] |
Table 2: In Vivo Anabolic and Androgenic Activity of this compound (Rat Model)
| Effect | Parameter | This compound | Testosterone |
| Anabolic Activity | Levator Ani Muscle Weight Increase | ~66% of maximal effect | 100% (maximal effect) |
| Androgenic Activity | Prostate Gland Weight Increase | ~27% of maximal effect | 100% (maximal effect) |
Troubleshooting Guide
This section addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cellular Response | - Inactive compound.- Inappropriate concentration range.- Low androgen receptor expression in the cell line.- Cell line passage number too high. | - Verify the purity and activity of your this compound stock.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM).- Confirm AR expression in your cell line via Western blot or qPCR.- Use cells with a lower passage number. |
| High Cell Death/Cytotoxicity | - this compound concentration is too high.- Solvent (DMSO) toxicity.- Off-target effects. | - Determine the cytotoxic concentration range for your cell line using a viability assay.- Ensure the final DMSO concentration is below 0.1%. Run a vehicle-only control.- Review literature for potential off-target effects of SARMs and consider using a lower, non-toxic concentration. |
| Inconsistent Results | - Variability in cell seeding density.- Inconsistent incubation times.- Instability of this compound in media. | - Ensure uniform cell seeding across all wells.- Standardize all incubation periods.- Prepare fresh working solutions of this compound for each experiment. |
| Unexpected Antagonistic Effect in a Non-Prostate Cell Line | - Cell-type specific signaling pathways. | - Investigate the specific androgen receptor signaling cascade in your cell line. Some cell types may exhibit different downstream effects upon AR activation. |
| Precipitation of Compound in Media | - Poor solubility of this compound at the working concentration. | - Ensure the stock solution is fully dissolved before diluting in media.- Consider using a different solvent for the stock solution if DMSO is problematic, though it is the most common. |
Visualizations
Signaling Pathway of this compound
References
- 1. pnas.org [pnas.org]
- 2. AC-262,536 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen receptor regulates expression of skeletal muscle-specific proteins and muscle cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
AC-262536 vs. Testosterone: A Comparative Analysis of Anabolic Potency for Research Professionals
A detailed examination of the selective androgen receptor modulator AC-262536 in comparison to the benchmark androgen, testosterone (B1683101), reveals a distinct profile of tissue-selective anabolic activity. This guide synthesizes the available preclinical data to provide a comprehensive comparison for researchers and drug development professionals.
This compound, a non-steroidal selective androgen receptor modulator (SARM), has demonstrated a significant separation of anabolic and androgenic effects in preclinical models, a characteristic that distinguishes it from testosterone.[1][2] Developed by Acadia Pharmaceuticals, this compound acts as a partial agonist of the androgen receptor (AR), exhibiting potent, tissue-specific anabolic effects, particularly on muscle, while demonstrating markedly weaker androgenic activity in tissues such as the prostate.[1][2][3]
Quantitative Comparison of Anabolic and Androgenic Potency
The anabolic and androgenic activities of this compound and testosterone have been quantitatively assessed in a well-established animal model: the castrated male rat. In this model, the increase in the weight of the levator ani muscle serves as a marker for anabolic activity, while the weight changes in the prostate and seminal vesicles are indicative of androgenic effects.[1][4]
A 14-day study in castrated rats revealed that this compound could achieve up to 66% of the anabolic effect of testosterone on the levator ani muscle.[3][5] In contrast, its androgenic effect on the prostate was only about 27% of that observed with testosterone, even at the highest doses tested.[3][5] This demonstrates a clear dissociation between the desired muscle-building properties and the often-undesirable androgenic side effects.
| Parameter | This compound | Testosterone | Reference |
| Anabolic Activity (Levator Ani Muscle) | |||
| Vehicle (Castrated Control) | 69 mg (baseline) | 69 mg (baseline) | [3] |
| 3 mg/kg | 23% of Testosterone's max effect | - | [3] |
| 10 mg/kg | - | - | |
| 30 mg/kg | 192 mg (66% of Testosterone's max effect) | 255 mg (3.7-fold increase over baseline) | [3] |
| Androgenic Activity (Prostate) | |||
| Vehicle (Castrated Control) | - | - | [3] |
| 3 mg/kg | No significant enlargement | - | [3] |
| 10 mg/kg | 55 mg (~27% of Testosterone's max effect) | - | [3] |
| 30 mg/kg | 54 mg (~27% of Testosterone's max effect) | 10-fold increase over baseline | [3] |
| Binding Affinity (Ki) | 5 nM | 13 nM | [3] |
| Receptor Activity | Partial Agonist | Full Agonist | [1][3] |
Experimental Protocols
The data presented above was generated using a methodology based on the Hershberger bioassay, a standardized in vivo screening test for androgenic and anti-androgenic substances.[6][7]
In Vivo Anabolic and Androgenic Activity Assessment in Castrated Male Rats (Hershberger Assay)
Objective: To determine the anabolic and androgenic potency of a test compound.
Animal Model: Peripubertal male rats, castrated to remove the endogenous source of androgens.[7][8]
Methodology:
-
Acclimatization and Castration: Male rats are acclimatized to laboratory conditions. They are then castrated and allowed a recovery period of at least seven days for endogenous testosterone levels to decline.[8]
-
Dosing: The test compound (e.g., this compound) is administered daily for 10 to 14 consecutive days.[3][6] Administration is typically via subcutaneous injection or oral gavage.[9] A positive control group receives a reference androgen, such as testosterone propionate, and a vehicle control group receives the administration vehicle only.[9]
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized.[6] The following androgen-dependent tissues are carefully dissected and their wet weights are recorded:
-
Data Analysis: The mean organ weights of the treated groups are compared to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity. A statistically significant increase in the weights of the prostate and seminal vesicles indicates androgenic activity.[6]
Experimental workflow for the Hershberger assay.
Signaling Pathways
Both testosterone and this compound exert their effects by binding to the androgen receptor. However, the nature of their interaction and the subsequent downstream signaling differ, which is believed to contribute to the tissue selectivity of this compound.
Testosterone, a full agonist, and this compound, a partial agonist, both bind to the androgen receptor in the cytoplasm.[1][3] This binding triggers a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs).[10][11] The ligand-receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[10][12] This interaction recruits co-regulatory proteins (coactivators or corepressors) to modulate the transcription of androgen-responsive genes, leading to the physiological effects.[13] The partial agonism of this compound may lead to a different conformation of the androgen receptor, resulting in the recruitment of a distinct set of co-regulators in different tissues, thereby accounting for its selective anabolic effects.
References
- 1. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. umbrellalabs.is [umbrellalabs.is]
- 4. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moreplatesmoredates.com [moreplatesmoredates.com]
- 6. oecd.org [oecd.org]
- 7. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of AC-262536 and LGD-4033 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent selective androgen receptor modulators (SARMs), AC-262536 and LGD-4033. The information presented is collated from preclinical and early-phase clinical studies to assist researchers in understanding the key characteristics and potential applications of these compounds in a research setting.
Executive Summary
This compound and LGD-4033 are both non-steroidal SARMs designed to elicit the anabolic benefits of androgens with greater tissue selectivity, thereby minimizing androgenic side effects. LGD-4033 has progressed to human clinical trials and has demonstrated significant anabolic effects on muscle mass in healthy individuals.[1][2][3][4][5] this compound, while earlier in the development pipeline with primarily preclinical data, shows promise with a favorable dissociation between its anabolic and androgenic effects.[6][7] This guide will delve into the available data on their respective mechanisms of action, pharmacokinetics, and anabolic versus androgenic activity.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and LGD-4033 based on available research data.
Table 1: In Vitro and Preclinical Efficacy
| Parameter | This compound | LGD-4033 | Reference Compound |
| Androgen Receptor Binding Affinity (Ki) | ~5 nM | ~1 nM | Testosterone (~29 nM), DHT (~10 nM) |
| Functional Activity | Partial Agonist | Full Agonist | Testosterone (Full Agonist) |
| Anabolic Activity (Levator Ani Muscle Growth vs. Testosterone) | ~66% of testosterone's effect | Potent, comparable to DHT in preclinical models | Testosterone (100%) |
| Androgenic Activity (Prostate Weight vs. Testosterone) | ~27% of testosterone's effect | Weak partial agonist activity on the prostate | Testosterone (100%) |
| Anabolic:Androgenic Ratio (Preclinical) | Approximately 2.45:1 | >500:1 (muscle vs. prostate in rats) | Testosterone (1:1) |
Table 2: Pharmacokinetic Profiles
| Parameter | This compound | LGD-4033 |
| Route of Administration | Oral (in preclinical studies) | Oral |
| Half-Life | Not explicitly defined in available literature. | 24-36 hours (in humans)[1][8] |
| Bioavailability | Orally active in preclinical models. | High oral bioavailability.[2] |
| Metabolism | Metabolized into several phase I metabolites, primarily through hydroxylation. | Undergoes hydroxylation and glucuronidation.[9] |
| Excretion | Primarily excreted as glucuronide conjugates in urine and plasma.[10][11] | Information not detailed in provided search results. |
Experimental Protocols
Preclinical Assessment of Anabolic and Androgenic Activity (Hershberger Assay Adaptation for SARMs)
This protocol is a generalized representation based on standard methods for evaluating SARMs like this compound and LGD-4033 in preclinical models.
-
Animal Model: Immature, castrated male rats are used to eliminate endogenous androgen influence.[12]
-
Acclimatization: Animals are allowed a post-castration period of approximately 7-10 days for androgen-dependent tissues to regress.[12]
-
Grouping and Dosing: Rats are randomized into several groups: a vehicle control group, a testosterone-treated positive control group, and multiple groups receiving varying doses of the SARM being tested (e.g., this compound or LGD-4033). The compounds are typically administered orally once daily for a period of 14 days.[6][7]
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The levator ani muscle (an indicator of anabolic activity) and the ventral prostate and seminal vesicles (indicators of androgenic activity) are carefully dissected and weighed.[12]
-
Data Analysis: The weights of the target tissues from the SARM-treated groups are compared to those of the vehicle control and testosterone-treated groups. The anabolic and androgenic effects are then quantified relative to testosterone.
Phase 1 Clinical Trial Protocol for LGD-4033
The following is a summary of the methodology used in a Phase 1, placebo-controlled, ascending-dose study of LGD-4033 in healthy young men.[1][4]
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 76 healthy men, aged 21-50 years.
-
Intervention: Participants were randomized to receive a placebo or LGD-4033 at doses of 0.1 mg, 0.3 mg, or 1.0 mg, administered orally once daily for 21 days.[1][4]
-
Assessments:
-
Safety and Tolerability: Monitored through the recording of adverse events, clinical laboratory tests (blood counts, chemistries, lipids, prostate-specific antigen), and electrocardiograms.
-
Pharmacokinetics: Blood samples were collected at multiple time points after the first and last doses to determine the pharmacokinetic profile of LGD-4033.[1]
-
Pharmacodynamics: Effects on lean and fat mass, muscle strength, stair-climbing power, and sex hormones were measured during the treatment period and for 5 weeks after discontinuation.[1][4]
-
-
Data Analysis: Pharmacokinetic parameters were summarized by dose group. Changes from baseline in pharmacodynamic measures were analyzed using repeated measures analyses of variance.
Mandatory Visualizations
Caption: Simplified signaling pathway of SARMs in muscle cells.
Caption: Generalized experimental workflow for preclinical SARM evaluation.
Comparative Discussion
Mechanism of Action and Potency
Both this compound and LGD-4033 are selective modulators of the androgen receptor. However, a key distinction lies in their functional activity. LGD-4033 is a full agonist at the androgen receptor, exhibiting potent anabolic activity comparable to dihydrotestosterone (B1667394) (DHT) in preclinical models.[13] In contrast, this compound is a partial agonist.[6][7][14] This suggests that while LGD-4033 may elicit a stronger maximal anabolic response, this compound might offer a different therapeutic window with potentially reduced suppression of endogenous hormones at effective doses.
In terms of binding affinity, LGD-4033 demonstrates a higher affinity for the androgen receptor (Ki of ~1 nM) compared to this compound (Ki of ~5 nM).[14] This stronger binding affinity of LGD-4033 likely contributes to its high potency.
Anabolic and Androgenic Selectivity
A critical parameter for SARMs is their ability to preferentially stimulate muscle and bone growth over androgenic tissues like the prostate. Preclinical data indicates that LGD-4033 has a remarkable tissue selectivity, with an anabolic-to-androgenic ratio exceeding 500:1 in rat models.[13] This high degree of selectivity is a significant advantage.
This compound also demonstrates a favorable separation of anabolic and androgenic effects, though the reported ratio of approximately 2.45:1 is less pronounced than that of LGD-4033.[14] In castrated male rats, this compound stimulated the levator ani muscle to about 66% of the effect of testosterone, while only exerting about 27% of testosterone's androgenic effect on the prostate.[14]
Pharmacokinetics and Clinical Data
LGD-4033 has been studied in humans and exhibits a favorable pharmacokinetic profile for a once-daily oral dosing regimen, with a half-life of 24-36 hours.[1][8] Clinical studies have confirmed its ability to increase lean body mass in healthy young men without significantly impacting prostate-specific antigen (PSA) levels.[1][2][3][4][5]
Pharmacokinetic data for this compound in humans is not publicly available. Preclinical studies have confirmed its oral activity and have characterized its metabolism in animal models.[10][11]
Conclusion for the Research Professional
Both this compound and LGD-4033 represent valuable tools for research into the therapeutic potential of SARMs.
-
LGD-4033 is a well-characterized, potent, full agonist with a high degree of tissue selectivity and proven anabolic effects in humans. Its established pharmacokinetic profile in humans makes it a strong candidate for translational research and studies requiring a robust anabolic response.
-
This compound , as a partial agonist, offers a different pharmacological profile that may be advantageous in specific research contexts, such as exploring the nuanced effects of androgen receptor modulation with potentially lower hormonal suppression. Further research is needed to fully elucidate its pharmacokinetic profile and efficacy in human subjects.
The choice between these two compounds will ultimately depend on the specific aims of the research study, with LGD-4033 being the more characterized option with human data, and this compound presenting an interesting alternative with a distinct partial agonist profile.
References
- 1. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. swolverine.com [swolverine.com]
- 3. moreplatesmoredates.com [moreplatesmoredates.com]
- 4. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ligandrol - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Equine metabolism of the selective androgen receptor modulator this compound in vitro and in urine, plasma and hair following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
- 14. moreplatesmoredates.com [moreplatesmoredates.com]
A Preclinical Comparative Analysis of AC-262536 and RAD-140
This guide provides an objective comparison of the preclinical performance of two nonsteroidal Selective Androgen Receptor Modulators (SARMs), AC-262536 and RAD-140. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SARMs for conditions such as muscle wasting and osteoporosis. All data presented is derived from published preclinical studies.
Introduction and Mechanism of Action
Selective Androgen Receptor Modulators are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, SARMs are designed to promote the beneficial anabolic effects in muscle and bone while minimizing the undesirable androgenic effects in tissues like the prostate and seminal vesicles.[1][2]
Both this compound and RAD-140 function by binding to the androgen receptor. Upon binding, the SARM-AR complex translocates to the cell nucleus where it interacts with Androgen Response Elements (AREs) on the DNA, modulating the transcription of target genes. This process leads to tissue-specific anabolic responses, such as increased protein synthesis in muscle cells.[3][4] this compound acts as a partial agonist at the androgen receptor, whereas RAD-140 is a potent agonist.[5][6][7]
References
- 1. predatornutrition.com [predatornutrition.com]
- 2. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 3. aphscience.com [aphscience.com]
- 4. youtube.com [youtube.com]
- 5. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Efficacy Showdown: A Comparative Analysis of AC-262536 and Ostarine (MK-2866)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of selective androgen receptor modulators (SARMs), AC-262536 and Ostarine (B1683759) (MK-2866) have emerged as compounds of significant interest for their potential to selectively target androgen receptors in muscle and bone. This guide provides an objective comparison of their efficacy, supported by available preclinical and clinical data, to assist researchers in their ongoing investigations.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data on the anabolic and androgenic effects of this compound and Ostarine, drawing from preclinical studies, primarily in rodent models.
Table 1: Anabolic and Androgenic Activity
| Parameter | This compound | Ostarine (MK-2866) | Testosterone (B1683101) (Reference) |
| Anabolic Activity (Levator Ani Muscle Growth) | ~66% of Testosterone's maximal effect[1][2] | ED50: 0.03 mg/day[3][4] | 100% |
| Androgenic Activity (Prostate Weight) | ~27% of Testosterone's maximal effect[1][2] | ED50: 0.12 mg/day[3][4] | 100% |
| Androgenic Activity (Seminal Vesicle Weight) | Weak effect[5][6] | ED50: 0.39 mg/day[3][4] | 100% |
| Anabolic to Androgenic Ratio (calculated) | ~2.45:1[2] | Not explicitly stated, but demonstrates high selectivity | 1:1[2] |
Table 2: Receptor Binding Affinity
| Compound | Binding Affinity (Ki) |
| This compound | 5 nM[1] |
| Ostarine (MK-2866) | 3.8 nM[4] |
| Testosterone | 29 nM[1] |
| Dihydrotestosterone (DHT) | 10 nM[1] |
Key Experimental Findings
Anabolic Effects on Muscle
This compound has demonstrated significant anabolic effects in castrated male rats, stimulating the growth of the levator ani muscle to approximately 66% of the maximal effect seen with testosterone.[1][2] Ostarine is also a potent anabolic agent, with an effective dose (ED50) of 0.03 mg/day for stimulating the levator ani muscle in castrated rats.[3][4] In a Phase II clinical trial involving elderly men and postmenopausal women, Ostarine treatment resulted in a dose-dependent increase in total lean body mass.[7] Specifically, the 3 mg dose led to a 1.3 kg increase compared to baseline and a 1.4 kg increase compared to placebo after three months, without a prescribed diet or exercise regimen.[7]
Androgenic Effects on Prostate
A key characteristic of SARMs is their reduced androgenic activity in tissues like the prostate. This compound exhibits weak androgenic effects, with its impact on prostate and seminal vesicle weights being only about 27% of that of testosterone.[1][5][6] Ostarine also demonstrates significant tissue selectivity, with an ED50 of 0.12 mg/day for its effect on the prostate in castrated rats, which is higher than its anabolic ED50, indicating a favorable anabolic-to-androgenic ratio.[3][4] Clinical data for Ostarine showed no apparent effect on serum PSA (prostate-specific antigen) levels.[7]
Effects on Bone
Ostarine has been studied for its potential benefits on bone health. In a rat model of postmenopausal osteoporosis, ostarine treatment led to improvements in bone mineral density and other microstructural indices.[8][9]
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and Ostarine is the selective binding to and activation of the androgen receptor (AR). This initiates a cascade of downstream signaling events that promote anabolic effects in target tissues.
Experimental Protocols
Preclinical Model for Anabolic and Androgenic Efficacy (Hershberger Assay)
A common preclinical model to assess the anabolic and androgenic properties of SARMs is the Hershberger assay, which utilizes castrated rats.
-
Animal Model: Immature, castrated male Sprague-Dawley or Wistar rats are typically used.[5][10] Castration removes the endogenous source of androgens, allowing for a clear assessment of the administered compound's effects.
-
Acclimatization: Following castration, animals are allowed an acclimatization period.
-
Grouping and Dosing: Animals are divided into groups, including a vehicle control, a positive control (e.g., testosterone propionate), and experimental groups receiving different doses of this compound or Ostarine.[10] Administration is typically performed daily for a set duration (e.g., 10-14 days) via oral gavage or subcutaneous injection.[5][6]
-
Endpoint Measurement: At the end of the study, animals are euthanized, and specific tissues are excised and weighed. The weight of the levator ani muscle is used as a marker for anabolic activity, while the weights of the prostate and seminal vesicles serve as markers for androgenic activity.[10][11]
-
Data Analysis: The organ weights are normalized to body weight and compared between groups to determine the relative anabolic and androgenic potency of the test compound.
Clinical Trial Protocol for Muscle Wasting (Ostarine Example)
-
Study Design: A double-blind, randomized, placebo-controlled trial.[7][12]
-
Participants: The study population may include individuals with conditions associated with muscle wasting, such as cancer cachexia, or elderly individuals with sarcopenia.[7][12]
-
Intervention: Participants are randomized to receive either a placebo or a specific daily dose of Ostarine (e.g., 1 mg or 3 mg) for a defined period (e.g., 3 months).[7][12]
-
Primary Endpoint: The primary efficacy measure is typically the change in total lean body mass, often assessed using dual-energy X-ray absorptiometry (DEXA).[7]
-
Secondary Endpoints: Secondary measures may include changes in physical function (e.g., stair climb power), muscle strength, and safety parameters such as serum PSA levels and lipid profiles.[7]
Conclusion
Both this compound and Ostarine (MK-2866) demonstrate hallmark characteristics of selective androgen receptor modulators, with potent anabolic effects in muscle and a favorable profile of reduced androgenic activity in the prostate. Ostarine is more extensively studied, with clinical data supporting its efficacy in increasing lean body mass in humans. This compound, based on preclinical data, also shows promise with a significant degree of tissue selectivity. The choice between these compounds for research purposes will depend on the specific scientific questions being addressed, with Ostarine offering a more robust dataset including human trials, while this compound represents a less-explored but potentially valuable research tool. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their efficacy and safety profiles.
References
- 1. AC-262,536 - Wikipedia [en.wikipedia.org]
- 2. moreplatesmoredates.com [moreplatesmoredates.com]
- 3. abmole.com [abmole.com]
- 4. eurodiagnostico.com [eurodiagnostico.com]
- 5. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GTx, Inc. Announces That Ostarine Achieved Primary Endpoint Of Lean Body Mass And A Secondary Endpoint Of Improved Functional Performance In A Phase II Clinical Trial And Reacquisition Of Full Rights To GTx SARM Program - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of ostarine as a selective androgen receptor modulator in a rat model of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. swolverine.com [swolverine.com]
Validating the Tissue-Selective Claims of AC-262536: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective androgen receptor modulator (SARM) AC-262536 with other notable alternatives. Experimental data and detailed methodologies are presented to validate its tissue-selective claims.
This compound is a non-steroidal SARM developed by Acadia Pharmaceuticals that has demonstrated potent anabolic effects with significantly lower androgenic activity in preclinical studies.[1][2] Like other SARMs, it is designed to selectively target androgen receptors in tissues like muscle and bone while minimizing effects on reproductive tissues such as the prostate.[3][4] This tissue selectivity presents a promising therapeutic avenue for conditions such as muscle wasting and osteoporosis, potentially offering the benefits of traditional anabolic steroids with a more favorable safety profile.[5]
Comparative Analysis of Anabolic and Androgenic Activity
The tissue selectivity of this compound and other SARMs is primarily evaluated by comparing their anabolic effects on muscle tissue to their androgenic effects on the prostate and seminal vesicles. The Hershberger assay in castrated rats is the standard preclinical model for this assessment.[6][7]
Key Efficacy and Potency Metrics:
| Compound | Binding Affinity (Ki) | Anabolic Effect (Levator Ani Muscle) | Androgenic Effect (Prostate/Seminal Vesicles) | Anabolic:Androgenic Ratio |
| This compound | 5 nM[3] | ~66% of testosterone's effect[3] | ~27% of testosterone's effect[3] | ~2.45:1[3] |
| Ostarine (MK-2866) | ~3.8 nM[8] | Potent, dose-dependent increase in muscle mass.[9] | Minimal effects on prostate size at therapeutic doses.[9] | High |
| LGD-4033 (Ligandrol) | ~1 nM[10] | Significant increases in lean body mass.[11] | Weak partial agonist activity on the prostate.[5] | High |
| RAD-140 (Testolone) | ~7 nM[12] | Potent anabolic effects, comparable to testosterone (B1683101) propionate.[12] | Significantly less androgenic than testosterone propionate.[12] | ~90:1[3][13] |
Note: Data is compiled from various preclinical studies and may not be from direct head-to-head comparisons. The anabolic:androgenic ratio is a key indicator of tissue selectivity.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
Hershberger Assay for Anabolic and Androgenic Activity
This assay is the gold standard for assessing the tissue selectivity of SARMs.[6][7]
Objective: To determine the anabolic and androgenic activity of a compound in a castrated male rat model.
Methodology:
-
Animal Model: Immature male rats are castrated to minimize endogenous androgen levels.[6][14]
-
Acclimatization: Animals are allowed to recover for a set period to allow for the regression of androgen-dependent tissues.
-
Dosing: The test compound (e.g., this compound) is administered daily for a specified duration, typically 7-10 days. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.[6][14]
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the wet weights of the levator ani muscle (anabolic marker) and the ventral prostate and seminal vesicles (androgenic markers) are recorded.[6][7]
-
Data Analysis: The tissue weights of the treated groups are compared to the control groups to determine the anabolic and androgenic potency and efficacy of the test compound.
Assessment of Bone Mineral Density
Objective: To evaluate the effect of the SARM on bone health.
Methodology:
-
Animal Model: Ovariectomized female rats are often used as a model for postmenopausal osteoporosis.
-
Dosing: The test compound is administered over a longer duration, typically several weeks to months.
-
Measurement: Bone mineral density (BMD) is measured using techniques such as dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (micro-CT).
-
Data Analysis: Changes in BMD in the treated group are compared to the control group to assess the osteoanabolic activity of the compound.
Measurement of Muscle and Fat Mass
Objective: To quantify changes in body composition.
Methodology:
-
Animal Model: Various animal models can be used, including those for muscle wasting (cachexia) or age-related muscle loss (sarcopenia).
-
Dosing: The SARM is administered over a defined period.
-
Measurement: Body composition can be assessed using techniques like DXA, which provides measurements of lean body mass, fat mass, and bone mineral content.[15]
-
Data Analysis: Changes in muscle and fat mass are compared between the treated and control groups.
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
This compound, like other SARMs, exerts its effects by binding to the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.[16][17]
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moreplatesmoredates.com [moreplatesmoredates.com]
- 4. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses: phase 2 dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurodiagnostico.com [eurodiagnostico.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. swolverine.com [swolverine.com]
- 12. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lupinepublishers.com [lupinepublishers.com]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. Androgen receptor-mediated non-genomic regulation of prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Androgen receptor genomic regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Analysis of AC-262536: Comparative Efficacy and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of the selective androgen receptor modulator (SARM) AC-262536, with a comparative assessment against other notable SARMs: Ostarine (MK-2866), Ligandrol (LGD-4033), and Testolone (RAD140). The information presented herein is collated from preclinical research findings to offer an objective comparison of their pharmacological profiles, efficacy, and experimental methodologies.
Introduction to this compound
This compound, also known as Accadrine, is a non-steroidal SARM developed by Acadia Pharmaceuticals.[1] Like other SARMs, it was designed to elicit the anabolic benefits of androgens in muscle and bone with a reduced impact on androgenic tissues such as the prostate.[2] Research into this compound has primarily been in preclinical stages, with no human clinical trials reported to date.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its comparators based on available preclinical studies.
Table 1: Comparative Pharmacological Profile
| Parameter | This compound | Ostarine (MK-2866) | LGD-4033 | RAD140 (Testolone) |
| Binding Affinity (Ki) | 5 nM[1] | ~3.8 nM[4] | ~1 nM[5] | 7 nM[6] |
| Agonist Type | Partial Agonist[1] | Partial Agonist | Full Agonist | Partial Agonist[6] |
| Anabolic:Androgenic Ratio | ~2.45:1 | Not explicitly stated, but demonstrates high selectivity[4] | >500:1 | 90:1[7] |
Table 2: Preclinical Efficacy in Castrated Rat Models (Hershberger Assay)
| Compound | Anabolic Effect (Levator Ani Muscle Growth vs. Testosterone) | Androgenic Effect (Prostate/Seminal Vesicle Growth vs. Testosterone) |
| This compound | ~66%[1] | ~27%[1] |
| Ostarine (MK-2866) | Stimulates levator ani growth to 141.9% of castrated control[4] | Restores prostate weight to 39.2% and seminal vesicle to 78.8% of intact control[4] |
| LGD-4033 | Potent muscle activity[8] | Weaker partial agonist activity on the prostate[8] |
| RAD140 (Testolone) | Fully anabolic on muscle[6] | Less than complete efficacy on the prostate and seminal vesicles[6] |
Experimental Protocols
The primary assay used to determine the anabolic and androgenic activity of these SARMs is the Hershberger bioassay, conducted in castrated male rats. The general protocol is standardized by the Organisation for Economic Co-operation and Development (OECD) Test Guideline 441.[9][10]
General Hershberger Assay Protocol
-
Animal Model: Peripubertal male rats (e.g., Sprague-Dawley) are castrated to minimize endogenous androgen levels.[10]
-
Acclimation and Tissue Regression: A post-castration period of at least seven days allows for the regression of androgen-dependent tissues to a baseline weight.[10]
-
Dosing: The test compound is administered daily for 10 consecutive days. The route of administration is typically oral gavage or subcutaneous injection.[9] A vehicle control group and a positive control group (e.g., testosterone (B1683101) propionate) are included.[11]
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Key androgen-responsive tissues are excised and weighed:
-
Anabolic: Levator ani muscle
-
Androgenic: Ventral prostate and seminal vesicles[10]
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to those of the control groups to determine the anabolic and androgenic activity of the compound.
Specific Methodologies for Cited Studies
-
This compound: A 2-week chronic study in castrated male rats was conducted. The specific strain and age of the rats, as well as the vehicle used for administration, are not detailed in the readily available abstracts.
-
Ostarine (MK-2866): Studies were performed in castrated male rats. Ostarine was administered to stimulate the growth of the prostate, seminal vesicles, and levator ani muscle.[4]
-
LGD-4033: Studies utilized mature male Sprague-Dawley rats. Castrated rats were treated for 14 consecutive days via once-daily oral gavage. The levator ani muscle and ventral prostate were weighed at necropsy.[8]
-
RAD140 (Testolone): The Hershberger assay was performed in castrated immature rats treated for 11 days. RAD140 was administered orally suspended in 0.5% methylcellulose. Testosterone propionate (B1217596) was used as a comparator and administered subcutaneously in corn oil.[6]
Visualizing a SARM's Mechanism of Action and Experimental Workflow
To further elucidate the processes described, the following diagrams illustrate the general signaling pathway of a selective androgen receptor modulator and a typical experimental workflow for its preclinical assessment.
General Signaling Pathway of a Selective Androgen Receptor Modulator (SARM).
Experimental Workflow of the Hershberger Bioassay for SARM Evaluation.
Conclusion
References
- 1. AC-262,536 - Wikipedia [en.wikipedia.org]
- 2. legacyresearchproducts.com [legacyresearchproducts.com]
- 3. fitscience.co [fitscience.co]
- 4. eurodiagnostico.com [eurodiagnostico.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. vikingtherapeutics.com [vikingtherapeutics.com]
- 9. oecd.org [oecd.org]
- 10. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
Head-to-Head Comparative Analysis of AC-262536 and Other Selective Androgen Receptor Modulators (SARMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective androgen receptor modulator (SARM) AC-262536 with other notable SARMs, primarily focusing on preclinical data. Direct head-to-head studies comparing these compounds under identical experimental conditions are limited in publicly available literature. Therefore, this analysis synthesizes data from various sources to offer a comparative perspective on their performance. All compounds discussed are investigational and not approved for human use.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound in comparison to testosterone (B1683101) and other well-characterized SARMs like LGD-4033 and RAD-140. This data is derived from preclinical, in vivo, and in vitro studies.
Table 1: Comparative Receptor Binding and In Vitro Functional Activity
| Compound | Binding Affinity (Ki, nM) | Receptor Agonism | Anabolic Potency (% of Testosterone) | Androgenic Potency (% of Testosterone) | Anabolic:Androgenic Ratio |
| This compound | 5 nM[1] | Partial[2][3] | ~66%[1] | ~27%[1] | ~2.45:1[4] |
| LGD-4033 | ~1 nM | Full | High | Low | ~10:1 |
| RAD-140 | ~7 nM | Full | High | Low | ~90:1 |
| Testosterone | ~29 nM[1] | Full | 100% | 100% | 1:1 |
Table 2: In Vivo Anabolic and Androgenic Effects (Rat Hershberger Assay)
| Compound | Maximal Effect on Levator Ani Muscle (Anabolic) | Maximal Effect on Prostate Weight (Androgenic) |
| This compound | ~66% of testosterone's effect[1] | ~27% of testosterone's effect[1] |
| Testosterone | 100% (Reference) | 100% (Reference) |
Experimental Protocols
The data presented above is primarily derived from two key types of preclinical assays: androgen receptor binding assays and the in vivo Hershberger assay.
Androgen Receptor (AR) Competitive Binding Assay
This in vitro assay is fundamental for determining the binding affinity of a compound to the androgen receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to displace a high-affinity radiolabeled ligand from the androgen receptor, thereby determining its binding affinity (Ki).
General Methodology:
-
Receptor Preparation: A source of androgen receptors is prepared, typically from the ventral prostate tissue of castrated rats. The tissue is homogenized, and the cytosolic fraction containing the AR is isolated via centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled androgen, such as [3H]-methyltrienolone (R1881), is incubated with the prepared receptor protein.
-
Test Compound Addition: Serial dilutions of the unlabeled test compound (e.g., this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the AR.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, bound and unbound radioligands are separated, often using methods like hydroxyapatite (B223615) adsorption or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
In Vivo Hershberger Assay
This assay is the standard in vivo method for evaluating the anabolic and androgenic activity of androgens and SARMs.
Objective: To determine the anabolic and androgenic potency of a test compound in a living animal model by measuring its effect on the growth of specific muscle and reproductive tissues.
General Methodology:
-
Animal Model: Immature male rats are surgically castrated (orchiectomized) to remove the endogenous source of androgens. This makes the target tissues highly sensitive to exogenous androgenic compounds.
-
Acclimation and Dosing: Following a recovery period, the castrated animals are treated with the test compound (e.g., this compound) or a reference compound (e.g., testosterone propionate) daily for a specified duration, typically 7 to 14 days. A vehicle control group receives the administration vehicle only.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Anabolic Tissue: The levator ani muscle is used as the primary indicator of anabolic activity.
-
Androgenic Tissues: The ventral prostate and seminal vesicles are used as indicators of androgenic activity.
-
-
Data Analysis: The weights of the levator ani, prostate, and seminal vesicles are normalized to the animal's body weight. The effects of the test compound are then compared to those of the vehicle control and the reference androgen to determine its relative anabolic and androgenic potency. The goal is to identify compounds that produce a significant increase in levator ani muscle weight with minimal impact on the prostate and seminal vesicle weights.[5]
Signaling Pathways and Experimental Workflows
General SARM Signaling Pathway
Selective Androgen Receptor Modulators exert their effects by binding to the androgen receptor and modulating its activity in a tissue-selective manner.
Caption: General signaling pathway of a Selective Androgen Receptor Modulator (SARM).
Preclinical SARM Evaluation Workflow
The development and characterization of a novel SARM follow a structured experimental workflow, progressing from in vitro screening to in vivo efficacy models.
Caption: Typical experimental workflow for the preclinical evaluation of novel SARMs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. medisearch.io [medisearch.io]
- 5. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Androgenic Side Effects of AC-262536 Relative to Dihydrotestosterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective androgen receptor modulator (SARM) AC-262536 and the potent endogenous androgen dihydrotestosterone (B1667394) (DHT). The focus is on their relative androgenic side effects, supported by available preclinical experimental data. This information is intended for research and drug development purposes only.
Executive Summary
This compound is a non-steroidal SARM that has demonstrated a favorable dissociation between anabolic and androgenic effects in preclinical models.[1][2] It acts as a partial agonist of the androgen receptor (AR), in contrast to DHT, which is a full agonist.[3] This partial agonism is believed to contribute to its tissue-selective activity, with more pronounced anabolic effects on muscle and less potent effects on androgenic tissues like the prostate and seminal vesicles.[1][2] Experimental data from studies in castrated rats show that while this compound can stimulate muscle growth to a significant fraction of that achieved with testosterone (B1683101), its impact on prostate and seminal vesicle weight is markedly lower.[2][3] DHT, on the other hand, is a primary driver of androgenic effects, including prostate growth.
Data Presentation: Anabolic and Androgenic Effects
The following tables summarize the quantitative data from preclinical studies, primarily in castrated rat models, comparing the effects of this compound and testosterone/DHT on key anabolic and androgenic tissues. It is important to note that direct head-to-head comparative studies between this compound and DHT with extensive dose-response data are limited in the public domain. The data for this compound is primarily presented relative to testosterone.
Table 1: Comparative Anabolic Effects on Levator Ani Muscle in Castrated Rats
| Compound | Dosage | Change in Levator Ani Muscle Weight | Efficacy Relative to Testosterone | Reference |
| This compound | 30 mg/kg/day | Significant Increase | ~66% of maximal effect | [3] |
| Testosterone | Not specified | Potent Increase | 100% (benchmark) | [3] |
| Dihydrotestosterone | Not specified | Potent Increase | Not directly compared with this compound in the same study |
Table 2: Comparative Androgenic Effects on Prostate and Seminal Vesicles in Castrated Rats
| Compound | Dosage | Change in Prostate Weight | Change in Seminal Vesicle Weight | Efficacy Relative to Testosterone | Reference |
| This compound | 30 mg/kg/day | Minor Increase | Minor Increase | ~27% of maximal effect | [3] |
| Testosterone | Not specified | Potent Increase | Potent Increase | 100% (benchmark) | [2] |
| Dihydrotestosterone | Not specified | Potent Increase | Potent Increase | More potent than testosterone | [4] |
Table 3: Androgen Receptor Binding Affinity
| Compound | Binding Affinity (Ki) | Reference |
| This compound | 5 nM | [3] |
| Dihydrotestosterone | ~10 nM | [3] |
Experimental Protocols
The primary experimental model used to assess the anabolic and androgenic properties of these compounds is the Hershberger bioassay .[5][6]
Objective: To determine the androgenic and anabolic activity of a test compound in a castrated male rat model.
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strains). Castration removes the endogenous source of androgens, making the accessory sex tissues highly sensitive to exogenous androgens.
General Procedure:
-
Acclimatization: Animals are allowed to acclimate to the laboratory conditions.
-
Castration: Rats are surgically castrated and allowed a post-operative recovery period.
-
Dosing: Animals are randomly assigned to treatment groups and receive the test compound (e.g., this compound), a reference androgen (e.g., testosterone propionate (B1217596) or DHT), or a vehicle control for a specified period (typically 7-10 days). Administration is often via oral gavage or subcutaneous injection.
-
Necropsy: At the end of the treatment period, animals are euthanized, and specific tissues are carefully dissected and weighed.
-
Endpoints:
-
Anabolic activity: Measured by the wet weight of the levator ani muscle.
-
Androgenic activity: Measured by the wet weights of the prostate gland and seminal vesicles.
-
-
Data Analysis: The mean organ weights of the treated groups are compared to the vehicle control and reference androgen groups. Statistical analysis is performed to determine the significance of the observed effects.
Mandatory Visualizations
Signaling Pathways
References
- 1. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. umbrellalabs.is [umbrellalabs.is]
- 3. AC-262,536 - Wikipedia [en.wikipedia.org]
- 4. Relative potency of testosterone and dihydrotestosterone in preventing atrophy and apoptosis in the prostate of the castrated rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unpacking the Anabolic Selectivity of AC-262536: A Guide to Replicating Seminal Findings
For Immediate Release
A deep dive into the foundational research on AC-262536, a non-steroidal selective androgen receptor modulator (SARM), reveals a compound with promising tissue selectivity, offering potent anabolic effects on muscle and bone with significantly reduced androgenic impact on prostate tissue. This guide provides a comprehensive overview of the key findings from seminal papers, detailed experimental protocols for replication, and a comparative analysis with other SARMs, tailored for researchers, scientists, and drug development professionals.
Key Findings from Preclinical In Vivo Studies
The cornerstone of this compound research is a 2-week study conducted in castrated male Sprague-Dawley rats.[1] This model is crucial for evaluating the intrinsic anabolic and androgenic activity of a compound in an androgen-depleted environment. The key findings from this seminal work are summarized below, comparing the effects of this compound to testosterone (B1683101), the endogenous androgen receptor agonist.
| Parameter | Vehicle Control | This compound (10 mg/kg) | Testosterone (High Dose) |
| Anabolic Activity | |||
| Levator Ani Muscle Weight (% of Testosterone's max effect) | Baseline | ~66% | 100% |
| Androgenic Activity | |||
| Prostate Weight (% of Testosterone's max effect) | Baseline | ~27% | 100% |
| Binding Affinity (Ki) | N/A | 5 nM | N/A |
Data compiled from multiple sources referencing the original Piu et al. (2008) publication.
These results highlight the hallmark of this compound's mechanism of action: its ability to preferentially activate androgen receptors in anabolic tissues (muscle) while demonstrating significantly lower potency in androgenic tissues (prostate). This tissue selectivity is a key differentiator from traditional anabolic steroids.
Experimental Protocols for Replication
For researchers seeking to replicate these seminal findings, the following protocols provide a detailed methodology based on the available literature.
In Vivo Model: Castrated Male Rat
Objective: To assess the anabolic and androgenic activity of this compound in an androgen-deprived model.
Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
-
Initial State: Orchiectomized (castrated) to eliminate endogenous testosterone production. A sufficient recovery period post-surgery is essential before the commencement of the study.
Experimental Groups:
-
Vehicle Control: Castrated rats receiving the vehicle solution.
-
This compound Treatment Groups: Castrated rats receiving varying doses of this compound (e.g., 3, 10, and 30 mg/kg/day).
-
Testosterone Propionate (TP) Positive Control: Castrated rats receiving a reference androgen (e.g., TP) to establish the maximal anabolic and androgenic response.
Dosing:
-
Route of Administration: Subcutaneous injection.
-
Frequency: Once daily.
-
Duration: 14 consecutive days.
Key Endpoints and Measurements:
-
Anabolic Activity:
-
Levator Ani Muscle Weight: The levator ani is a well-established biomarker for the anabolic effects of androgens in rodents. At the end of the study, the muscle is carefully dissected and weighed.
-
-
Androgenic Activity:
-
Prostate and Seminal Vesicle Weights: These androgen-sensitive tissues are dissected and weighed to determine the androgenic potency of the test compound.
-
-
Hormone Levels:
-
Luteinizing Hormone (LH): In castrated animals, LH levels are typically elevated. The ability of an androgenic compound to suppress LH is a measure of its activity on the hypothalamic-pituitary-gonadal axis. Blood samples should be collected for LH analysis.
-
In Vitro Assays: Receptor Binding and Functional Activity
Objective: To determine the binding affinity and functional activity of this compound at the androgen receptor.
Androgen Receptor Binding Assay:
-
Principle: A competitive binding assay is used to determine the affinity (Ki) of this compound for the androgen receptor. This involves incubating a source of androgen receptors (e.g., rat prostate cytosol or recombinant human androgen receptor) with a radiolabeled androgen (e.g., [3H]-mibolerone) and increasing concentrations of the test compound (this compound).
-
Protocol Outline:
-
Prepare androgen receptor-rich cytosol from the ventral prostates of castrated rats.
-
Incubate the cytosol with a fixed concentration of radiolabeled androgen and a range of concentrations of this compound.
-
Separate bound from unbound radioligand using a method such as hydroxylapatite precipitation or filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value.
-
Functional Cell-Based Assay:
-
Principle: This assay measures the ability of this compound to activate the androgen receptor and induce the transcription of a reporter gene.
-
Cell Line: A suitable mammalian cell line (e.g., CHO or HEK293) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV).
-
Protocol Outline:
-
Plate the transfected cells in multi-well plates.
-
Treat the cells with varying concentrations of this compound, a full agonist (e.g., DHT), and a vehicle control.
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Generate dose-response curves to determine the EC50 (concentration that produces 50% of the maximal response) and the maximal efficacy relative to the full agonist.
-
Comparative Analysis with Other SARMs
While direct head-to-head clinical studies are limited, preclinical data and anabolic:androgenic ratios provide a basis for comparison between this compound and other well-known SARMs like LGD-4033 and RAD-140.
| SARM | Anabolic:Androgenic Ratio | Key Characteristics |
| This compound | ~2.4:1 | Partial agonist of the androgen receptor.[2] Demonstrates a good balance of anabolic activity with lower androgenic effects. |
| LGD-4033 | Higher than this compound | A full agonist of the androgen receptor, generally considered to be more potent and suppressive than partial agonists.[2] |
| RAD-140 | Reported as high as 90:1 | Exhibits high binding affinity and potent anabolic effects.[2] |
It is important to note that these ratios are derived from preclinical models and may not directly translate to human clinical outcomes. The partial agonist nature of this compound may offer a wider therapeutic window compared to full agonists, potentially leading to a better safety profile with reduced side effects such as testosterone suppression.[2]
Visualizing the Androgen Receptor Signaling Pathway
To understand the mechanism of action of this compound, it is essential to visualize the androgen receptor signaling pathway.
References
Unveiling the Anabolic Potential of AC-262536: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical validation of the anabolic effects of the selective androgen receptor modulator (SARM), AC-262536. Through a detailed comparison with other anabolic agents, supported by experimental data, this document aims to offer an objective perspective on its therapeutic potential.
This compound, a non-steroidal SARM, has emerged as a compound of interest for its potential to elicit anabolic effects in muscle and bone, with a purportedly reduced risk of the androgenic side effects associated with traditional anabolic steroids.[1][2] This guide delves into the preclinical data that defines its activity profile and juxtaposes it with testosterone (B1683101) and other well-characterized SARMs, Ostarine (MK-2866) and Ligandrol (LGD-4033).
Mechanism of Action: Selective Androgen Receptor Modulation
This compound functions as a partial agonist of the androgen receptor (AR).[2] Unlike testosterone, which can be systemically converted to dihydrotestosterone (B1667394) (DHT) and estrogens, leading to a wide range of physiological effects, this compound is designed to exhibit tissue-selective activation of the AR. The primary targets for its anabolic effects are skeletal muscle and bone.[1] Upon binding to the AR in muscle cells, this compound initiates a signaling cascade that promotes the transcription of genes involved in protein synthesis and muscle growth.
Comparative Analysis of Anabolic and Androgenic Effects
The tissue selectivity of a SARM is a critical determinant of its therapeutic index. This is often quantified by comparing its anabolic activity (effect on muscle) to its androgenic activity (effect on tissues like the prostate and seminal vesicles). Preclinical studies in animal models form the basis of this comparison.
Preclinical Efficacy: this compound vs. Testosterone
A key study in a castrated rat model provides the foundational data for this compound's anabolic and androgenic potential relative to testosterone.
| Compound | Anabolic Activity (Levator Ani Muscle) | Androgenic Activity (Prostate Weight) | Anabolic:Androgenic Ratio |
| Testosterone | 100% (Baseline) | 100% (Baseline) | 1:1 |
| This compound | ~66% of Testosterone's effect | ~27% of Testosterone's effect | ~2.45:1 |
Data derived from preclinical studies in castrated rats.[1]
Comparison with Other SARMs: Preclinical and Clinical Data
While direct head-to-head clinical trials are lacking, a comparative overview can be assembled from available preclinical and clinical data for this compound, Ostarine, and LGD-4033.
| Parameter | This compound | Ostarine (MK-2866) | LGD-4033 (Ligandrol) |
| Binding Affinity (Ki) | 5 nM | ~3 nM | ~1 nM |
| Anabolic Effects (Preclinical) | ~66% of testosterone in rats | High | High |
| Androgenic Effects (Preclinical) | ~27% of testosterone in rats | Low | Low |
| Anabolic Effects (Clinical) | Not yet studied in humans | Increase in lean body mass of 1.0-1.5 kg observed in some studies. | Increase in lean body mass of up to 1.21 kg at 1.0 mg/day for 21 days. |
| Primary Model for Data | Castrated Rat Model | Human Clinical Trials | Human Clinical Trials |
Experimental Protocols
Preclinical Assessment of Anabolic and Androgenic Activity of this compound
The foundational study for this compound's anabolic and androgenic activity was conducted using a well-established castrated male rat model. This model is sensitive to anabolic and androgenic stimuli due to the removal of endogenous testosterone production.
-
Animal Model: Male Sprague-Dawley rats were used. The animals underwent castration (orchidectomy) to eliminate endogenous androgen production. A sham-operated group was included as a control.
-
Acclimation: Following surgery, the rats were allowed a recovery and assimilation period of 5 days.[3]
-
Treatment Groups:
-
Administration: All treatments were administered daily via subcutaneous injection for a duration of 14 days.[1]
-
Endpoint Analysis: 24 hours after the final dose, the animals were euthanized. The levator ani muscle (a key indicator of anabolic activity) and the prostate and seminal vesicles (key indicators of androgenic activity) were dissected and weighed.[1] Plasma samples were also collected to measure levels of Luteinizing Hormone (LH).[1]
Clinical Assessment of Anabolic Effects of Ostarine and LGD-4033
The anabolic effects of Ostarine and LGD-4033 in humans have been evaluated in randomized, double-blind, placebo-controlled clinical trials.
-
Study Population: Healthy young men or specific patient populations (e.g., cancer cachexia).
-
Intervention: Daily oral administration of the SARM (e.g., LGD-4033 at 0.1, 0.3, or 1.0 mg; Ostarine at various doses) or a placebo.
-
Duration: Typically ranging from 21 days to 16 weeks.
-
Primary Endpoint: Change in lean body mass, often measured using dual-energy X-ray absorptiometry (DEXA).
-
Secondary Endpoints: Assessments of muscle strength, physical function, and safety parameters (e.g., hormone levels, lipid profiles).
Summary and Future Directions
The available preclinical data for this compound demonstrates a favorable dissociation of anabolic and androgenic effects in a rat model, with approximately two-thirds of the anabolic activity of testosterone but only about a quarter of its androgenic impact on the prostate.[1] This suggests a promising therapeutic window. However, it is crucial to note that these findings are based on animal studies, and the translation of these effects to humans requires rigorous clinical investigation.
Comparatively, while Ostarine and LGD-4033 have progressed to human clinical trials and have shown statistically significant increases in lean body mass, this compound remains in the preclinical stage of development. Future research should focus on human clinical trials to validate the anabolic effects of this compound, establish a safe and effective dosage range, and further characterize its long-term safety profile. Such studies will be essential to determine its ultimate role in therapeutic applications for muscle wasting conditions.
References
Independent Verification of AC-262536's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective androgen receptor modulator (SARM) AC-262536 with other alternative SARMs, supported by available preclinical experimental data. The information is intended to assist researchers in understanding the compound's mechanism of action and its relative performance.
Executive Summary
This compound is a non-steroidal SARM that acts as a partial agonist of the androgen receptor (AR). Preclinical studies demonstrate its ability to promote anabolic effects in muscle and bone with significantly less androgenic impact on tissues like the prostate compared to testosterone (B1683101). This tissue selectivity is a hallmark of SARM compounds, offering a potential therapeutic advantage over traditional anabolic steroids.
Data Presentation: Comparative Analysis of SARMs
The following tables summarize key quantitative data for this compound and other well-known SARMs. Data has been compiled from various preclinical studies. Direct comparison should be approached with caution as experimental conditions may have varied between studies.
Table 1: Androgen Receptor Binding Affinity and Potency
| Compound | Binding Affinity (Ki, nM) | Receptor Activity | Anabolic Potency (% of Testosterone) | Androgenic Potency (% of Testosterone) | Anabolic:Androgenic Ratio |
| This compound | 5 | Partial Agonist | ~66% | ~27% | ~2.45:1 |
| Testosterone | ~29 | Full Agonist | 100% | 100% | 1:1 |
| LGD-4033 (Ligandrol) | ~1 | Full Agonist | High | Low | High |
| RAD-140 (Testolone) | High | Full Agonist | High | Very Low | ~90:1 |
| Ostarine (MK-2866) | Similar to this compound | Partial Agonist | Moderate | Low | High |
Table 2: In Vivo Effects on Anabolic and Androgenic Tissues (Castrated Rat Model)
| Compound | Dose | Levator Ani Muscle Weight (% of Intact Control) | Prostate Weight (% of Intact Control) |
| This compound | 30 mg/kg | Significant Increase | Minimal Increase |
| Testosterone | N/A | 100% | 100% |
Experimental Protocols
Detailed experimental protocols are crucial for the independent verification of scientific findings. Below are methodologies for key experiments cited in the evaluation of this compound and other SARMs.
Androgen Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of a compound to the androgen receptor.
-
Objective: To determine the inhibitory constant (Ki) of the test compound for the androgen receptor.
-
Materials:
-
Recombinant human androgen receptor (AR) protein.
-
Radiolabeled ligand (e.g., [³H]-mibolerone or [³H]-dihydrotestosterone).
-
Test compound (this compound or other SARMs).
-
Assay buffer.
-
Scintillation fluid.
-
Multi-well plates.
-
Scintillation counter.
-
-
Procedure:
-
A constant concentration of recombinant AR and the radiolabeled ligand are incubated in the wells of a multi-well plate.
-
Increasing concentrations of the unlabeled test compound are added to the wells.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The unbound radioligand is separated from the receptor-bound radioligand.
-
Scintillation fluid is added to the wells containing the receptor-bound radioligand.
-
The amount of radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.
-
The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Cell-Based Functional Assay (Reporter Gene Assay)
This assay assesses the functional activity of a compound as an agonist or antagonist of the androgen receptor.
-
Objective: To determine if a compound activates (agonist) or blocks (antagonist) the androgen receptor and to quantify its potency (EC50).
-
Materials:
-
A mammalian cell line (e.g., CHO or HEK293) engineered to express the human androgen receptor.
-
A reporter gene construct containing an androgen response element (ARE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Test compound.
-
Cell culture medium and reagents.
-
Lysis buffer and substrate for the reporter gene product.
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Cells are seeded in multi-well plates and transfected with the reporter gene construct if not already stably expressing it.
-
Cells are treated with increasing concentrations of the test compound. For antagonist testing, cells are co-treated with a known AR agonist (e.g., DHT).
-
After an incubation period, the cells are lysed.
-
The appropriate substrate is added to the cell lysate.
-
The activity of the reporter gene product (e.g., light emission for luciferase) is measured.
-
The concentration of the test compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is calculated.
-
In Vivo Anabolic and Androgenic Activity Assay (Hershberger Assay)
This in vivo assay evaluates the anabolic and androgenic effects of a compound in a castrated rodent model.
-
Objective: To assess the tissue-selective effects of a compound by measuring its impact on the weights of an anabolic tissue (levator ani muscle) and androgenic tissues (prostate and seminal vesicles).
-
Materials:
-
Orchidectomized (castrated) male rats.
-
Test compound.
-
Vehicle for administration (e.g., corn oil, DMSO).
-
Positive control (e.g., testosterone propionate).
-
-
Procedure:
-
Male rats are castrated and allowed to recover for a period to ensure the regression of androgen-dependent tissues.
-
The animals are then treated daily with the test compound, vehicle, or a positive control for a specified duration (e.g., 10-14 days).
-
At the end of the treatment period, the animals are euthanized.
-
The levator ani muscle, prostate, and seminal vesicles are carefully dissected and weighed.
-
The weights of these tissues from the treated groups are compared to those of the vehicle-treated control group to determine the anabolic and androgenic activity of the compound.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for SARM evaluation.
Caption: Comparative logic of SARM effects.
Assessing the Translational Potential of AC-262536: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective androgen receptor modulator (SARM) AC-262536 with other notable alternatives. The information is supported by available preclinical experimental data to aid in the assessment of its translational potential.
This compound is a nonsteroidal selective androgen receptor modulator developed by Acadia Pharmaceuticals that has demonstrated tissue-selective anabolic effects with reduced androgenic activity in preclinical models.[1][2] As a partial agonist of the androgen receptor (AR), it presents a promising profile for conditions such as muscle wasting and osteoporosis, aiming to offer the therapeutic benefits of androgens with fewer side effects.[2][3]
Comparative Analysis of Preclinical Data
The translational potential of this compound can be benchmarked against other well-characterized SARMs, including RAD-140 (Vosilasarm), LGD-4033 (Ligandrol), and Ostarine (MK-2866). The following table summarizes key quantitative data from preclinical studies.
| Parameter | This compound | RAD-140 (Vosilasarm) | LGD-4033 (Ligandrol) | Ostarine (MK-2866/S-4) | Testosterone (B1683101) |
| Binding Affinity (Ki) | 5 nM[1] | 7 nM[4][5] | ~1 nM[6] | 3.8 nM[7] | 29 nM[4] |
| Anabolic Activity | ~66% of testosterone's maximal effect on levator ani muscle[1] | Potent anabolic effect, stimulates levator ani muscle at doses from 0.03 mg/kg[4][8] | Potent anabolic activity in muscle and bone[9][10] | Potent and tissue-selective, ED50 of 0.03 mg/day in levator ani muscle[7] | Standard reference |
| Androgenic Activity | ~27% of testosterone's maximal effect on prostate weight[1] | Less than complete efficacy on prostate and seminal vesicles[4] | Weak partial agonist on the prostate with over 500-fold selectivity for muscle vs. prostate[6][10] | Restored prostate weight to <20% of intact at 3mg/kg/day[11] | Standard reference |
| Nature of AR Agonism | Partial Agonist[3] | Agonist[5] | Full Agonist[10] | Agonist[7] | Full Agonist |
Experimental Protocols
The data presented is primarily derived from two key preclinical experimental models: competitive androgen receptor binding assays and the Hershberger assay in castrated rat models.
Androgen Receptor Binding Assay
This in vitro assay is fundamental for determining the binding affinity of a compound to the androgen receptor.
Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a known high-affinity radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881) from the androgen receptor.[7][12]
General Procedure:
-
Preparation of AR Source: Cytosol containing the androgen receptor is typically isolated from the prostate tissue of rats.[13]
-
Competitive Incubation: A fixed concentration of the radioligand is incubated with varying concentrations of the test compound (e.g., this compound) and the AR preparation.[7]
-
Separation of Bound and Free Ligand: The mixture is incubated to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through methods like filtration or using a hydroxyapatite (B223615) slurry.[7][12]
-
Quantification: The radioactivity of the bound ligand is measured using a liquid scintillation counter.[12]
-
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[4][12]
Hershberger Assay (Castrated Male Rat Model)
This in vivo assay is the gold standard for assessing the anabolic and androgenic activity of a compound.[2]
Principle: The assay relies on the androgen-dependent nature of specific tissues in male rats. The levator ani muscle is used as a marker for anabolic activity, while the prostate and seminal vesicles are markers for androgenic activity.[14]
General Procedure:
-
Animal Model: Immature male rats are surgically castrated to remove the endogenous source of androgens.[3][15]
-
Treatment: Following castration, the animals are treated with the test compound (e.g., this compound) or a vehicle control over a specified period, typically two weeks.[3]
-
Tissue Collection and Measurement: At the end of the treatment period, the animals are euthanized, and the levator ani muscle, prostate, and seminal vesicles are dissected and weighed.[14]
-
Data Analysis: The weights of these tissues are compared between the treated and control groups to determine the anabolic and androgenic potency of the compound. The results are often expressed as a percentage of the effect observed with a reference androgen like testosterone propionate.[16]
Visualizing Pathways and Workflows
To further elucidate the mechanisms and processes involved in SARM research, the following diagrams are provided.
Discussion and Future Directions
This compound demonstrates a favorable preclinical profile with potent anabolic effects on muscle and a significantly lower impact on androgenic tissues like the prostate when compared to testosterone.[3] Its nature as a partial agonist might offer a wider therapeutic window and a better safety profile compared to full agonists, potentially reducing the risk of side effects such as hormone suppression.
However, it is crucial to note that the majority of the data for this compound is from preclinical animal studies, and human clinical trial data is not yet available in the public domain. Further research is necessary to establish its safety, tolerability, pharmacokinetics, and efficacy in humans. Comparative clinical trials against other SARMs and traditional anabolic agents will be essential to fully delineate the translational potential of this compound. Researchers should also consider investigating its long-term effects and its potential for off-target activities. The exploration of its utility in various muscle-wasting diseases and osteoporosis in well-designed clinical studies will be the ultimate determinant of its therapeutic value.
References
- 1. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 2. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vosilasarm - Wikipedia [en.wikipedia.org]
- 6. moreplatesmoredates.com [moreplatesmoredates.com]
- 7. eurodiagnostico.com [eurodiagnostico.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. vikingtherapeutics.com [vikingtherapeutics.com]
- 10. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. benchchem.com [benchchem.com]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evalution of the castrated male Sprague-Dawley rat as a model of the metabolic syndrome and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the Pharmacological Effects of a Novel Selective Androgen Receptor Modulator, the 5α-Reductase Inhibitor Finasteride, and the Antiandrogen Hydroxyflutamide in Intact Rats: New Approach for Benign Prostate Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AC-262536: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like AC-262536, a selective androgen receptor modulator (SARM), are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory chemical waste guidelines and specific information from its Safety Data Sheet (SDS). Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is a solid, and care should be taken to avoid dust formation and inhalation.[1][2]
Key Handling Requirements:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Protective Clothing: Wear suitable protective clothing, including lab coats and gloves.[1]
-
Eye and Skin Protection: Avoid contact with skin and eyes by using safety glasses or goggles.[1] In case of contact, rinse the affected area with plenty of water.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, use appropriate respiratory protection.[1]
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, as with most laboratory chemicals, must follow a structured and cautious approach. The primary methods of disposal involve collection by a licensed chemical waste management service for incineration or other approved destruction methods.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][3]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, should be treated as hazardous waste.[4][5]
-
Segregate this compound waste from other incompatible chemical waste streams to prevent dangerous reactions.[3][4]
-
-
Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container for collecting all this compound waste.[3][4] The container should be in good condition and have a secure, tight-fitting lid.[1][4]
-
Label the waste container clearly and accurately as soon as the first piece of waste is added.[5][6] The label should include "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
Decontamination and Empty Container Disposal
Properly managing empty containers that once held this compound is a critical step in the disposal process.
-
Solid Residue: If the container held solid this compound, ensure that all practical amounts of the solid have been removed and collected as hazardous waste.[7]
-
Liquid Residue: For containers that held solutions of this compound, they may need to be triple-rinsed with a suitable solvent (such as DMSO, in which this compound is soluble) before being considered "empty" under some regulations.[2][7] The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[7]
-
Final Disposal of Empty Containers: Once properly decontaminated, labels on the empty container should be defaced or removed, and the container can then be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.[5][7]
Quantitative Data and Regulatory Considerations
While specific quantitative disposal limits for this compound are not publicly available, general federal and local regulations provide a framework for hazardous waste management.
| Parameter | Guideline | Source |
| Waste Accumulation Limit | A maximum of 55 gallons of hazardous waste may be stored in a satellite accumulation area. For acutely toxic "P-list" chemicals, the limit is one quart of liquid or one kilogram of solid. | [6] |
| Empty Container Residue | A container is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons, remains. | [7] |
| Disposal Method | The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. | [1] |
It is important to consult your local and institutional regulations, as they may have more stringent requirements.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling AC-262536
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of AC-262536, a selective androgen receptor modulator (SARM). Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a potent compound that requires careful handling to prevent accidental exposure.[1][2] The following information outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods.
Essential Personal Protective Equipment (PPE)
Given that this compound is a research compound with its full hazard profile not yet completely understood, it should be treated as a hazardous substance.[1] The following table summarizes the recommended PPE to be used at all times when handling this compound.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn to prevent eye contact with dust or splashes. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Skin Protection | Chemical-Impermeable Gloves | Nitrile or other chemically resistant gloves are mandatory to prevent skin contact.[3] |
| Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing. | |
| Suitable Protective Clothing | Additional protective clothing may be necessary depending on the scale of the operation.[3] | |
| Respiratory Protection | Air-Purifying Respirator | Use a NIOSH-approved respirator when handling the powder outside of a certified chemical fume hood to avoid dust formation and inhalation.[3] |
| Self-Contained Breathing Apparatus (SCBA) | Necessary for firefighting or in situations with high concentrations of airborne particles.[3] |
Procedural Guidance for Safe Handling and Disposal
Handling this compound:
-
Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
-
Preventing Contamination: Avoid the formation of dust and aerosols during handling.[3] Use tools and equipment that will not generate sparks.[3]
-
Personal Hygiene: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[1] Wash hands and any exposed skin thoroughly after handling.[1]
-
Emergency Preparedness:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[3]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical advice.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[3]
-
Disposal Plan for this compound Waste:
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Segregation: Keep this compound waste separate from other laboratory waste.
-
Containment: Place all solid waste (e.g., contaminated gloves, weigh boats, paper towels) into a suitable, clearly labeled, and sealed container.[3] Liquid waste should be stored in a compatible, sealed container.
-
Disposal Method: The primary recommended disposal method is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3]
-
Environmental Precaution: Do not allow the chemical to enter drains or sewer systems.[3] Discharge into the environment must be avoided.[3]
-
Packaging for Disposal:
-
Ensure waste containers are securely closed.[3]
-
Label the container clearly with the contents ("this compound Waste") and any relevant hazard symbols.
-
Contaminated packaging can be triple-rinsed (or equivalent) and recycled, or punctured to be made unusable and disposed of in a sanitary landfill if not combustible.[3] Combustible packaging may be incinerated.[3]
-
Visual Workflow Guides
To further clarify the necessary safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step plan for waste disposal.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Step-by-Step Disposal Plan for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
